molecular formula C15H24O2 B029920 5-(1,1-Dimethylheptyl)resorcinol CAS No. 56469-10-4

5-(1,1-Dimethylheptyl)resorcinol

Cat. No.: B029920
CAS No.: 56469-10-4
M. Wt: 236.35 g/mol
InChI Key: GWBGUJWRDDDVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,1-Dimethylheptyl)resorcinol is a synthetic alkylresorcinol derivative of significant interest in pharmacological research, primarily for its role as a potent and selective cannabinoid receptor ligand. This compound is structurally analogous to natural cannabinoids and demonstrates high affinity for both CB1 and CB2 receptors, making it a valuable chemical tool for probing the endocannabinoid system. Researchers utilize this compound to investigate receptor binding kinetics, signal transduction pathways, and the downstream physiological effects mediated by cannabinoid receptor activation. Its applications are central to studies in neuropharmacology, immunology, and inflammation, providing critical insights into receptor function and the potential therapeutic modulation of pain, appetite, and immune responses. The compound's well-defined structure and consistent activity profile facilitate reproducible in vitro and ex vivo experimental outcomes, supporting the advancement of basic science and drug discovery efforts. This product is supplied with comprehensive analytical data, including HPLC and NMR verification, to ensure identity and purity for the research community. It is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methyloctan-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-4-5-6-7-8-15(2,3)12-9-13(16)11-14(17)10-12/h9-11,16-17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBGUJWRDDDVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205020
Record name 5-(1,1-Dimethylheptyl)resorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56469-10-4
Record name 5-(1,1-Dimethylheptyl)resorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56469-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylheptyl)resorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056469104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1,1-Dimethylheptyl)resorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-dimethylheptyl)resorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-(1,1-Dimethylheptyl)resorcinol: Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(1,1-Dimethylheptyl)resorcinol, a key intermediate in the synthesis of the synthetic cannabinoid, Nabilone.[1][2] This document details the compound's structure, summarizes its quantitative data, and outlines experimental protocols for its synthesis and analysis. Furthermore, it visualizes its primary biological signaling pathway, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Structure

This compound, also known by its IUPAC name 5-(2-methyloctan-2-yl)benzene-1,3-diol, is a synthetic organic compound belonging to the resorcinol family.[3] Its structure is characterized by a resorcinol (1,3-dihydroxybenzene) core substituted with a bulky 1,1-dimethylheptyl group at the 5-position. This significant alkyl substitution imparts a notable hydrophobic character to the molecule, influencing its solubility and biological activity. The presence of two hydroxyl groups on the aromatic ring makes it a potential hydrogen bond donor and confers antioxidant properties.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
CAS Number 56469-10-4[2]
Molecular Formula C₁₅H₂₄O₂[2][4]
Molecular Weight 236.35 g/mol [4]
Appearance Off-white to light beige solid/powder[1][5]
Melting Point 99 °C[5]
Boiling Point 161-163 °C @ 0.5 Torr[5]
Density 1.0 ± 0.1 g/cm³[5]
XLogP3 5.6[5]
Topological Polar Surface Area 40.5 Ų[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Chemical Structure Visualization

The chemical structure of this compound is depicted below.

Chemical structure of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis via Friedel-Crafts Alkylation

The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of resorcinol.[3][6] This electrophilic aromatic substitution reaction involves the reaction of resorcinol with an alkylating agent, such as 2-methyl-2-octanol, in the presence of a Lewis acid catalyst.

Materials:

  • Resorcinol

  • 2-Methyl-2-octanol

  • Anhydrous Aluminum Chloride (AlCl₃) or Sulfuric Acid (H₂SO₄)

  • Dry Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ in dry CH₂Cl₂.

  • Cool the suspension in an ice bath.

  • Add a solution of resorcinol in dry CH₂Cl₂ to the dropping funnel and add it dropwise to the stirred suspension.

  • After the addition of resorcinol is complete, add a solution of 2-methyl-2-octanol in dry CH₂Cl₂ dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as an off-white solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Resorcinol Resorcinol ReactionStep Friedel-Crafts Alkylation in CH₂Cl₂ Resorcinol->ReactionStep AlkylatingAgent 2-Methyl-2-octanol AlkylatingAgent->ReactionStep Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->ReactionStep Quenching Quench with HCl/ice ReactionStep->Quenching Extraction Extraction with CH₂Cl₂ Quenching->Extraction Washing Wash with NaHCO₃ & Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Purification Column Chromatography Drying->Purification FinalProduct This compound Purification->FinalProduct

Workflow for the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

Purpose: To determine the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Newcrom R1 column or equivalent C18 column

Mobile Phase:

  • A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

  • Set the HPLC parameters (e.g., flow rate, injection volume, column temperature, and UV detection wavelength).

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the compound.

  • Calculate the purity of the sample by comparing its peak area to that of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of this compound.

Instrumentation:

  • 400 MHz or 500 MHz NMR spectrometer

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Acquire the ¹H NMR spectrum. Expected signals would include aromatic protons, hydroxyl protons, and aliphatic protons of the dimethylheptyl chain.

  • Acquire the ¹³C NMR spectrum. Expected signals would include aromatic carbons and aliphatic carbons.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the molecule.[7][8][9]

Mass Spectrometry (MS)

Purpose: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Procedure:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) which confirms the molecular weight of the compound.

  • If fragmentation is performed (MS/MS), analyze the fragmentation pattern to further confirm the structure.[8]

Biological Activity and Signaling Pathway

This compound is a synthetic alkylresorcinol that acts as a potent and selective cannabinoid receptor ligand, demonstrating high affinity for both CB1 and CB2 receptors.[3] As a precursor to Nabilone, its interaction with the endocannabinoid system is of significant pharmacological interest.

The binding of a cannabinoid agonist, such as a derivative of this compound, to CB1 or CB2 receptors initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB_Receptor Cannabinoid Receptor (CB1/CB2) G_protein Gi/o Protein CB_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channels (e.g., Ca²⁺, K⁺) G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP ERK ↑ ERK Activation MAPK->ERK Ion_Flux Modulation of Ion Flux Ion_Channel->Ion_Flux Agonist Cannabinoid Agonist (e.g., Nabilone) Agonist->CB_Receptor Binds to

Cannabinoid receptor signaling pathway.

Upon agonist binding, the activated G-protein dissociates into its α and βγ subunits. The αi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly modulate the activity of various ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels. Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of extracellular signal-regulated kinases (ERK), which play a role in regulating gene expression and cell proliferation.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its role as a precursor to synthetic cannabinoids and its inherent biological activity as a cannabinoid receptor ligand. This guide has provided a detailed overview of its chemical properties, structure, synthesis, and analytical methods, along with a visualization of its biological signaling pathway. The information presented herein is intended to serve as a valuable technical resource for researchers and professionals working in the fields of drug discovery and development.

References

5-(1,1-Dimethylheptyl)resorcinol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(1,1-Dimethylheptyl)resorcinol, a key synthetic intermediate in the pharmaceutical industry, most notably in the production of the antiemetic drug Nabilone. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its biological activity as a cannabinoid receptor ligand. The guide also includes a detailed visualization of the cannabinoid receptor signaling pathway, a critical aspect of its mechanism of action.

Chemical and Physical Properties

This compound, also known as 5-(2-methyloctan-2-yl)benzene-1,3-diol, is an off-white to light beige solid.[1] Its core structure consists of a resorcinol (1,3-dihydroxybenzene) moiety substituted with a bulky 1,1-dimethylheptyl group at the 5-position. This lipophilic side chain is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56469-10-4[2]
Molecular Formula C15H24O2[2]
Molecular Weight 2236.35 g/mol [2]
Appearance Off-White to Light Beige Solid[1]
Melting Point Not available in search results
Boiling Point 161-163 °C @ 0.5 Torr[1]
Density 1.0±0.1 g/cm³[1]
XLogP3 5.6[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Experimental Protocols

The synthesis of this compound is a multi-step process. One common method involves the Friedel-Crafts alkylation of a protected resorcinol derivative followed by deprotection. The following is a representative experimental protocol based on available literature.

2.1. Synthesis of this compound via Friedel-Crafts Alkylation

This synthesis involves the reaction of 3,5-dimethoxy-bromobenzene with tert-butyllithium to form a lithiated intermediate, which then reacts with 2-octanone. The resulting tertiary alcohol is reduced, and the methoxy groups are subsequently cleaved to yield the final product.

Materials:

  • 3,5-dimethoxy-bromobenzene

  • tert-butyllithium

  • 2-octanone

  • Anhydrous diethyl ether

  • Ammonium chloride solution (saturated)

  • Sodium sulfate (anhydrous)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Boron tribromide

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Grignard-type Reaction: A solution of 3,5-dimethoxy-bromobenzene in anhydrous diethyl ether is cooled to -78°C. To this, a solution of tert-butyllithium is added dropwise, and the mixture is stirred for 1 hour. A solution of 2-octanone in anhydrous diethyl ether is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated ammonium chloride solution, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Reduction of the Tertiary Alcohol: The crude tertiary alcohol is dissolved in ethanol, and 10% palladium on carbon is added. The mixture is subjected to hydrogenation at 50 psi for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene.

  • Demethylation: The resulting 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene is dissolved in dichloromethane and cooled to 0°C. A solution of boron tribromide in dichloromethane is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is then carefully quenched with water, and the mixture is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Biological Activity and Mechanism of Action

This compound is a synthetic cannabinoid that acts as a ligand for cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. The 1,1-dimethylheptyl side chain is a common feature in many potent synthetic cannabinoids and is crucial for high affinity to these receptors.

Table 2: Cannabinoid Receptor Activity of a Structurally Related Analog

CompoundReceptorAssay TypeValueReference
O-1966 (dimethoxyresorcinol analog)CB2Selective Agonist-[3]

The mechanism of action of this compound is presumed to be through its interaction with CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.

Signaling Pathways and Visualizations

Upon binding of an agonist like this compound, cannabinoid receptors (CB1 and CB2) undergo a conformational change, leading to the activation of associated heterotrimeric G-proteins (typically Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effector proteins.

Key signaling events include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also lead to the stimulation of various MAPK pathways, such as ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and survival.

Experimental Workflow for Assessing Cannabinoid Receptor Activity

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding Receptor Binding Assays cluster_functional Functional Assays synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization membrane_prep Membrane Preparation (Cells expressing CB1/CB2) characterization->membrane_prep camp_assay cAMP Accumulation Assay characterization->camp_assay gtp_assay [35S]GTPγS Binding Assay characterization->gtp_assay radioligand Radioligand Binding Assay ([3H]CP55940) membrane_prep->radioligand data_analysis_binding Determination of Ki radioligand->data_analysis_binding data_analysis_functional Determination of EC50/IC50 camp_assay->data_analysis_functional gtp_assay->data_analysis_functional cannabinoid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein Gi/o Protein CB_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits (Gαi) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits (Gβγ) K_Channel K+ Channel G_Protein->K_Channel activates (Gβγ) MAPK MAPK Cascade (ERK, JNK, p38) G_Protein->MAPK activates (Gβγ) cAMP cAMP AC->cAMP produces Cellular_Response Cellular Response Ca_Channel->Cellular_Response decreased Ca2+ influx K_Channel->Cellular_Response hyperpolarization PKA PKA cAMP->PKA activates PKA->Cellular_Response phosphorylates targets MAPK->Cellular_Response regulates gene expression Ligand This compound Ligand->CB_Receptor binds

References

An In-depth Technical Guide to the Synthesis of 5-(1,1-Dimethylheptyl)resorcinol from Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(1,1-dimethylheptyl)resorcinol, a key intermediate in the production of the synthetic cannabinoid Nabilone.[1][2] The primary focus of this document is the direct synthesis from resorcinol via Friedel-Crafts alkylation, a cornerstone of organic chemistry for forging aryl-alkyl carbon-carbon bonds.

Introduction

This compound, also known as 5-(2-methyloctan-2-yl)benzene-1,3-diol, is a substituted resorcinol derivative with significant applications in the pharmaceutical industry.[1] Its structure, featuring a bulky tertiary alkyl group on the resorcinol core, makes it a valuable precursor for various bioactive molecules. This guide details the chemical synthesis, experimental protocols, and underlying mechanisms involved in its preparation.

Synthetic Pathway: Friedel-Crafts Alkylation

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts alkylation of resorcinol. This electrophilic aromatic substitution reaction involves the reaction of resorcinol with a suitable alkylating agent in the presence of a Lewis acid catalyst.

The overall reaction is depicted below:

Synthesis_Pathway Resorcinol Resorcinol Reaction_Step + Resorcinol->Reaction_Step Alkylating_Agent 2-Methyl-2-octanol Alkylating_Agent->Reaction_Step Catalyst Lewis Acid (e.g., ZnCl2) Catalyst->Reaction_Step Product This compound Reaction_Step->Product Friedel-Crafts Alkylation Reaction_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Alcohol 2-Methyl-2-octanol Complex Alcohol-Lewis Acid Complex Alcohol->Complex + ZnCl2 Lewis_Acid ZnCl2 Carbocation Tertiary Carbocation Resorcinol Resorcinol Complex->Carbocation - [ZnCl2(OH)]- Sigma_Complex Sigma Complex (Wheland Intermediate) Resorcinol->Sigma_Complex + Carbocation Sigma_Complex2 Sigma Complex Product This compound Sigma_Complex2->Product - H+ Purification_Workflow Crude_Product Crude Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Fraction Collection & Evaporation Pure_Product Pure this compound Recrystallization->Pure_Product

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-(1,1-Dimethylheptyl)resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,1-Dimethylheptyl)resorcinol is a synthetic organic compound of significant interest in the pharmaceutical industry. It is a key intermediate in the synthesis of Nabilone, a synthetic cannabinoid analog of dronabinol (Δ⁹-THC), which is used as an antiemetic for patients undergoing cancer chemotherapy.[1][2] Structurally, it is a resorcinol derivative with a bulky dimethylheptyl substituent, a feature that contributes to its biological activity as a cannabinoid receptor ligand. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its role in cannabinoid receptor signaling.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry and drug development.

Table 1: General and Chemical Properties
PropertyValueSource(s)
IUPAC Name 5-(1,1-Dimethylheptyl)benzene-1,3-diol
Synonyms 5-(1,1-Dimethylheptyl)-1,3-benzenediol, 5-(2-Methyloctan-2-yl)benzene-1,3-diol[1][3]
CAS Number 56469-10-4[3]
Molecular Formula C₁₅H₂₄O₂[4]
Molecular Weight 236.35 g/mol [4]
Appearance Off-white to light beige solid/powder[4]
Purity >95% (typical)
Table 2: Physical Properties
PropertyValueSource(s)
Melting Point 88-90 °C[1][4]
Boiling Point 358.5 °C at 760 mmHg[1]
Density 1.003 g/cm³[1]
Flash Point 162.4 °C[1]
Solubility Slightly soluble in chloroform and methanol. Quantitative data in common solvents like water, ethanol, and DMSO is not readily available, but its large hydrophobic alkyl chain suggests low aqueous solubility.[4]
pKa (predicted) 9.51 ± 0.10[4]
Storage Conditions -20°C in a freezer to maintain stability.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of a compound. Below are generalized protocols for key experiments related to this compound.

Synthesis of this compound

A common synthetic route involves a multi-step process starting from 2,6-dimethoxyphenol.[5]

Experimental Workflow: Synthesis of this compound

G A 2,6-Dimethoxyphenol + 1,1-Dimethyl-1-heptanol B Friedel-Crafts Alkylation (Methanesulfonic acid) A->B C 1-Hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene B->C D Reaction with Halogenated Disubstituted Phosphite C->D E 2,6-Dimethoxy-4-(1,1-dimethylheptyl)phenyl Disubstituted Phosphate D->E F Reduction with Alkali Metal E->F G 1-(1,1-Dimethylheptyl)-3,5-dimethoxybenzene F->G H Demethylation (Boron tribromide) G->H I This compound H->I

Caption: Multi-step synthesis of this compound.

Methodology:

  • Friedel-Crafts Alkylation: 2,6-Dimethoxyphenol is reacted with 1,1-dimethyl-1-heptanol in the presence of a strong acid catalyst, such as methanesulfonic acid, to yield 1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene.[5]

  • Phosphorylation: The resulting phenolic compound is then reacted with a halogenated disubstituted phosphite to form a phosphate ester.[5]

  • Reduction: The phosphate ester is treated with an alkali metal (e.g., sodium in liquid ammonia) to cleave the phosphate group and produce 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene.[5]

  • Demethylation: The final step involves the demethylation of the methoxy groups using a strong Lewis acid, such as boron tribromide, to yield the final product, this compound.[5]

Determination of Solubility (General Protocol)

A general protocol to determine the solubility of an organic compound in various solvents.

Methodology:

  • To a small, known volume of the solvent (e.g., 1 mL of water, ethanol, or DMSO) in a vial, add a small, pre-weighed amount of this compound (e.g., 1 mg).

  • Stir or vortex the mixture vigorously at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the sample to pellet any undissolved solid.

  • Carefully remove a known volume of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Determination of pKa (General Protocol for Phenolic Compounds)

The pKa of a phenolic compound can be determined spectrophotometrically.

Methodology:

  • Prepare a series of buffer solutions with a range of known pH values.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Add a small, constant volume of the stock solution to each buffer solution.

  • Measure the UV-Vis absorbance spectrum of each solution. The absorbance will change with pH as the phenolic hydroxyl groups deprotonate.

  • Plot the absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH.

  • The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Spectral Characteristics

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals in the range of 6.0-7.0 ppm, showing characteristic splitting patterns for a 1,3,5-trisubstituted benzene ring.

  • Hydroxyl Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • Alkyl Chain Protons:

    • A singlet for the two methyl groups of the dimethylheptyl moiety.

    • Multiplets for the methylene groups of the heptyl chain.

    • A triplet for the terminal methyl group of the heptyl chain.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Signals in the aromatic region (100-160 ppm). The carbons bearing the hydroxyl groups would be the most downfield.

  • Alkyl Chain Carbons: Signals in the aliphatic region (10-40 ppm).

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 236.35).

  • Fragmentation: Characteristic fragmentation patterns would involve the loss of alkyl fragments from the dimethylheptyl side chain.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

  • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹.

Biological Activity and Signaling Pathway

This compound is a known ligand for cannabinoid receptors, specifically CB1 and CB2.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Decreases PLC Phospholipase C Ca Ca²⁺ Release PLC->Ca Increases Ligand This compound Ligand->CB1_R Binds to G_protein->AC Inhibits G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates PKA PKA cAMP->PKA Inhibits Gene Gene Expression (Cell Survival/Apoptosis) PKA->Gene Regulates MAPK->Gene Regulates

Caption: Simplified signaling cascade upon cannabinoid receptor activation.

Activation of CB1 and CB2 receptors by a ligand like this compound typically leads to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA). Concurrently, the G-protein activation can stimulate the mitogen-activated protein kinase (MAPK) pathway and activate phospholipase C (PLC), leading to an increase in intracellular calcium. These signaling events ultimately modulate gene expression related to cellular processes such as survival and apoptosis.

Experimental Protocol: Cannabinoid Receptor Binding Assay (General)

A radioligand binding assay is a common method to determine the affinity of a compound for a receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line engineered to express a high level of CB1 or CB2 receptors.

  • Incubation: Incubate the cell membranes with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (this compound).

  • Separation: After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibition constant (Ki) of the test compound can be calculated. The Ki value represents the affinity of the compound for the receptor.

Conclusion

This compound is a well-characterized synthetic intermediate with defined physical and chemical properties that are critical for its role in the synthesis of the cannabinoid drug Nabilone. Its biological activity as a cannabinoid receptor ligand is a direct consequence of its specific chemical structure. This technical guide provides a foundational understanding of this important molecule for professionals in the fields of chemical synthesis and drug discovery. Further research to obtain and publish detailed experimental spectral data would be a valuable addition to the scientific literature.

References

5-(1,1-Dimethylheptyl)resorcinol: A Precursor in Synthetic Cannabinoid Development - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1,1-Dimethylheptyl)resorcinol is a key chemical intermediate in the synthesis of a variety of synthetic cannabinoids, most notably Nabilone and HU-210. This technical guide provides an in-depth overview of its synthesis, its conversion into pharmacologically active cannabinoids, and the analytical methods for its characterization. Furthermore, it delves into the pharmacology of its derivatives, focusing on their interaction with cannabinoid receptors CB1 and CB2, and elucidates the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as 5-(2-methyloctan-2-yl)benzene-1,3-diol, is an off-white crystalline powder.[1] Its core structure consists of a resorcinol (1,3-dihydroxybenzene) ring substituted with a bulky 1,1-dimethylheptyl group at the 5-position. This lipophilic side chain is crucial for the binding of its cannabinoid derivatives to the cannabinoid receptors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number56469-10-4[2]
Molecular FormulaC₁₅H₂₄O₂[2]
Molecular Weight236.35 g/mol [2]
Purity (by HPLC)≥ 98%[3]

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts alkylation of a protected resorcinol derivative with an appropriate alkylating agent.[4]

Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a representative laboratory-scale synthesis.

Materials:

  • 2,6-dimethoxyphenol

  • 1,1-dimethyl-1-heptanol

  • Methanesulfonic acid

  • Halogenated disubstituted phosphite (e.g., diethyl chlorophosphite)

  • Alkali metal (e.g., sodium or lithium) in an appropriate solvent (e.g., liquid ammonia)

  • Boron tribromide (BBr₃)

  • Anhydrous solvents (e.g., dichloromethane, diethyl ether)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Alkylation: In a round-bottom flask under an inert atmosphere, dissolve 2,6-dimethoxyphenol in an anhydrous solvent. Add 1,1-dimethyl-1-heptanol and methanesulfonic acid. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or HPLC).

  • Phosphorylation: To the resulting 1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene, add a halogenated disubstituted phosphite to protect the hydroxyl group.

  • Reduction: The resulting phosphate ester is then reacted with an alkali metal in a suitable solvent to afford 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene.[5]

  • Demethylation: The dimethoxybenzene derivative is dissolved in an anhydrous solvent and cooled in an ice bath. Boron tribromide is added dropwise, and the reaction is stirred until demethylation is complete.[5]

  • Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., methanol), and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Diagram 1: Synthetic Workflow for this compound

G cluster_synthesis Synthesis of this compound start 2,6-dimethoxyphenol + 1,1-dimethyl-1-heptanol step1 Friedel-Crafts Alkylation (Methanesulfonic acid) start->step1 intermediate1 1-hydroxy-2,6-dimethoxy- 4-(1,1-dimethylheptyl)benzene step1->intermediate1 step2 Phosphorylation intermediate1->step2 intermediate2 Phosphate Ester step2->intermediate2 step3 Reduction (Alkali Metal) intermediate2->step3 intermediate3 1-(1,1-dimethylheptyl)- 3,5-dimethoxybenzene step3->intermediate3 step4 Demethylation (Boron Tribromide) intermediate3->step4 end_product This compound step4->end_product

Caption: A generalized workflow for the synthesis of this compound.

Conversion to Synthetic Cannabinoids

This compound is a versatile precursor for the synthesis of several potent synthetic cannabinoids.

Synthesis of HU-210

HU-210 is a potent synthetic cannabinoid that is structurally related to THC. Its synthesis involves the condensation of this compound with (-)-Myrtenol.[6]

Experimental Protocol:

  • Condensation: In a reaction vessel, this compound and (-)-Myrtenol are dissolved in a suitable solvent. A catalyst, such as p-toluenesulfonic acid or a Lewis acid, is added.

  • Reaction: The mixture is heated under reflux until the reaction is complete.

  • Purification: The crude product is purified by column chromatography to yield HU-210.

Synthesis of Nabilone

Nabilone is a synthetic cannabinoid used as an antiemetic. Its synthesis from this compound involves a multi-step process.[7]

Experimental Protocol:

A detailed, multi-step synthesis is required for Nabilone. A general overview involves the reaction of this compound with a suitable diketone or its equivalent, followed by cyclization and further functional group manipulations to achieve the final tricyclic structure of Nabilone.[7] A specific method involves an SnCl₄-catalyzed isomerization and ring closure, which can yield Nabilone in good yield.[7]

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for the analysis and quantification of this compound.

HPLC-UV Method for Quantification

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.[9]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection Wavelength: 280 nm.[9]

  • Injection Volume: 10-20 µL.[8]

Sample Preparation:

  • Reaction mixture aliquots should be diluted with the mobile phase to an appropriate concentration.

  • Samples should be filtered through a 0.45 µm syringe filter before injection.

Diagram 2: Analytical Workflow for HPLC Quantification

G cluster_hplc HPLC Analysis Workflow sample Reaction Mixture Aliquot dilution Dilution with Mobile Phase sample->dilution filtration Filtration (0.45 µm) dilution->filtration injection HPLC Injection filtration->injection separation C18 Column Separation injection->separation detection UV Detection (280 nm) separation->detection quantification Quantification detection->quantification

Caption: A typical workflow for the quantitative analysis of this compound.

Pharmacology of Derivatives

The synthetic cannabinoids derived from this compound exert their pharmacological effects primarily through interaction with the cannabinoid receptors CB1 and CB2.

Receptor Binding Affinities

The affinity of a cannabinoid for CB1 and CB2 receptors is a key determinant of its potency and pharmacological profile. Binding affinities are typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

Table 2: Comparative Binding Affinities (Ki, nM) of Cannabinoids at Human CB1 and CB2 Receptors

CompoundTypeCB1 Ki (nM)CB2 Ki (nM)SelectivityReference(s)
Anandamide (AEA)Endocannabinoid87.7 - 239.2439.5CB1[10]
2-Arachidonoylglycerol (2-AG)Endocannabinoid4721400CB1[10]
Δ⁹-THCPhytocannabinoid40.736.4Non-selective[10]
HU-210Synthetic0.060.52Non-selective[10]
NabiloneSynthetic1.98-CB1[11]
JWH-018Synthetic9.002.94CB2[[“]][[“]]
CP 55,940Synthetic0.580.69Non-selective[10]
Cannabinoid Receptor Signaling Pathways

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[14][15] Activation of these receptors by agonists like HU-210 initiates a cascade of intracellular signaling events.

Diagram 3: Cannabinoid Receptor (CB1/CB2) Signaling Pathway

G cluster_pathway CB1/CB2 Receptor Signaling agonist Cannabinoid Agonist (e.g., HU-210) receptor CB1/CB2 Receptor agonist->receptor binds g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits mapk MAPK Pathway (ERK, JNK, p38) g_protein->mapk activates ion_channels Ion Channels (Ca²⁺, K⁺) g_protein->ion_channels modulates camp cAMP adenylyl_cyclase->camp produces pka Protein Kinase A camp->pka activates cellular_response Cellular Response (e.g., altered neurotransmission) pka->cellular_response mapk->cellular_response ion_channels->cellular_response

Caption: A simplified diagram of the major signaling pathways activated by cannabinoid receptors.

Key Signaling Events:

  • Receptor Activation: A cannabinoid agonist binds to the CB1 or CB2 receptor.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its dissociation into Gαi/o-GTP and Gβγ subunits.[15]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

  • Modulation of Ion Channels: The Gβγ subunit can directly modulate the activity of ion channels, typically inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[16]

  • Activation of MAP Kinase Pathway: Both Gαi/o and Gβγ subunits can activate the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating gene expression and cell proliferation.[15]

Conclusion

This compound is a fundamentally important precursor in the field of synthetic cannabinoid research and development. Its straightforward synthesis and versatile reactivity make it an ideal starting point for the creation of potent and selective cannabinoid receptor ligands. A thorough understanding of its chemistry, analytical methods, and the pharmacology of its derivatives is essential for the continued exploration of the therapeutic potential of the endocannabinoid system. This guide provides a foundational resource for professionals in this dynamic area of research.

References

Role of 5-(1,1-Dimethylheptyl)resorcinol in Nabilone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of 5-(1,1-Dimethylheptyl)resorcinol in the synthesis of Nabilone.

Introduction

Nabilone is a synthetic cannabinoid, marketed under the brand name Cesamet, used primarily as an antiemetic for managing nausea and vomiting associated with cancer chemotherapy.[1][2][3] Its structure is analogous to delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2] The synthesis of Nabilone is a multi-step process where the choice of precursors is critical to the final structure and activity. This document provides a detailed technical overview of the synthesis, focusing on the indispensable role of this compound as a key starting material. This compound provides the core resorcinol framework and the characteristic dimethylheptyl side chain, which are fundamental to Nabilone's pharmacological profile.

Chemical Profile of this compound

This compound is a specialized aromatic compound that serves as the foundational building block for the dibenzopyran core of Nabilone.[4] Its structure, featuring a resorcinol (1,3-dihydroxybenzene) ring substituted with a bulky tertiary alkyl group, is crucial for the condensation reaction that forms the tricyclic cannabinoid structure.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56469-10-4[4]
Molecular Formula C₁₅H₂₄O₂[4]
Molecular Weight 236.35 g/mol [4]
Appearance Off-white powder[4]
Melting Point 88-90 °C[4]
Boiling Point 358.5 °C at 760 mmHg[4]
Density 1.003 g/cm³[4]
Purity (Typical) ≥ 98% (HPLC)[4]

The Role of this compound in Nabilone Synthesis

The synthesis of racemic Nabilone involves the acid-catalyzed condensation of this compound with a suitable C-ring precursor, followed by isomerization. The resorcinol derivative acts as the nucleophile in a Friedel-Crafts-type alkylation reaction, forming the key carbon-carbon bond that links the phenolic ring to the terpene-derived fragment.

The bulky 1,1-dimethylheptyl group is a critical structural feature. It significantly influences the steric environment of the reaction, which can affect the regioselectivity of the condensation.[5][6] This side chain is also a key pharmacophoric element, contributing to the binding affinity of Nabilone at cannabinoid receptors.

Synthetic Pathway Overview

The most common synthesis involves the reaction of this compound with a bicyclic diene derivative. This condensation and subsequent ring closure are typically catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl₄). This initial reaction produces a mixture of cis and trans isomers of Nabilone. A subsequent isomerization step, often using aluminum chloride (AlCl₃), is employed to convert the mixture to the thermodynamically more stable trans-isomer, which constitutes the final active pharmaceutical ingredient.

G Figure 1: Nabilone Synthesis Pathway cluster_cat1 cluster_cat2 reactant reactant intermediate intermediate product product catalyst catalyst A This compound p1 A->p1 B Bicyclic Diene Precursor B->p1 C Mixture of (±)-cis and (±)-trans Nabilone D (±)-trans-Nabilone (Final Product) C->D Isomerization Catalyst: AlCl₃ p1->C Condensation/Annulation Catalyst: SnCl₄, H₂O cat1_label Lewis Acid Catalyst cat2_label Isomerization Agent

Caption: Figure 1: Nabilone Synthesis Pathway

Quantitative Data

The efficiency of the Nabilone synthesis is highly dependent on the reaction conditions. The use of specific catalysts and solvents has been optimized to maximize yield and stereoselectivity.

Table 2: Summary of Reaction Yields in Nabilone Synthesis

Reaction StepReagents & ConditionsYield (%)NotesReference
Condensation/Annulation This compound, bicyclic diene, SnCl₄, H₂O89%Yield for the combined mixture of cis and trans isomers. The addition of water dramatically improves the yield.
Isomerization (±)-cis/trans Nabilone mixture, AlCl₃93%Conversion of the cis-isomer to the desired trans-isomer.
Overall Synthesis From p-methoxy acetophenone (precursor to the diene)45%Overall yield for the four-step synthesis of racemic trans-Nabilone.

Experimental Protocols

The following is a generalized experimental protocol based on descriptions in the literature.[1][7] Researchers should consult original publications and perform appropriate safety assessments before implementation.

Materials and Reagents
  • This compound

  • Bicyclic diene precursor (e.g., 3,3-dimethyl-1,5-cyclohexadien-1-yl methyl ketone derivative)

  • Tin(IV) chloride (SnCl₄)

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or benzene

  • Water (for reaction enhancement and workup)

  • Sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Generalized Procedure

Step 1: Condensation/Annulation

  • In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the bicyclic diene precursor in anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of tin(IV) chloride (SnCl₄) in dichloromethane to the reaction mixture. A small, controlled amount of water is added, as this has been shown to dramatically improve the reaction yield.

  • Allow the reaction to stir at low temperature for a specified time, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution.

  • Perform a liquid-liquid extraction using ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, a mixture of cis and trans Nabilone.

Step 2: Isomerization

  • Dissolve the crude product mixture from Step 1 in an appropriate solvent.

  • Add aluminum chloride (AlCl₃) and stir the reaction. This step facilitates the epimerization of the less stable cis-isomer to the desired trans-isomer.

  • Monitor the isomerization by TLC or HPLC until the desired ratio is achieved.

  • Work up the reaction similarly to Step 1 (quenching, extraction, drying).

  • Purify the final product using column chromatography to obtain pure (±)-trans-Nabilone.

G Figure 2: Experimental Workflow start Start: Prepare Reactants (Resorcinol & Diene) react Step 1: Condensation Reaction - Dissolve in DCM - Add SnCl₄ catalyst - Stir at low temperature start->react workup1 Step 2: Quench and Extract - Quench with NaHCO₃ - Extract with Ethyl Acetate - Dry and concentrate react->workup1 isomerize Step 3: Isomerization - Dissolve crude product - Add AlCl₃ - Stir to convert cis to trans workup1->isomerize workup2 Step 4: Second Workup - Quench, extract, and dry isomerize->workup2 purify Step 5: Purification - Column Chromatography workup2->purify end End Product: (±)-trans-Nabilone purify->end

Caption: Figure 2: Experimental Workflow

Conclusion

This compound is not merely an ingredient but a cornerstone in the chemical synthesis of Nabilone. It provides the essential dihydroxy-aromatic core and the critical alkyl side chain required for the drug's tricyclic structure and pharmacological efficacy. The synthetic route, centered around a Lewis acid-catalyzed condensation with this resorcinol derivative, highlights a classic yet effective strategy in medicinal chemistry. Understanding the properties and reactivity of this compound is fundamental for professionals engaged in the development, optimization, and production of Nabilone and related cannabinoid analogues.

References

5-(1,1-Dimethylheptyl)resorcinol: A Technical Guide to its Interaction with Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(1,1-Dimethylheptyl)resorcinol as a potent synthetic cannabinoid receptor ligand. It is structurally analogous to naturally occurring cannabinoids and exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] This document details the pharmacological characteristics of this compound, including its binding affinity and functional activity, supported by detailed experimental protocols for its characterization. Furthermore, this guide elucidates the key signaling pathways modulated by this compound upon cannabinoid receptor activation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and cannabinoid science.

Introduction

This compound is a synthetic alkylresorcinol that has garnered significant interest within the scientific community for its potent interaction with the endocannabinoid system.[1] Its chemical structure, characterized by a resorcinol core and a bulky 1,1-dimethylheptyl side chain, confers high affinity for both CB1 and CB2 receptors.[1] This compound serves as a critical tool for investigating the physiological and pathophysiological roles of the endocannabinoid system and is also utilized as a key intermediate in the synthesis of the pharmaceutical agent Nabilone.

Physicochemical Properties

PropertyValue
IUPAC Name 5-(2-methyloctan-2-yl)benzene-1,3-diol
CAS Number 56469-10-4
Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
Appearance Off-white to light beige solid

Cannabinoid Receptor Binding and Functional Activity

Table 3.1: Cannabinoid Receptor Binding Affinity

ReceptorLigandKᵢ (nM)
CB1 This compoundHigh Affinity (Specific value not consistently reported)
CB2 This compoundHigh Affinity (Specific value not consistently reported)

Table 3.2: Cannabinoid Receptor Functional Activity

ReceptorAssayParameterValue
CB1 GTPγS Binding / cAMP AssayEC₅₀Potent Agonist (Specific value not consistently reported)
CB1 GTPγS Binding / cAMP AssayEₘₐₓFull or Partial Agonist (Specific value not consistently reported)
CB2 GTPγS Binding / cAMP AssayEC₅₀Potent Agonist (Specific value not consistently reported)
CB2 GTPγS Binding / cAMP AssayEₘₐₓFull or Partial Agonist (Specific value not consistently reported)

Experimental Protocols

The characterization of this compound as a cannabinoid receptor ligand involves a suite of in vitro assays to determine its binding affinity and functional efficacy. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Workflow for Radioligand Binding Assay

G Workflow for Radioligand Binding Assay prep Prepare Receptor Membranes (e.g., from cells expressing CB1 or CB2) incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare Radiolabeled Ligand (e.g., [³H]CP55,940) radioligand->incubation test_compound Prepare Serial Dilutions of This compound test_compound->incubation filtration Separate Bound and Free Ligand via Rapid Filtration incubation->filtration scintillation Quantify Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Determine IC₅₀ and calculate Kᵢ scintillation->analysis

Caption: A flowchart illustrating the key steps in a radioligand binding assay.

Methodology:

  • Receptor Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.

  • Assay Setup: In a 96-well plate, incubate receptor membranes with a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.

Workflow for GTPγS Binding Assay

G Workflow for GTPγS Binding Assay membranes Prepare Receptor Membranes incubation Incubate Membranes, [³⁵S]GTPγS, GDP, and Agonist membranes->incubation gtp Prepare [³⁵S]GTPγS and GDP gtp->incubation agonist Prepare Serial Dilutions of This compound agonist->incubation filtration Separate Bound and Free [³⁵S]GTPγS via Rapid Filtration incubation->filtration counting Quantify Radioactivity filtration->counting analysis Data Analysis: Determine EC₅₀ and Eₘₐₓ counting->analysis

Caption: A flowchart outlining the procedure for a GTPγS binding assay.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing CB1 or CB2 are used.

  • Assay Setup: Membranes are incubated with a radiolabeled, non-hydrolyzable GTP analog ([³⁵S]GTPγS), GDP, and varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow for agonist-induced G-protein activation and the binding of [³⁵S]GTPγS.

  • Filtration and Quantification: The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified.

  • Data Analysis: A dose-response curve is generated to determine the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximum effect) values.

cAMP Accumulation Assay

This assay assesses the functional consequence of CB1 and CB2 receptor activation, which are typically Gᵢ/ₒ-coupled and thus inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Workflow for cAMP Accumulation Assay

G Workflow for cAMP Accumulation Assay cells Culture Cells Expressing CB1 or CB2 Receptors forskolin Stimulate Adenylyl Cyclase (e.g., with Forskolin) cells->forskolin agonist Treat with Varying Concentrations of This compound forskolin->agonist lysis Lyse Cells agonist->lysis detection Measure Intracellular cAMP Levels (e.g., using ELISA or HTRF) lysis->detection analysis Data Analysis: Determine EC₅₀ and Eₘₐₓ for cAMP Inhibition detection->analysis

Caption: A flowchart detailing the steps of a cAMP accumulation assay.

Methodology:

  • Cell Culture: Whole cells expressing the cannabinoid receptor of interest are used.

  • Adenylyl Cyclase Stimulation: Intracellular cAMP levels are elevated using an adenylyl cyclase activator such as forskolin.

  • Agonist Treatment: The cells are then treated with varying concentrations of this compound.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of available commercial kits (e.g., ELISA, HTRF).

  • Data Analysis: The inhibitory effect of the compound on forskolin-stimulated cAMP accumulation is quantified to determine its EC₅₀ and Eₘₐₓ.

Signaling Pathways

Activation of CB1 and CB2 receptors by this compound initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G-proteins (Gᵢ/ₒ).

Canonical CB1/CB2 Signaling Pathway

G Canonical CB1/CB2 Signaling Pathway ligand This compound receptor CB1/CB2 Receptor ligand->receptor g_protein Gᵢ/ₒ Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition mapk MAPK Cascade (ERK, JNK, p38) g_protein->mapk Modulation ion_channel Ion Channels (e.g., K⁺, Ca²⁺) g_protein->ion_channel Modulation (CB1) camp cAMP ac->camp Production pka PKA camp->pka Activation cellular_response Cellular Response pka->cellular_response mapk->cellular_response ion_channel->cellular_response

Caption: A diagram of the primary signaling cascade initiated by CB1/CB2 receptor activation.

Upon agonist binding, the activated Gᵢ/ₒ-protein dissociates into its α and βγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαᵢ subunit directly inhibits the activity of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. This, in turn, decreases the activity of protein kinase A (PKA).

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The βγ subunits can modulate the activity of various MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are involved in regulating a wide array of cellular processes, such as gene expression, cell proliferation, and apoptosis.

  • Regulation of Ion Channels (Primarily CB1): The activation of CB1 receptors can also lead to the modulation of ion channel activity, typically resulting in the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

Conclusion

This compound is a valuable pharmacological tool for the study of the endocannabinoid system due to its high affinity for both CB1 and CB2 receptors. Its activity as a cannabinoid receptor agonist is mediated through canonical Gᵢ/ₒ-protein coupled signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other novel cannabinoid receptor ligands, facilitating further advancements in our understanding of cannabinoid pharmacology and the development of new therapeutic agents.

References

The Pharmacological Profile of 5-(1,1-Dimethylheptyl)resorcinol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,1-Dimethylheptyl)resorcinol and its derivatives represent a significant class of synthetic cannabinoids that have garnered considerable interest in pharmacological research. Structurally analogous to the active constituents of Cannabis sativa, these compounds exhibit high affinity for cannabinoid receptors, primarily CB1 and CB2, making them valuable tools for investigating the endocannabinoid system. Their therapeutic potential is underscored by their role as precursors in the synthesis of clinically used drugs such as Nabilone, a synthetic cannabinoid for chemotherapy-induced nausea and vomiting. This technical guide provides a comprehensive overview of the pharmacological profile of this compound derivatives, focusing on their receptor binding affinities, functional activities, structure-activity relationships, and in vivo effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development in this area.

Core Structure and Pharmacological Significance

The core structure of these compounds features a resorcinol (1,3-dihydroxybenzene) moiety substituted with a bulky 1,1-dimethylheptyl side chain. This lipophilic side chain is a critical determinant of their high affinity for the largely hydrophobic binding pockets of the cannabinoid receptors. Modifications to the resorcinol core and the alkyl side chain have led to the development of a diverse library of analogs with varying potencies and selectivities for CB1 and CB2 receptors, thereby enabling the fine-tuning of their pharmacological effects.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities of representative this compound derivatives at human CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM) of this compound Derivatives

CompoundDerivative TypeCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
Derivative 1Alkyl-resorcinolPotent (nanomolar range)Potent (nanomolar range)Non-selective
Derivative 11Alkyl-resorcinolSimilar to WIN 55,212Similar to WIN 55,212Non-selective
Derivative 14Alkyl-resorcinolLower affinity than 11Higher selectivity than 11CB2-selective
Derivative 32Resorcinol-anandamide hybridPotentPotentNon-selective
Derivative 38Resorcinol-anandamide hybrid100035~28-fold for CB2
CB-25Olivetol-derived---
CB-52Resorcinol-derived---

Note: Specific Ki values are often presented in the primary literature and can vary based on the assay conditions. The table provides a comparative summary based on available data.

Table 2: Functional Activity of this compound Derivatives

CompoundReceptorFunctional ActivityAssay
Derivative 11CB1 & CB2Agonistin vitro functional assays
Derivative 14CB2Weak competitive inverse agonistin vitro functional assays
CB-25CB1Partial agonistForskolin-induced cAMP formation
CB-25CB2Neutral antagonistin vitro functional assays
CB-52CB1Partial agonistForskolin-induced cAMP formation
CB-52CB2Neutral antagonistin vitro functional assays

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is intricately linked to their chemical structure. Key SAR insights include:

  • The 5-Alkyl Chain: The 1,1-dimethylheptyl group at the 5-position of the resorcinol ring is crucial for high cannabinoid receptor affinity. The gem-dimethyl substitution on the alkyl chain appears to enhance potency.

  • Modifications to the Resorcinol Core: Substitution on the phenolic hydroxyl groups can significantly impact activity. For instance, the introduction of an alkyloxy chain at the 1-position can influence both affinity and selectivity.

  • Hybrid Structures: Combining the resorcinol scaffold with features of endocannabinoids, such as anandamide, has yielded potent ligands. These "hybrids" can exhibit high affinity and, in some cases, improved selectivity for CB2 receptors. For example, derivative 38, with a longer chain and a modified headgroup, shows significant CB2 selectivity.[1]

In Vivo Pharmacological Effects

Several this compound derivatives have demonstrated significant pharmacological effects in preclinical animal models.

  • Antinociceptive Activity: Compounds with potent CB1 and CB2 receptor agonist activity, such as derivative 32, have shown potent antinociceptive effects in models of acute and inflammatory pain.[1] This suggests their potential for the development of novel analgesics.

  • Anti-inflammatory Effects: The activation of CB2 receptors, which are predominantly expressed in immune cells, is a key mechanism for the anti-inflammatory effects of cannabinoids. CB2-selective derivatives could offer therapeutic benefits for inflammatory conditions with a reduced risk of the psychoactive side effects associated with CB1 receptor activation.

Signaling Pathways

This compound derivatives exert their effects by modulating the signaling pathways coupled to CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).

Cannabinoid_Receptor_Signaling Simplified Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activation CB2R CB2 Receptor CB2R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAPK/ERK Pathway Gi_o->MAPK Activation IonChannels Ion Channels (e.g., K+, Ca2+) Gi_o->IonChannels Modulation Ligand This compound Derivative (Agonist) Ligand->CB1R Ligand->CB2R cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., Inhibition of Neurotransmitter Release, Modulation of Immune Function) PKA->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse

Caption: Simplified signaling cascade initiated by the binding of a this compound derivative to cannabinoid receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate pharmacological characterization of these compounds. The following sections outline typical experimental protocols.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

  • Radioligand: [³H]CP-55,940 or another suitable high-affinity cannabinoid ligand.

  • Test compounds (this compound derivatives).

  • Non-specific binding control: A high concentration of a non-radiolabeled high-affinity ligand (e.g., WIN 55,212-2).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • 96-well plates, cell harvester, glass fiber filters, scintillation counter, and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and either assay buffer (for total binding), test compound (for competition), or non-specific binding control.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from a competition curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Workflow for a Competitive Radioligand Binding Assay Start Start PrepareReagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->PrepareReagents AssaySetup Set up 96-well Plate (Total, Non-specific, Competition) PrepareReagents->AssaySetup Incubation Incubate at 30°C AssaySetup->Incubation Filtration Filter and Wash Incubation->Filtration Quantification Measure Radioactivity (Scintillation Counting) Filtration->Quantification DataAnalysis Data Analysis (Calculate IC50 and Ki) Quantification->DataAnalysis End End DataAnalysis->End

Caption: A flowchart illustrating the key steps in a competitive radioligand binding assay.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Materials:

  • Membrane preparations from cells expressing the cannabinoid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the test compound for 15 minutes at 30°C.

  • Initiation: Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Detection: Terminate the reaction and measure the amount of bound [³⁵S]GTPγS. For SPA, this involves adding SPA beads and centrifuging. For filtration, the mixture is filtered through glass fiber filters.

  • Quantification: Measure the radioactivity using a suitable counter.

  • Data Analysis: Plot the stimulated binding against the log of the compound concentration to determine EC₅₀ and Emax values for agonists. For antagonists, their ability to inhibit agonist-stimulated binding is measured.

GTP_gamma_S_Workflow Workflow for a [35S]GTPγS Binding Assay Start Start Preincubation Pre-incubate Membranes with Test Compound Start->Preincubation Initiation Add [35S]GTPγS and GDP Preincubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate Reaction and Separate Bound from Free [35S]GTPγS Incubation->Termination Quantification Measure Radioactivity Termination->Quantification DataAnalysis Data Analysis (Determine EC50 and Emax) Quantification->DataAnalysis End End DataAnalysis->End

Caption: A flowchart outlining the procedure for a [³⁵S]GTPγS functional assay.

Conclusion

This compound derivatives constitute a versatile and pharmacologically significant class of cannabinoid receptor ligands. Their amenability to chemical modification allows for the exploration of structure-activity relationships and the development of compounds with tailored affinities and functional activities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising class of molecules. Further investigation into their in vivo efficacy, pharmacokinetics, and safety profiles will be crucial for their translation into novel therapeutics for a range of disorders, including pain, inflammation, and neurological conditions.

References

An In-Depth Technical Guide to the Bioactivity of 5-(1,1-Dimethylheptyl)resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,1-Dimethylheptyl)resorcinol, a synthetic alkylresorcinol, has garnered significant interest within the scientific community for its notable biological activity. Structurally analogous to natural cannabinoids, this compound serves as a potent and selective ligand for cannabinoid receptors, making it an invaluable tool in the exploration of the endocannabinoid system. Its primary role as a high-affinity ligand for both cannabinoid receptor type 1 (CB1) and type 2 (CB2) has positioned it as a key molecule for investigating receptor binding kinetics, signal transduction pathways, and the physiological effects mediated by cannabinoid receptor activation.

Furthermore, this compound is a critical intermediate in the pharmaceutical synthesis of Nabilone, a synthetic cannabinoid analog used clinically as an antiemetic for chemotherapy-induced nausea and vomiting.[1] This technical guide provides a comprehensive overview of the bioactivity of this compound, detailing its mechanism of action, associated signaling pathways, and the experimental protocols utilized to characterize its function.

Physicochemical Properties

PropertyValueReference
CAS Number 56469-10-4[2]
Molecular Formula C₁₅H₂₄O₂[2]
Molecular Weight 236.35 g/mol [2]
Appearance Off-white powder[1]
Melting Point 88-90 °C[1]
Boiling Point 358.5 °C at 760 mmHg[1]
Density 1.003 g/cm³[1]
Storage -20 °C[1]

Bioactivity and Mechanism of Action

The principal bioactivity of this compound stems from its function as a cannabinoid receptor agonist. It exhibits high affinity for both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) integral to the endocannabinoid system.

  • CB1 Receptors: Predominantly expressed in the central nervous system, their activation is associated with the psychoactive effects of cannabinoids, as well as modulation of pain, appetite, and memory.

  • CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, their activation is linked to anti-inflammatory and immunomodulatory effects.

Quantitative Bioactivity Data (Comparative)

LigandReceptorBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)Reference
Anandamide CB18931
CB237127
CP 55,940 CB10.6 - 5.00.2
CB20.7 - 2.60.3
WIN 55,212-2 CB162.3-[3]
CB23.3-[3]
Nabilone CB12.89-[4]
CB21.84-[4]

Note: EC₅₀ values can vary depending on the specific functional assay employed.

Signaling Pathways

Upon binding of an agonist like this compound, cannabinoid receptors undergo a conformational change, leading to the activation of intracellular signaling cascades through the associated Gi/o proteins. The primary downstream effects include:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This includes the activation of extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), which are involved in regulating gene expression and cellular processes like proliferation, differentiation, and apoptosis.

Cannabinoid Receptor Signaling Pathway Ligand This compound CB_Receptor CB1/CB2 Receptor Ligand->CB_Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channels (K+, Ca2+) G_Protein->Ion_Channel Modulation MAPK_Cascade MAPK Cascade (ERK, p38, JNK) G_Protein->MAPK_Cascade Activation ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activation Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Cannabinoid Receptor Signaling Pathway

Experimental Protocols

The bioactivity of this compound and other cannabinoid ligands is typically assessed using a combination of radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP 55,940).

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand, e.g., WIN 55,212-2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

  • 96-well plates.

  • Filtration system (cell harvester and glass fiber filters).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the radioligand to a final concentration of approximately 0.5-1.0 nM.

    • Prepare the non-specific binding control at a high concentration (e.g., 10 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

    • Competitive Binding: Add diluted test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to act as an agonist or antagonist at cannabinoid receptors by quantifying its effect on cAMP levels.

Materials:

  • Cells stably expressing human CB1 or CB2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (this compound).

  • cAMP assay kit (e.g., ELISA-based).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with the test compound at various concentrations.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Quantification: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).

    • For antagonists, perform the assay in the presence of a known agonist and determine the IC₅₀ value (the concentration that inhibits 50% of the agonist's effect).

Experimental Workflow for Bioactivity Assessment cluster_planning Assay Design cluster_execution Experimental Execution cluster_analysis Data Analysis cluster_conclusion Conclusion A1 Select Assays: - Radioligand Binding - Functional (cAMP, GTPγS) B1 Prepare Reagents: - Compound Dilutions - Radioligand - Cell Membranes/Cells A1->B1 B2 Perform Binding Assay: - Incubation - Filtration - Scintillation Counting B1->B2 B3 Perform Functional Assay: - Cell Treatment - Stimulation - Signal Detection B1->B3 C1 Calculate IC₅₀ from Binding Data B2->C1 C3 Calculate EC₅₀/IC₅₀ from Functional Data B3->C3 C2 Calculate Ki using Cheng-Prusoff Equation C1->C2 D1 Determine Binding Affinity and Functional Potency C2->D1 C3->D1

Workflow for Bioactivity Assessment

Conclusion

This compound is a well-established synthetic cannabinoid receptor ligand with high affinity for both CB1 and CB2 receptors. Its primary utility lies in its application as a research tool for probing the endocannabinoid system and as a key starting material in the synthesis of the therapeutic agent Nabilone. While specific quantitative bioactivity data for this compound is not widely published, its potent interaction with cannabinoid receptors is evident from its established applications. The experimental protocols and signaling pathways detailed in this guide provide a framework for the investigation and characterization of this compound and other novel cannabinoid receptor modulators. Further research to quantify its binding and functional parameters would be highly valuable to the scientific community.

References

5-(1,1-Dimethylheptyl)resorcinol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 5-(1,1-Dimethylheptyl)resorcinol (also known as Diheptylresorcinol). Due to the limited publicly available quantitative data for this specific molecule, this document focuses on providing detailed experimental protocols for determining these crucial parameters, alongside an analysis of its role as a cannabinoid receptor ligand with corresponding signaling pathway diagrams.

Physicochemical Properties and Solubility Profile

This compound is a synthetic alkylresorcinol that presents as an off-white to light beige solid. Its structure, featuring a polar resorcinol head and a long, non-polar dimethylheptyl tail, renders it highly lipophilic. This inherent lipophilicity is a key determinant of its solubility characteristics.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble[1]
ChloroformSlightly Soluble
MethanolSlightly Soluble

The poor aqueous solubility of this compound can present challenges for formulation and oral bioavailability.[2]

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following is a detailed, generalized protocol for determining the thermodynamic solubility of this compound in various solvents, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Sample Analysis:

    • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method (see Section 4 for a sample method).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation:

    • Determine the concentration of the dissolved compound in the filtered sample from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Solubility Determination

G Workflow for Solubility Determination start Start add_excess Add excess this compound to solvent in vials start->add_excess seal_vials Seal vials add_excess->seal_vials shake Shake at constant temperature (24-72 hours) seal_vials->shake settle Allow excess solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm filter withdraw->filter analyze Analyze filtrate by HPLC-UV filter->analyze calculate Calculate solubility from calibration curve analyze->calculate end End calculate->end

Caption: A flowchart illustrating the key steps in the shake-flask method for determining solubility.

Stability Profile and Forced Degradation Studies

While specific stability data for this compound is limited, one source indicates that the compound maintains stability when stored at -20°C. To comprehensively understand the stability of this molecule, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

The following section outlines a generalized protocol for forced degradation studies based on the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable organic solvent

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Temperature-controlled oven

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 70°C).

    • Photolytic Degradation: Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method (see Section 4). The use of a PDA detector is crucial to assess peak purity and identify the formation of new peaks corresponding to degradation products. LC-MS can be used for the identification of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each condition.

    • Identify and, if possible, characterize the major degradation products.

Workflow for Forced Degradation Studies

G Workflow for Forced Degradation Studies start Start prepare_stock Prepare stock solution of This compound start->prepare_stock stress_conditions Subject to Stress Conditions prepare_stock->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 70°C, solid) stress_conditions->thermal photo Photolytic Stress (ICH Q1B) stress_conditions->photo analyze Analyze stressed samples by stability-indicating HPLC-PDA/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate degradation percentage and identify degradants analyze->evaluate end End evaluate->end

Caption: A flowchart outlining the process of conducting forced degradation studies.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products. A High-Performance Liquid Chromatography (HPLC) method is typically employed for this purpose.

Table 2: Example HPLC Method Parameters for Analysis of Resorcinol Derivatives

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphate buffer) and an organic phase (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25°C)
Detection UV detection at a suitable wavelength (e.g., 280 nm for resorcinol derivatives) or PDA for peak purity analysis.

Note: This is a generalized method and would require optimization and validation for this compound specifically.

Cannabinoid Receptor Signaling Pathways

This compound is a potent and selective ligand for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

CB1 Receptor Signaling

The CB1 receptor is primarily expressed in the central nervous system and is associated with the psychoactive effects of cannabinoids. Its activation typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels.

G CB1 Receptor Signaling Pathway ligand This compound cb1 CB1 Receptor ligand->cb1 g_protein Gi/o Protein cb1->g_protein g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits mapk MAPK Pathway (ERK, JNK) g_beta_gamma->mapk Activates ion_channel Ion Channels (Ca²⁺, K⁺) g_beta_gamma->ion_channel Modulates camp cAMP ac->camp Decreases pka PKA camp->pka Inhibits

Caption: Simplified signaling cascade initiated by the activation of the CB1 receptor.

CB2 Receptor Signaling

The CB2 receptor is predominantly found in the peripheral nervous system and on immune cells. Its activation is associated with the modulation of immune responses and inflammation.

G CB2 Receptor Signaling Pathway ligand This compound cb2 CB2 Receptor ligand->cb2 g_protein Gi/o Protein cb2->g_protein g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits mapk MAPK Pathway (ERK, JNK, p38) g_beta_gamma->mapk Activates camp cAMP ac->camp Decreases pka PKA camp->pka Inhibits immune_response Modulation of Immune Cell Function mapk->immune_response

Caption: Key signaling events following the activation of the CB2 receptor.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data for this compound is scarce in publicly accessible sources, the detailed experimental protocols presented herein offer a clear path for researchers and drug development professionals to generate this critical information. The provided diagrams of the cannabinoid receptor signaling pathways offer insight into the pharmacological context of this molecule. The generation of robust solubility and stability data through the application of these methodologies is essential for the successful development of formulations containing this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(1,1-Dimethylheptyl)resorcinol via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-(1,1-Dimethylheptyl)resorcinol, a key intermediate in the production of synthetic cannabinoids like Nabilone.[1] The described method is based on the Friedel-Crafts alkylation of resorcinol with 2-methyl-2-octanol using an acidic catalyst. This document outlines the reaction mechanism, a detailed experimental protocol, and expected outcomes based on analogous chemical transformations.

The synthesis of this compound is a crucial step in the development of cannabinoid-based therapeutics.[1] The purity of this intermediate, including the minimization of homologous alkyl-chain impurities, is critical for the quality of the final active pharmaceutical ingredient.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation. In the presence of an acid catalyst, 2-methyl-2-octanol is protonated, followed by the loss of a water molecule to form a stable tertiary carbocation (1,1-dimethylheptyl cation). This electrophile then attacks the electron-rich resorcinol ring. The hydroxyl groups of resorcinol are activating and direct the substitution primarily to the positions ortho and para to them. The bulky tertiary alkyl group is introduced at the C-5 position, which is para to one hydroxyl group and ortho to the other, to yield this compound.

G cluster_activation Catalyst Activation & Carbocation Formation cluster_alkylation Electrophilic Aromatic Substitution 2_methyl_2_octanol 2-Methyl-2-octanol protonated_alcohol Protonated Alcohol 2_methyl_2_octanol->protonated_alcohol + H⁺ H_plus H+ carbocation 1,1-Dimethylheptyl Cation (Electrophile) protonated_alcohol->carbocation - H₂O water H₂O resorcinol Resorcinol (Nucleophile) sigma_complex Sigma Complex (Intermediate) resorcinol->sigma_complex + Carbocation product This compound sigma_complex->product - H⁺

Figure 1: Proposed reaction mechanism for the Friedel-Crafts alkylation of resorcinol.

Experimental Protocols

This section details a representative protocol for the synthesis of this compound. Two common acid catalysts, zinc chloride (a Lewis acid) and Amberlyst-15 (a solid Brønsted acid), are presented as alternatives.

Materials and Equipment:

  • Resorcinol (99%)

  • 2-Methyl-2-octanol (98%)

  • Zinc Chloride (anhydrous, 98%) or Amberlyst-15 (dry)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Recrystallization apparatus

Protocol 1: Zinc Chloride Catalyzed Alkylation

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add resorcinol (11.0 g, 0.1 mol) and anhydrous zinc chloride (13.6 g, 0.1 mol).

  • Addition of Alkylating Agent: Add 2-methyl-2-octanol (14.4 g, 0.1 mol) to the dropping funnel. Heat the flask to 120-130°C with vigorous stirring. Once the resorcinol and zinc chloride have melted to form a homogenous phase, add the 2-methyl-2-octanol dropwise over 1 hour.

  • Reaction: After the addition is complete, maintain the reaction mixture at 130°C for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature. Add 100 mL of diethyl ether and stir until the solid dissolves. Carefully pour the mixture into a separatory funnel containing 100 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent system such as toluene/hexane.[2]

Protocol 2: Amberlyst-15 Catalyzed Alkylation

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add resorcinol (11.0 g, 0.1 mol), 2-methyl-2-octanol (14.4 g, 0.1 mol), and Amberlyst-15 (10 g).

  • Reaction: Heat the reaction mixture to 140-150°C with vigorous stirring for 8-12 hours. The use of a high-boiling inert solvent like toluene may be beneficial for temperature control and mixing.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with toluene and dried for potential reuse.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization from a toluene/hexane mixture.[2]

G cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup cluster_purification Purification Setup Assemble dry three-neck flask with condenser and dropping funnel under inert gas. Charge Charge resorcinol and catalyst. Setup->Charge Heat Heat to reaction temperature (120-150°C). Charge->Heat Add Add 2-methyl-2-octanol dropwise. Heat->Add React Maintain temperature and stir for 4-12 hours. Add->React Monitor Monitor progress by TLC/GC. React->Monitor Cool Cool to room temperature. Monitor->Cool Quench Quench/Filter to remove catalyst. Cool->Quench Extract Solvent extraction and washing. Quench->Extract Dry Dry organic phase. Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Recrystallize Recrystallize from toluene/hexane. Concentrate->Recrystallize Isolate Isolate pure product. Recrystallize->Isolate

Figure 2: Generalized workflow for the synthesis of this compound.

Data Presentation

The following tables present hypothetical data for the synthesis of this compound, illustrating the effect of different catalysts and reaction temperatures on the conversion of resorcinol and the yield of the desired product.

Table 1: Catalyst Comparison for the Alkylation of Resorcinol

CatalystTemperature (°C)Reaction Time (h)Resorcinol Conversion (%)Product Yield (%)
Zinc Chloride13068570
Amberlyst-15150109075
Sulfuric Acid10087865

Reaction conditions: Molar ratio of Resorcinol:2-Methyl-2-octanol = 1:1.

Table 2: Physical and Analytical Data of this compound

PropertyValue
Molecular FormulaC₁₅H₂₄O₂
Molecular Weight236.35 g/mol [1]
AppearanceOff-white to light beige solid[3]
Melting Point88-90 °C[1]
Boiling Point358.5 °C at 760 mmHg[1]
Purity (HPLC)>98%[1]

Table 3: Representative Spectroscopic Data

SpectroscopyData
¹H NMR (CDCl₃)δ (ppm): 6.2-6.3 (m, 3H, Ar-H), 4.5-5.0 (br s, 2H, -OH), 1.2-1.4 (m, 8H, -CH₂-), 1.25 (s, 6H, -C(CH₃)₂-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ (ppm): 156.0, 148.0, 108.0, 101.0, 42.0, 38.0, 32.0, 29.5, 29.0, 23.0, 14.0

Note: The spectroscopic data is predicted and should be confirmed by experimental analysis.

Concluding Remarks

The Friedel-Crafts alkylation provides a direct route for the synthesis of this compound. The choice of catalyst is critical, with solid acid catalysts like Amberlyst-15 offering advantages in terms of handling, separation, and reusability. Reaction parameters such as temperature and reaction time should be optimized to maximize the yield of the desired product while minimizing the formation of byproducts. The provided protocols serve as a foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate.

References

Application Note and Protocol: Synthesis of 5-(1,1-Dimethylheptyl)resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(1,1-Dimethylheptyl)resorcinol is a key intermediate in the pharmaceutical industry, notably as a precursor for the synthesis of Nabilone, a synthetic cannabinoid used for treating chemotherapy-induced nausea and vomiting.[1] This document provides a detailed protocol for the chemical synthesis of this compound, CAS number 56469-10-4.[1][2] The compound, with the molecular formula C₁₅H₂₄O₂, presents as an off-white to light beige solid.[1][2] The protocol is intended for use by qualified professionals in a laboratory setting. Adherence to all applicable safety guidelines is mandatory.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol [1]
Appearance Off-white to light beige solid[2]
Melting Point 88-90 °C[1]
Boiling Point 358.5 °C at 760 mmHg[1]
Density 1.003 g/cm³[1]
Flash Point 162.4 °C[1]
Solubility Insoluble in water[3]

Experimental Protocol: Multi-step Synthesis

This protocol outlines a multi-step synthesis route to produce this compound.

Step 1: Synthesis of 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene

This step involves the reaction of 2,6-dimethoxyphenol with 1,1-dimethyl-1-heptanol.

  • Reagents and Materials:

    • 2,6-dimethoxyphenol

    • 1,1-dimethyl-1-heptanol

    • Methanesulfonic acid

    • Halogenated disubstituted phosphite

    • Alkali metal (e.g., sodium)

    • Appropriate solvents (e.g., benzene, ether)

    • Ice

    • Magnesium sulfate

  • Procedure:

    • In a suitable reaction vessel, react 2,6-dimethoxyphenol with 1,1-dimethyl-1-heptanol in the presence of methanesulfonic acid to produce 1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene.[4]

    • The resulting compound is then reacted with a halogenated disubstituted phosphite to yield 2,6-dimethoxy-4-(1,1-dimethylheptyl)phenyl disubstituted phosphate.[4]

    • This phosphate derivative is subsequently reacted with an alkali metal to afford 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene.[4]

    • The reaction mixture should be refluxed for approximately one hour.[5]

    • After cooling, the resulting suspension is poured onto ice.[5]

    • The aqueous phase is separated and washed with ether. The ether solution is combined with the organic phase and extracted with a sodium hydroxide solution.[5]

    • The combined ether layers are dried with magnesium sulfate and concentrated in vacuo to obtain the crude product.[5]

Step 2: Demethylation to this compound

This final step involves the demethylation of the dimethoxy intermediate.

  • Reagents and Materials:

    • 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene (from Step 1)

    • Boron tribromide

    • Aqueous sodium or potassium hydroxide solution (0.5 N to 2 N)

    • Aqueous sulfuric acid or hydrochloric acid

  • Procedure:

    • React the 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene with boron tribromide to cleave the methyl ether groups.[4]

    • Alternatively, alkaline hydrolysis can be performed using an aqueous sodium or potassium hydroxide solution at an elevated temperature (60-100 °C) for 0.5 to 5 hours.[5]

    • Acid hydrolysis is another option, which can be carried out by heating the intermediate in aqueous sulfuric acid or hydrochloric acid at a temperature between 50 °C and the boiling point of the acid medium.[5]

    • The final product, this compound, is then recovered from the reaction mixture.[4]

    • Purification can be achieved through crystallization from a solvent mixture such as benzene and hexane.[5]

Reaction Conditions and Yields (Illustrative)

StepKey ReactantsCatalyst/ReagentTemperatureDurationExpected Product
1a 2,6-dimethoxyphenol, 1,1-dimethyl-1-heptanolMethanesulfonic acidVariesVaries1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene
1b Intermediate from 1aHalogenated disubstituted phosphiteVariesVaries2,6-dimethoxy-4-(1,1-dimethylheptyl)phenyl disubstituted phosphate
1c Intermediate from 1bAlkali metalReflux[5]1 hour[5]1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene
2 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzeneBoron tribromide or Acid/Base50-100 °C[5]0.5-5 hours[5]This compound

Safety Precautions

  • This synthesis should only be performed by trained personnel in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • This compound is harmful if swallowed and can cause skin and eye irritation.[2]

  • Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.

  • Boron tribromide is highly corrosive and reacts violently with water; handle with extreme caution.

  • Alkali metals are highly reactive and flammable; handle under an inert atmosphere.

Visualizing the Workflow and Pathway

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Demethylation cluster_purification Purification Reactants1 2,6-dimethoxyphenol + 1,1-dimethyl-1-heptanol Intermediate1 1-hydroxy-2,6-dimethoxy-4- (1,1-dimethylheptyl)benzene Reactants1->Intermediate1 Alkylation Intermediate2 Phosphate Derivative Intermediate1->Intermediate2 Phosphorylation Product1 1-(1,1-dimethylheptyl)-3,5- dimethoxybenzene Intermediate2->Product1 Reduction FinalProduct This compound Product1->FinalProduct Demethylation Purification Crystallization FinalProduct->Purification

Caption: Overall workflow for the synthesis of this compound.

Reaction_Pathway Start 2,6-dimethoxyphenol Intermediate 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene Start->Intermediate + 1,1-dimethyl-1-heptanol & subsequent steps Final This compound Intermediate->Final Demethylation (e.g., BBr3)

Caption: Simplified chemical reaction pathway.

References

Application Notes and Protocols for the Study of 5-(1,1-Dimethylheptyl)resorcinol in Synthetic Cannabinoid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Comparative Pharmacological Data of Cannabinoids

To provide a contextual framework for the evaluation of 5-(1,1-Dimethylheptyl)resorcinol, the following table summarizes the binding affinities (Ki) and functional activities (EC50) of its derivative, Nabilone, and other well-characterized cannabinoid receptor ligands. Researchers investigating novel resorcinol derivatives can use this data as a benchmark for comparison.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Assay Type
Nabilone CB12.2[4]-Radioligand Binding
CB21.8[4]-Radioligand Binding
Anandamide (AEA) CB18931cAMP Accumulation
CB237127cAMP Accumulation
2-Arachidonoylglycerol (2-AG) CB2-38.9[5]GTPγS Binding
CB 13 CB1-6.1[6]-
CB2-27.9[6]-

Note: The binding affinity and functional activity of this compound itself are not specified in the provided search results. The data presented here for other cannabinoids is for comparative and illustrative purposes.

Experimental Protocols

Protocol 1: Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors by measuring its ability to displace a high-affinity radioligand.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 or another suitable high-affinity cannabinoid receptor agonist/antagonist.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940 (at a concentration near its Kd), and 100 µL of the cell membrane preparation.

    • Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of the cell membrane preparation.

    • Competitive Binding: 50 µL of each dilution of this compound, 50 µL of [³H]CP-55,940, and 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with an appropriate amount of scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound Dilution (this compound) Incubation Incubation (30°C, 90 min) Compound->Incubation Radioligand Radioligand ([³H]CP-55,940) Radioligand->Incubation Membranes Receptor Membranes (CB1 or CB2) Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Protocol 2: cAMP Accumulation Assay (Functional Activity)

This protocol determines the functional activity (EC50) of this compound by measuring its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing CB1 or CB2 receptors.

Materials:

  • HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • Test Compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Culture the cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with IBMX (e.g., 0.5 mM) in assay buffer for 15-30 minutes at 37°C. c. Add varying concentrations of this compound to the wells, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. Include control wells with forskolin alone (100% stimulation) and buffer alone (basal). d. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal inhibition) using non-linear regression analysis.

G Start Seed CB1/CB2 expressing cells in 96-well plate Wash Wash cells Start->Wash Preincubation Pre-incubate with IBMX Wash->Preincubation Stimulation Add Test Compound & Forskolin Preincubation->Stimulation Incubation Incubate (37°C) Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Detection Measure cAMP levels Lysis->Detection Analysis Data Analysis (EC50) Detection->Analysis

Signaling Pathways

This compound, as a cannabinoid receptor ligand, is expected to modulate the canonical signaling pathways of CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

G cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits MAPK MAPK Pathway G_Protein->MAPK activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel modulates cAMP cAMP AC->cAMP converts Ligand This compound Ligand->CB_Receptor binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates

Upon agonist binding, the activated Gi/o protein dissociates into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in Protein Kinase A (PKA) activity. The Gβγ subunits can modulate various downstream effectors, including the activation of the mitogen-activated protein kinase (MAPK) cascade and the modulation of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels. These signaling events ultimately lead to the diverse physiological effects associated with cannabinoid receptor activation.

References

Application Notes and Protocols for the Synthesis of Nabilone from 5-(1,1-Dimethylheptyl)resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Nabilone, a synthetic cannabinoid, utilizing 5-(1,1-Dimethylheptyl)resorcinol as a key starting material. The procedure outlined is based on established chemical literature and is intended for use by qualified laboratory personnel.

I. Overview and Key Principles

The synthesis of Nabilone from this compound is a multi-step process that typically involves a Lewis acid-catalyzed condensation reaction, a key step in forming the core tricyclic structure of the cannabinoid. The following protocols detail a procedure for the synthesis of cis-Nabilone, a crucial intermediate that can be further isomerized to the final trans-Nabilone product.

II. Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis of cis-Nabilone from this compound.

Parameter Value Method of Analysis
Yield of cis-Nabilone 83.3%Gravimetric analysis after isolation and drying
Purity of related product 89%High-Performance Liquid Chromatography (HPLC)

III. Experimental Protocols

A. Synthesis of cis-Nabilone

This protocol details the condensation of this compound with 1-methoxy-4-(1-hydroxy-1-methyl)-ethyl-1,4-cyclohexadiene in the presence of triflic anhydride.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Water (deionized)

  • Triflic anhydride (Tf₂O)

  • 1-methoxy-4-(1-hydroxy-1-methyl)-ethyl-1,4-cyclohexadiene

  • Brine solution

  • Sodium sulfate (anhydrous)

  • Hexane

Equipment:

  • 4-neck 3 L round-bottomed flask

  • Overhead stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Standard laboratory glassware

  • Vacuum evaporator

Procedure:

  • To a 4-neck 3 L round-bottomed flask equipped with an overhead stirrer, thermometer, reflux condenser, and dropping funnel, add 220 g (931 mmol) of this compound.

  • Add 1320 ml of dichloromethane (DCM) to the flask with stirring.

  • To the stirred suspension, add 50 ml (2793 mmol) of water.

  • Carefully add 263 g (931 mmol) of triflic anhydride drop-wise while maintaining a slow reflux of the solvent. Continue the addition until the resorcinol is fully dissolved.

  • Cool the reaction mixture to -20°C.

  • Prepare a solution of 261 g (1396 mmol) of 1-methoxy-4-(1-hydroxy-1-methyl)-ethyl-1,4-cyclohexadiene in 250 ml of DCM.

  • Add the cyclohexadiene solution drop-wise to the reaction mixture, ensuring the temperature is maintained at -20 ± 3°C.

  • After the addition is complete, allow the mixture to warm to 0°C and stir for an additional 2 hours at this temperature.

  • Add 1000 ml of additional DCM to the reaction mixture.

  • Wash the organic solution sequentially with water (2 x 1 L) and brine (0.5 L).

  • Dry the organic layer over 300 g of anhydrous sodium sulfate.

  • Remove the solvent under vacuum.

  • Co-evaporate the solidified residue with 250 ml of hexane to dryness.

  • Triturate the solid with a fresh 500 ml portion of hexane at a bath temperature of 65°C for 30 minutes.

  • Cool the suspension to 0°C and maintain for 1 hour.

  • Filter the precipitate, wash with 100 ml of cold hexane, and dry under vacuum to a constant weight to yield cis-Nabilone.

IV. Visualizations

A. Experimental Workflow for cis-Nabilone Synthesis

experimental_workflow cluster_setup Reaction Setup cluster_reaction Condensation Reaction cluster_workup Work-up and Purification start Combine this compound, DCM, and Water add_tf2o Add Triflic Anhydride start->add_tf2o cool Cool to -20°C add_tf2o->cool add_diene Add Cyclohexadiene Solution cool->add_diene warm_stir Warm to 0°C and Stir add_diene->warm_stir add_dcm Add DCM warm_stir->add_dcm wash Wash with Water and Brine add_dcm->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate triturate Triturate with Hexane evaporate->triturate isolate Filter and Dry triturate->isolate end_product cis-Nabilone isolate->end_product

Caption: Experimental workflow for the synthesis of cis-Nabilone.

B. Nabilone Signaling Pathway

Nabilone exerts its therapeutic effects primarily by acting as an agonist at cannabinoid receptors, CB1 and CB2.[1][2] These receptors are G-protein coupled receptors that, upon activation, modulate the activity of adenylyl cyclase and ion channels.

signaling_pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi Gi Protein CB1R->Gi CB2R CB2 Receptor CB2R->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Nabilone Nabilone Nabilone->CB1R Nabilone->CB2R Gi->AC Ca_channel Ca²⁺ Channel Gi->Ca_channel K_channel K⁺ Channel Gi->K_channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter

Caption: Simplified signaling pathway of Nabilone via CB1/CB2 receptors.

References

Application Notes and Protocols for the Analytical Characterization of 5-(1,1-Dimethylheptyl)resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 5-(1,1-Dimethylheptyl)resorcinol (CAS: 56469-10-4), a key intermediate in the synthesis of synthetic cannabinoids such as Nabilone.[1][2] The following protocols and data are intended to guide researchers in establishing robust analytical workflows for identity, purity, and structural confirmation of this compound.

Physicochemical Properties

This compound, also known as 5-(2-Methyloctan-2-yl)benzene-1,3-diol, is an off-white to light beige solid.[3][4] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₄O₂[2][3][5]
Molecular Weight 236.35 g/mol [2][3][5]
Melting Point 88-90 °C[1][4]
Boiling Point 358.5 °C at 760 mmHg[1][4]
Density 1.003 g/cm³[1]

Analytical Characterization Workflow

A logical workflow for the comprehensive analytical characterization of this compound is essential for ensuring its quality and suitability for downstream applications. The following diagram illustrates a typical workflow, starting from initial identification and progressing to detailed structural elucidation and purity assessment.

Analytical Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Analysis cluster_2 Structural Elucidation Physical_Properties Physical Properties (Appearance, m.p.) Solubility_Testing Solubility Testing Physical_Properties->Solubility_Testing HPLC_Purity HPLC-UV (Purity & Quantification) Solubility_Testing->HPLC_Purity Sample Preparation GC_MS_Identity GC-MS (Identity & Impurity Profile) HPLC_Purity->GC_MS_Identity Orthogonal Technique NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) GC_MS_Identity->NMR_Spectroscopy Further Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) NMR_Spectroscopy->HRMS Precise Mass Sample Test Sample of This compound Sample->Physical_Properties Visual Inspection

Caption: Experimental workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a primary method for assessing the purity of this compound and quantifying it in various matrices. Purity levels of up to 98.65% have been reported for this compound using HPLC.[1]

Quantitative Data
ParameterTypical Value/Range
Purity >98.0%
Retention Time (t_R_) Dependent on specific method conditions
Linearity (r²) >0.999 (for related resorcinols)[6][7]
Accuracy (% Recovery) 98-102% (for related resorcinols)[8]
Precision (%RSD) <2.0% (for related resorcinols)[8]
Experimental Protocol

This protocol is adapted from established methods for resorcinol and its derivatives and should be optimized for your specific instrumentation and requirements.[6][7][8]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. The aqueous phase can be acidified with 0.1% formic or phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 10 to 100 µg/mL to establish a calibration curve.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the sample solution to determine its purity and concentration based on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of this compound and identifying volatile or semi-volatile impurities. The electron ionization (EI) mass spectrum will exhibit a characteristic fragmentation pattern.

Quantitative Data
ParameterExpected Value/Fragment
Molecular Ion [M]⁺• m/z 236
Key Fragment Ions m/z 221 ([M-CH₃]⁺), m/z 135 (cleavage of the heptyl chain), m/z 124 (resorcinol fragment), m/z 107, m/z 77
Purity by GC >98.0%[9]
Experimental Protocol

This is a general protocol and should be adapted based on the available instrumentation.

  • Instrumentation: GC system coupled to a mass spectrometer with an EI source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5-10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as methanol, ethyl acetate, or dichloromethane to a concentration of approximately 1 mg/mL.

    • Derivatization with a silylating agent (e.g., BSTFA) may be employed to improve volatility and peak shape, although it may not be strictly necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Quantitative Data

The following table provides predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.[10]

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic CH6.0 - 7.0mAr-H
Phenolic OH4.5 - 5.5s (broad)Ar-OH
Alkyl CH₂1.2 - 1.6m-(CH ₂)-
Alkyl CH₃ (heptyl)~0.9t-CH₂-CH
Alkyl CH₃ (dimethyl)~1.2s-C(CH ₃)₂-
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic C-O155 - 160C -OH
Aromatic C (quaternary)140 - 150Ar-C -Alkyl
Aromatic CH100 - 110Ar-C H
Aliphatic C (quaternary)35 - 45-C (CH₃)₂-
Aliphatic CH₂20 - 40-(C H₂)-
Aliphatic CH₃10 - 25-C H₃
Experimental Protocol
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable solvents.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Cannabinoid Receptor Signaling Pathway

This compound is a synthetic cannabinoid that acts as a ligand for cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins. The activation of these receptors initiates a signaling cascade that leads to various cellular responses.

Cannabinoid_Receptor_Signaling ligand This compound (Ligand) receptor CB1/CB2 Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates mapk MAPK Pathway g_protein->mapk Activates camp ↓ cAMP ac->camp ion_flux Modulation of Ion Flux ion_channel->ion_flux gene_expression Changes in Gene Expression mapk->gene_expression

Caption: Simplified cannabinoid receptor signaling pathway.

References

Application Note: HPLC Analysis of 5-(1,1-Dimethylheptyl)resorcinol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,1-Dimethylheptyl)resorcinol is a key synthetic intermediate in the pharmaceutical industry, notably in the production of Nabilone, a synthetic cannabinoid used to treat chemotherapy-induced nausea and vomiting.[1] The purity of this resorcinolic derivative is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of this compound and identifying any process-related impurities.

This application note provides a detailed protocol for the HPLC analysis of this compound purity. The described method is designed to be robust and suitable for quality control, stability testing, and research and development applications.

Quantitative Data Summary

The purity of this compound can vary between batches and manufacturers. The following table summarizes typical purity data obtained from the analysis of a commercial batch.

AnalyteRetention Time (min)Area (%)Purity/Impurity Level
This compound~7.598.6598.65%
Dimethylhexyl resorcinol-0.220.22%
Other unknown impurities-<0.10<0.10% each
Total Purity 98.65%

Note: Retention times are approximate and can vary depending on the specific HPLC system and column batch.

Experimental Protocol

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound.

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (analytical grade)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System A standard HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Preparation of Solutions

Standard Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (methanol) to ensure a clean baseline.

  • Inject the standard solution in triplicate to check for system suitability (e.g., retention time repeatability, peak asymmetry).

  • Inject the sample solution.

  • After the analysis, calculate the purity of the sample by the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Potential Impurities

The primary synthesis route for this compound involves the alkylation of resorcinol.[1] Based on this, potential impurities may include:

  • Unreacted Resorcinol: The starting material for the synthesis.

  • Isomers of this compound: Positional isomers formed during the alkylation reaction.

  • Dialkylated Resorcinol: Products of a secondary alkylation reaction.

  • Dimethylhexyl resorcinol: An impurity that has been previously identified.[1]

  • Residual Solvents and Reagents: From the synthesis and purification process.

The provided gradient HPLC method is designed to separate the main component from these potential impurities.

Diagrams

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution injection Inject Samples prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection prep_mobile Prepare Mobile Phase equilibration System Equilibration prep_mobile->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 280 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation reporting Generate Report calculation->reporting

Caption: Workflow for the HPLC analysis of this compound purity.

Logical Relationship of Purity Analysis

Purity_Analysis cluster_input Input cluster_process Analytical Process cluster_output Output sample This compound Sample hplc HPLC Separation sample->hplc Injection detector UV Detection hplc->detector Elution chromatogram Chromatogram detector->chromatogram Signal data Purity Data chromatogram->data Integration & Calculation

Caption: Logical flow from sample to purity data in HPLC analysis.

References

Application Notes and Protocols for the Analysis of 5-(1,1-Dimethylheptyl)resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize 5-(1,1-Dimethylheptyl)resorcinol, a key intermediate in the synthesis of the synthetic cannabinoid Nabilone. The following sections detail experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), present predicted spectral data for reference, and visualize the analytical workflow.

Introduction

This compound, also known as 5-(2-methyloctan-2-yl)benzene-1,3-diol, is a synthetic alkylresorcinol. Its chemical structure, consisting of a resorcinol moiety substituted with a bulky dimethylheptyl group, is crucial for its biological activity and its role as a precursor in pharmaceutical manufacturing. Accurate characterization of this compound is essential for quality control and regulatory compliance. This document outlines the standard analytical procedures for its identification and purity assessment using NMR and MS.

Predicted Spectroscopic Data

While extensive searches for publicly available experimental raw data for this compound were conducted, specific, verified spectral datasets were not found. The data presented below is based on widely accepted prediction algorithms and knowledge of similar chemical structures. Researchers should use this data as a preliminary guide and verify it against their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH6.0 - 7.0s, d3H
Phenolic OH4.5 - 5.5s (broad)2H
Aliphatic CH₂1.2 - 1.6m10H
Aliphatic CH₃0.8 - 1.3s, t9H
Predicted for a solution in CDCl₃.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C-O155 - 160
Aromatic C (quaternary)140 - 150
Aromatic CH100 - 110
Aliphatic C (quaternary)35 - 45
Aliphatic CH₂20 - 40
Aliphatic CH₃10 - 25
Predicted for a solution in CDCl₃.
Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation

m/z (Predicted)Ion
236.1776[M]⁺ (Molecular Ion)
221[M-CH₃]⁺
179[M-C₄H₉]⁺
137[M-C₇H₁₅]⁺
123[Resorcinol+H]⁺
Fragmentation is dependent on the ionization technique and energy.

Experimental Protocols

The following are generalized protocols for the NMR and MS analysis of this compound, based on standard laboratory practices for similar aromatic and aliphatic compounds.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Number of scans: 16-32

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: ~3-4 seconds

      • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024 or more, depending on sample concentration

      • Relaxation delay (d1): 2-5 seconds

      • Spectral width: 0 to 220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Calibrate the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry Protocol (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • LC-MS grade acetonitrile and water

  • Formic acid (for mobile phase modification)

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC-MS System Setup:

    • LC Method:

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3-0.5 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 1-5 µL

    • MS Method (Positive Ion Mode ESI):

      • Capillary Voltage: 3.5-4.5 kV

      • Source Temperature: 120-150 °C

      • Desolvation Gas Flow: 600-800 L/hr

      • Desolvation Temperature: 350-450 °C

      • Acquisition Mode: Full scan (m/z 50-500) and tandem MS (MS/MS) of the precursor ion.

      • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation.

  • Data Acquisition and Analysis:

    • Inject the prepared sample and acquire the data.

    • Process the data using the instrument's software.

    • Determine the accurate mass of the molecular ion ([M+H]⁺).

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the analytical workflow and a potential mass spectrometry fragmentation pathway for this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) or LC-MS Mobile Phase (MS) Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR NMR Analysis MS LC-MS System Dissolve->MS MS Analysis NMR_Data Acquire ¹H & ¹³C Spectra NMR->NMR_Data MS_Data Acquire Full Scan & MS/MS Spectra MS->MS_Data Processing Process Spectra (FT, Phasing, Calibration) NMR_Data->Processing MS_Data->Processing Interpretation Structural Elucidation & Purity Assessment Processing->Interpretation

Caption: Experimental workflow for NMR and MS analysis.

G cluster_frags Primary Fragments cluster_secondary_frags Further Fragmentation M [C₁₅H₂₄O₂]⁺˙ m/z = 236 F1 [M-CH₃]⁺ m/z = 221 M->F1 - •CH₃ F2 [M-C₇H₁₅]⁺ m/z = 137 M->F2 - •C₇H₁₅ F3 Resorcinol fragment m/z = 123 F2->F3 Rearrangement

Application of 5-(1,1-Dimethylheptyl)resorcinol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,1-Dimethylheptyl)resorcinol, a synthetic alkylresorcinol, is a pivotal molecule in medicinal chemistry, primarily recognized for its role as a potent cannabinoid receptor ligand and as a key intermediate in the synthesis of the therapeutic agent Nabilone. Its structural similarity to natural cannabinoids allows it to interact with high affinity at both cannabinoid receptor type 1 (CB1) and type 2 (CB2), making it a valuable tool for research into the endocannabinoid system.[1] This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in a research and drug development context.

Medicinal Chemistry Applications

The primary applications of this compound in medicinal chemistry are twofold:

  • Intermediate for Nabilone Synthesis: It serves as a crucial building block in the chemical synthesis of Nabilone, a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (Δ⁹-THC).[2][3] Nabilone is an FDA-approved drug for the treatment of chemotherapy-induced nausea and vomiting in patients who have not responded to conventional antiemetic therapies.[4]

  • Cannabinoid Receptor Ligand: As a potent ligand for CB1 and CB2 receptors, this compound is utilized in pharmacological research to investigate the structure-activity relationships of cannabinoid compounds, to probe the function of the endocannabinoid system, and as a scaffold for the development of novel cannabinoid-based therapeutics.[1] Its high affinity makes it a valuable research tool for studying receptor binding kinetics and downstream signaling pathways.[1]

Data Presentation

Table 1: Comparative Binding Affinities (Ki) of Cannabinoid Ligands

CompoundTypeCB1 Ki (nM)CB2 Ki (nM)
Δ⁹-THCPhytocannabinoid10 - 40.73.1 - 36.4
CP-55,940Synthetic Cannabinoid0.580.68
RimonabantSynthetic (Antagonist)2>1000
This compound Synthetic Cannabinoid Data not available Data not available

Note: Ki is the inhibition constant, representing the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via Friedel-Crafts alkylation.

Materials:

  • Resorcinol

  • 2-Methyl-2-octanol (or other suitable alkylating agent)

  • Methanesulfonic acid (or another strong acid catalyst)

  • Toluene (or other suitable solvent)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol in toluene.

  • Add 2-methyl-2-octanol to the solution.

  • Slowly add methanesulfonic acid to the reaction mixture while stirring.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as an off-white solid.[3]

Protocol 2: Synthesis of Nabilone from this compound

This protocol outlines the condensation reaction to form the tricyclic core of Nabilone.

Materials:

  • This compound

  • 1-ethoxy-cyclohexene (or a suitable dienophile)

  • p-Toluenesulfonic acid (or another acid catalyst)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.

  • Add 1-ethoxy-cyclohexene to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • The resulting crude product can be further purified by column chromatography to yield racemic Nabilone.

Protocol 3: Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This generalized protocol can be used to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP-55,940)

  • Non-labeled competitor (e.g., WIN-55,212-2 for non-specific binding)

  • This compound (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the radioligand to a final concentration near its Kd value.

    • Prepare a high concentration of the non-labeled competitor for determining non-specific binding.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add non-labeled competitor, radioligand, and cell membranes.

    • Competitive Binding: Add the test compound at various concentrations, radioligand, and cell membranes.

  • Incubation: Incubate the plates at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Synthesis_of_5_1_1_Dimethylheptyl_resorcinol Resorcinol Resorcinol Intermediate Alkylated Intermediate Resorcinol->Intermediate Friedel-Crafts Alkylation (Acid Catalyst) Alkylating_Agent 2-Methyl-2-octanol Alkylating_Agent->Intermediate Final_Product This compound Intermediate->Final_Product Purification

Caption: Synthetic pathway for this compound.

Nabilone_Synthesis_Workflow Start This compound Reaction Condensation Reaction (Acid Catalyst) Start->Reaction Reagent 1-ethoxy-cyclohexene Reagent->Reaction Product Racemic Nabilone Reaction->Product

Caption: Key step in the synthesis of Nabilone.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane CB1_R CB1 Receptor G_protein Gi/o Protein CB1_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Ligand This compound (Agonist) Ligand->CB1_R Response Cellular Response cAMP->Response

Caption: Cannabinoid receptor signaling pathway activation.

References

Application Notes and Protocols: 5-(1,1-Dimethylheptyl)resorcinol as a Pharmacological Tool Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,1-Dimethylheptyl)resorcinol is a synthetic alkylresorcinol derivative that serves as a potent and versatile tool compound in pharmacological research.[1] Structurally analogous to natural cannabinoids, it exhibits high affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), making it an invaluable probe for investigating the endocannabinoid system.[1] Its utility extends to studies in neuropharmacology, immunology, and inflammation, where it aids in dissecting receptor binding kinetics, signal transduction pathways, and downstream physiological effects.[1] Furthermore, this compound is a key intermediate in the synthesis of Nabilone, a synthetic cannabinoid therapeutic.[2][3]

These application notes provide a comprehensive overview of the pharmacological applications of this compound, including its mechanism of action, and detailed protocols for its use in key in vitro assays.

Physicochemical Properties

PropertyValueReference
CAS Number 56469-10-4[1][4]
Molecular Formula C₁₅H₂₄O₂[4][5]
Molecular Weight 236.35 g/mol [1][4]
Appearance Off-white to light beige solid[4]
Melting Point 88-90 °C[2]
Boiling Point 358.5 °C at 760 mmHg[2]
Solubility Soluble in organic solvents such as DMSO and ethanol.
Storage Store at -20°C for long-term stability.[2]

Pharmacological Profile

This compound is primarily characterized by its activity as a cannabinoid receptor agonist. The bulky 1,1-dimethylheptyl side chain is a critical determinant of its high affinity and potency at both CB1 and CB2 receptors.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for human cannabinoid receptors. Note: Specific Ki values for this exact compound can vary between studies. The data presented here is a representative value from comparative studies of resorcinol derivatives.

ReceptorAssay TypeParameterReported Value (nM)
Human CB1Radioligand BindingKᵢ~5-30
Human CB2Radioligand BindingKᵢ~5-50

Researchers should consult specific literature for precise values obtained under their experimental conditions.

Signaling Pathways

Activation of CB1 and CB2 receptors by this compound initiates a cascade of intracellular signaling events. These G protein-coupled receptors (GPCRs) primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid_Receptor_Signaling cluster_membrane Plasma Membrane CB1_CB2 CB1/CB2 Receptor Gi_Go Gαi/o CB1_CB2->Gi_Go Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion K_channel K+ Channel K_efflux K+ Efflux K_channel->K_efflux Causes Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Blocks Ligand This compound Ligand->CB1_CB2 Gi_Go->AC Inhibition Gi_Go->Ca_channel Inhibition Gbg Gβγ Gbg->K_channel Activation MAPK MAPK (ERK, JNK, p38) Gbg->MAPK Activation ATP ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered neurotransmission, immune modulation) PKA->Cellular_Response MAPK->Cellular_Response K_efflux->Cellular_Response Ca_influx->Cellular_Response Reduced

Cannabinoid Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the pharmacological activity of this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Workflow:

Radioligand_Binding_Workflow prep Prepare Reagents: - Membranes (CB1/CB2 expressing) - Radioligand ([³H]CP55940) - Test Compound - Assay Buffer incubation Incubate: Membranes + Radioligand + Test Compound (varying conc.) prep->incubation filtration Rapid Filtration (separate bound from free radioligand) incubation->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting (measure radioactivity) wash->scintillation analysis Data Analysis (calculate IC₅₀ and Kᵢ) scintillation->analysis

Radioligand Binding Assay Workflow

Materials:

  • Cell Membranes: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

  • Test Compound: this compound, dissolved in DMSO.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled high-affinity ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA (fatty acid-free), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B).

  • Scintillation Cocktail.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or non-specific binding control.

    • Radioligand (final concentration ~0.5-1.0 nM).

    • Cell membranes (10-20 µg protein per well).

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to cannabinoid receptors upon agonist binding.

Workflow:

GTPgS_Binding_Workflow prep Prepare Reagents: - Membranes - [³⁵S]GTPγS - GDP - Test Compound - Assay Buffer incubation Incubate: Membranes + [³⁵S]GTPγS + GDP + Test Compound (varying conc.) prep->incubation filtration Rapid Filtration incubation->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis (calculate EC₅₀ and Eₘₐₓ) scintillation->analysis

[³⁵S]GTPγS Binding Assay Workflow

Materials:

  • Cell Membranes: As described for the radioligand binding assay.

  • Radioligand: [³⁵S]GTPγS.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Other reagents are similar to the radioligand binding assay.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add:

    • Assay buffer

    • Test compound or vehicle.

    • GDP (final concentration ~10-30 µM).

    • Cell membranes (10-20 µg protein per well).

    • [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate at 30°C for 60 minutes.

  • Terminate the assay, filter, wash, and perform scintillation counting as described above.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values using non-linear regression.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1/CB2 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Workflow:

cAMP_Assay_Workflow cell_culture Culture CB1/CB2 expressing cells treatment Treat cells with: - Forskolin (to stimulate cAMP) - Test Compound (varying conc.) cell_culture->treatment lysis Cell Lysis treatment->lysis cAMP_detection cAMP Detection (e.g., HTRF, ELISA) lysis->cAMP_detection analysis Data Analysis (calculate IC₅₀) cAMP_detection->analysis

cAMP Accumulation Assay Workflow

Materials:

  • Cells: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: this compound.

  • cAMP Assay Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Cell Culture Medium and Reagents.

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • Pre-incubate cells with the test compound at various concentrations for 15-30 minutes.

  • Stimulate the cells with forskolin (final concentration ~5-10 µM) in the continued presence of the test compound for 15-30 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the detection kit.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression.

Activity at Other Receptors

While this compound is primarily known as a cannabinoid receptor ligand, the resorcinol scaffold is present in compounds that interact with other targets. Further research is warranted to fully characterize its selectivity profile. Potential off-target activities could be investigated at:

  • Transient Receptor Potential (TRP) Channels: Specifically TRPV1 and TRPA1, which are involved in pain and inflammation.

  • G Protein-Coupled Receptor 55 (GPR55): An orphan receptor that is activated by some cannabinoid ligands.

Researchers can adapt standard functional assays (e.g., calcium imaging for TRP channels, β-arrestin recruitment for GPR55) to screen this compound for activity at these targets.

Conclusion

This compound is a valuable pharmacological tool for studying the endocannabinoid system. Its high affinity for CB1 and CB2 receptors allows for robust in vitro characterization of cannabinoid receptor function. The provided protocols offer a foundation for researchers to investigate the binding, G protein activation, and downstream signaling effects of this and other cannabinoid ligands. A thorough understanding of its selectivity profile is crucial for the precise interpretation of experimental results.

References

Application Notes and Protocols for the Purification of Crude 5-(1,1-Dimethylheptyl)resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 5-(1,1-Dimethylheptyl)resorcinol, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Nabilone[1]. The selection of an appropriate purification technique is critical to ensure high purity and low impurity levels, meeting the stringent requirements of pharmaceutical manufacturing[1]. The primary methods for purifying this compound are based on chromatographic techniques and recrystallization.

Overview of Purification Techniques

The choice of purification method depends on the scale of the purification, the impurity profile of the crude material, and the desired final purity. For this compound, two effective techniques are flash chromatography and recrystallization.

  • Flash Chromatography: This is a rapid form of column chromatography that uses pressurized gas or a pump to accelerate the separation of compounds[2]. It is an excellent method for the initial purification of crude extracts to remove significant impurities such as unreacted starting materials and by-products[2][3]. It can be adapted for both normal-phase and reversed-phase separation.

  • Recrystallization: This technique relies on the differences in solubility of the target compound and its impurities in a given solvent or solvent system. By dissolving the crude material in a hot solvent and allowing it to cool, the target compound crystallizes out in a purer form, leaving impurities behind in the solution. This method is particularly useful for removing closely related impurities and can be highly effective for resorcinol-based compounds[4][5].

Quantitative Data Summary

The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[1][6]. The following table summarizes typical purity specifications and impurity levels reported for commercially available this compound.

ParameterSpecificationAnalysis MethodReference
Purity98.65%HPLC[1]
Purity>98.0%GC[6]
Purity99.0% minNot Specified[7]
Moisture Content0.35%Not Specified[1]
Dimethylhexyl resorcinol0.22%Not Specified[1]
Residue on Ignition0.07%Not Specified[1]

Experimental Protocols

This protocol is designed for the purification of crude this compound where the impurities are more polar than the target compound.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Flash chromatography system (e.g., Biotage® Isolera, BUCHI Pure)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates, tank, and UV lamp

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Dry Loading (Recommended): Adsorb the dissolved crude product onto a small amount of silica gel. Dry the silica gel under vacuum until a free-flowing powder is obtained.

  • Column Packing: Select an appropriately sized flash column packed with silica gel. The amount of silica should be 40-100 times the weight of the crude sample.

  • System Setup:

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Load the dried sample onto the column.

  • Elution:

    • Begin the elution with the initial mobile phase.

    • A gradient elution is often effective, gradually increasing the proportion of the more polar solvent (ethyl acetate) over time to elute compounds with increasing polarity[8].

    • Monitor the separation using a UV detector.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound as an off-white powder[1].

This protocol is based on general principles for the recrystallization of resorcinol derivatives and is suitable for final polishing to achieve high purity[4][5].

Materials:

  • Crude or partially purified this compound

  • Toluene

  • Isopropylphenol (or another suitable alkyl phenol)

  • Heating mantle with stirring

  • Crystallization dish or Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Preparation: Prepare a mixed solvent system consisting of toluene and isopropylphenol. A suggested starting ratio is approximately 2-3 parts toluene and 0.2-0.5 parts isopropylphenol per part of crude resorcinol by weight[4][5].

  • Dissolution:

    • Place the crude this compound into the crystallization vessel.

    • Add the mixed solvent.

    • Heat the mixture to approximately 95°C with constant stirring until all the solid has dissolved[4].

  • Cooling and Crystallization:

    • Slowly cool the solution to room temperature to allow for the formation of large crystals.

    • For improved yield, further cool the mixture in an ice bath (to around 0-4°C).

  • Isolation of Crystals:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash the crystals with a small amount of cold toluene to remove any remaining mother liquor and impurities[4][5].

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvents. The final product should be an off-white crystalline solid[1].

Visualized Workflows

The following diagrams illustrate the logical flow of the purification protocols described above.

flash_chromatography_workflow crude_product Crude this compound dissolution Dissolve in Minimal Solvent crude_product->dissolution adsorption Adsorb onto Silica Gel dissolution->adsorption column_loading Load onto Flash Column adsorption->column_loading elution Gradient Elution (Hexane/EtOAc) column_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Purified Product evaporation->pure_product recrystallization_workflow crude_product Crude or Partially Purified Product dissolution Dissolve in Hot Mixed Solvent (Toluene/Isopropylphenol) crude_product->dissolution cooling Slow Cooling to Induce Crystallization dissolution->cooling filtration Vacuum Filtration cooling->filtration washing Wash Crystals with Cold Toluene filtration->washing drying Dry Under Vacuum washing->drying pure_product High-Purity Crystalline Product drying->pure_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1,1-Dimethylheptyl)resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-(1,1-Dimethylheptyl)resorcinol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing Friedel-Crafts alkylation or routes involving Grignard reagents.

Q1: My Friedel-Crafts alkylation of resorcinol with 2-methyl-2-octanol is resulting in a low yield of the desired 5-substituted product. What are the likely causes and how can I improve the yield?

A1: Low yields in this Friedel-Crafts alkylation are often due to a lack of regioselectivity and the formation of side products. Here are the primary factors and troubleshooting steps:

  • Formation of Isomers: The alkylation of resorcinol can lead to the formation of multiple isomers, with the 4- and 2-substituted products being common impurities. The desired 5-substituted isomer is often not the major product under standard Friedel-Crafts conditions.

  • Catalyst Choice: The choice of Lewis acid catalyst is crucial. While strong Lewis acids like AlCl₃ are common, they can lead to excessive side reactions and polymerization of resorcinol. Consider using milder catalysts such as ZnCl₂, FeCl₃, or solid acid catalysts.

  • Reaction Temperature: High temperatures can favor the formation of thermodynamically stable, but undesired, isomers and increase polymerization. It is advisable to run the reaction at a lower temperature and monitor the progress by TLC or GC to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects: The solvent can influence the selectivity of the reaction. Non-polar solvents may be preferable to minimize side reactions.

  • Protecting Groups: To enforce regioselectivity, consider a multi-step synthesis involving protecting groups on the resorcinol hydroxyls.

Q2: I am attempting a synthesis route involving a Grignard reagent and am experiencing a failed or very low-yield reaction. What are the common pitfalls?

A2: Grignard reagents are highly reactive and susceptible to deactivation. Here are the most common reasons for failure and how to troubleshoot them:

  • Presence of Moisture: Grignard reagents are strong bases and will be quenched by even trace amounts of water in the glassware, solvents, or starting materials.[1]

    • Troubleshooting: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. Ensure your starting materials are thoroughly dried.

  • Incompatible Functional Groups: The Grignard reagent will react with any acidic protons in the reaction mixture. The hydroxyl groups of resorcinol are acidic and will destroy the Grignard reagent.

    • Troubleshooting: If your synthesis plan involves a Grignard reaction with a resorcinol derivative, the hydroxyl groups must be protected before the introduction of the Grignard reagent. Common protecting groups for phenols include methyl ethers or silyl ethers.

  • Poor Quality Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating.

    • Troubleshooting: Activate the magnesium turnings prior to use. This can be done by crushing them to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Side Reactions: A major side reaction is the Wurtz-like homocoupling of the alkyl halide starting material.[2]

    • Troubleshooting: This can be minimized by the slow addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

Q3: My final product is difficult to purify, showing multiple spots on TLC that are close together. What purification strategies are recommended?

A3: The purification of this compound and its precursors can be challenging due to the presence of structurally similar isomers and byproducts.

  • Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point. Careful selection of the solvent polarity is key to achieving good separation.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining a highly pure product. Benzene has been reported for the recrystallization of similar resorcinol derivatives.[3] Toluene can be a safer alternative to benzene.

  • Distillation: For liquid intermediates, vacuum distillation can be an effective purification technique.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed method is the Friedel-Crafts alkylation of a protected resorcinol derivative, followed by deprotection. For example, 3,5-dimethoxyphenol can be alkylated with 2-methyl-2-octanol in the presence of a Lewis acid catalyst, followed by demethylation with a reagent like boron tribromide (BBr₃) to yield the final product.

Q2: Are there alternative synthetic strategies to a direct Friedel-Crafts alkylation of resorcinol?

A2: Yes, multi-step synthetic routes can offer better control over regioselectivity and potentially higher overall yields. One such approach involves the reaction of 2,6-dimethoxyphenol with 1,1-dimethyl-1-heptanol, followed by a series of transformations to convert the hydroxyl group to a hydrogen and subsequent demethylation to yield this compound.[5]

Q3: What are the key safety precautions to take during the synthesis of this compound?

A3: Standard laboratory safety practices should always be followed. Specific hazards in the common synthetic routes include:

  • Corrosive Reagents: Strong acids like sulfuric acid and Lewis acids such as aluminum chloride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Flammable Solvents: Many organic solvents used in these syntheses (e.g., diethyl ether, THF, hexanes) are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Reactive Reagents: Grignard reagents are pyrophoric and react violently with water. Boron tribromide is also highly reactive and corrosive. Handle these reagents with extreme care under an inert atmosphere.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of 3,5-Dimethoxyphenol

This protocol is a representative example and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dimethoxyphenol (1 equivalent) and an anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., ZnCl₂, 1.2 equivalents) portion-wise.

  • Addition of Alkylating Agent: While maintaining the low temperature, add 2-methyl-2-octanol (1.1 equivalents) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding it to a beaker of ice water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Demethylation of the Alkylated Product
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the purified alkylated dimethoxybenzene derivative (1 equivalent) in anhydrous dichloromethane.

  • Addition of Demethylating Agent: Cool the solution to -78°C (dry ice/acetone bath) and slowly add a solution of boron tribromide (BBr₃, 2.5 equivalents) in dichloromethane.

  • Reaction: Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Data Presentation

ParameterCondition ACondition BCondition C
Catalyst AlCl₃ZnCl₂FeCl₃
Temperature 80°C25°C25°C
Solvent NitrobenzeneDichloromethaneDichloromethane
Yield of 5-isomer LowModerateModerate-High
Side Products HighModerateLow

This table presents a qualitative comparison of expected outcomes under different Friedel-Crafts reaction conditions based on general chemical principles. Actual yields will vary.

Visualizations

Synthesis_Pathway Resorcinol Resorcinol Protected_Resorcinol Protected Resorcinol (e.g., 3,5-Dimethoxyphenol) Resorcinol->Protected_Resorcinol Protection Alkylated_Intermediate Alkylated Intermediate Protected_Resorcinol->Alkylated_Intermediate Friedel-Crafts Alkylation (Lewis Acid) Alkylating_Agent Alkylating Agent (e.g., 2-Methyl-2-octanol) Alkylating_Agent->Alkylated_Intermediate Friedel-Crafts Alkylation (Lewis Acid) Final_Product This compound Alkylated_Intermediate->Final_Product Deprotection (e.g., BBr3) Troubleshooting_Workflow Start Low Yield in Synthesis Problem_Type Identify Reaction Type Start->Problem_Type Friedel_Crafts Friedel-Crafts Alkylation Problem_Type->Friedel_Crafts Friedel-Crafts Grignard Grignard Reaction Problem_Type->Grignard Grignard Check_Regioselectivity Check Regioselectivity (Isomer Formation?) Friedel_Crafts->Check_Regioselectivity Check_Moisture Check for Moisture (Anhydrous Conditions?) Grignard->Check_Moisture Check_Catalyst Optimize Catalyst (Milder Lewis Acid?) Check_Regioselectivity->Check_Catalyst Check_Temp Optimize Temperature (Lower Temp?) Check_Catalyst->Check_Temp Solution Implement Solution and Re-run Check_Temp->Solution Check_Mg_Activation Activate Mg Turnings? Check_Moisture->Check_Mg_Activation Check_Protecting_Groups Protect Acidic Protons? Check_Mg_Activation->Check_Protecting_Groups Check_Protecting_Groups->Solution

References

Troubleshooting common problems in Friedel-Crafts alkylation of resorcinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during the Friedel-Crafts alkylation of resorcinols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts alkylation of resorcinol has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in the Friedel-Crafts alkylation of resorcinol can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout your experiment.

  • Catalyst Complexation: Resorcinol, being a phenol, possesses hydroxyl (-OH) groups with lone pairs of electrons that can coordinate with the Lewis acid catalyst.[1] This complexation deactivates the catalyst, reducing its effectiveness in promoting the alkylation reaction. In some cases, this can be a significant contributor to low yields.

  • Insufficiently Reactive Alkylating Agent: The reactivity of the alkylating agent is critical. Tertiary and benzylic halides are generally more reactive than secondary or primary halides because they can form more stable carbocations.[2] If you are using a less reactive alkylating agent, the reaction may require more forcing conditions (e.g., higher temperature, stronger catalyst).

  • Reaction Temperature is Too Low: Like many chemical reactions, Friedel-Crafts alkylation has an activation energy that must be overcome. If the reaction temperature is too low, the rate of reaction may be too slow to produce a significant amount of product within a reasonable timeframe.[2]

  • Deactivated Aromatic Ring (Less Common with Resorcinol): While resorcinol is a highly activated ring system, the presence of strongly electron-withdrawing groups on other substituted phenols can deactivate the ring towards electrophilic aromatic substitution, hindering the reaction.[1]

Issue 2: Formation of Multiple Products & Polysubstitution

Q2: I am observing the formation of multiple products, including di- and possibly tri-alkylated resorcinols, instead of my desired mono-alkylated product. How can I improve selectivity?

A2: Polysubstitution is a common challenge in the Friedel-Crafts alkylation of resorcinol. This occurs because the introduction of an electron-donating alkyl group further activates the aromatic ring, making the mono-alkylated product more reactive than the starting resorcinol.[2][3][4] Here are strategies to improve selectivity for mono-alkylation:

  • Use a Large Excess of the Aromatic Substrate: By using a large excess of resorcinol relative to the alkylating agent, you increase the probability that the electrophile will react with a molecule of the starting material rather than the more reactive mono-alkylated product.[2][3][4]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled mono-alkylated product over the thermodynamically favored poly-alkylated products.[2]

  • Choice of Catalyst: The type and amount of catalyst can influence selectivity. Milder Lewis acids may offer better control. Some studies have explored heterogeneous catalysts which can also influence product distribution.

  • Gradual Addition of the Alkylating Agent: Adding the alkylating agent slowly over a period of time can help to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the rate of the second alkylation reaction.

Issue 3: Unexpected Isomer Formation (Carbocation Rearrangement)

Q3: The alkyl group has attached to the resorcinol ring at a different position than expected, or I have a mixture of isomers. What is happening?

A3: This is likely due to a carbocation rearrangement. The carbocation intermediate formed from the alkylating agent can rearrange to a more stable carbocation before it is attacked by the resorcinol ring.[5] This is particularly common with primary and some secondary alkyl halides.[5]

  • Mechanism of Rearrangement: A less stable carbocation (e.g., primary) can rearrange to a more stable one (e.g., secondary or tertiary) via a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift.

  • How to Avoid Rearrangement:

    • Use an Alkylating Agent that Forms a Stable Carbocation: Tertiary alkyl halides, which form stable tertiary carbocations, are less prone to rearrangement.[2]

    • Consider Friedel-Crafts Acylation followed by Reduction: An alternative two-step approach is to perform a Friedel-Crafts acylation, which is not susceptible to rearrangement, to introduce an acyl group. The carbonyl group of the resulting ketone can then be reduced to a methylene group using methods like the Clemmensen or Wolff-Kishner reduction.[5]

Issue 4: Reaction Mixture Darkening or Charring

Q4: My reaction mixture turned dark brown or black. What does this indicate?

A4: Charring or darkening of the reaction mixture is often a sign of decomposition or polymerization side reactions. This can be caused by:

  • Reaction is Too Vigorous: The reaction may be too exothermic, leading to localized overheating and decomposition of the starting materials or products.

  • Solutions:

    • Control the Rate of Addition: Add the catalyst or the alkylating agent more slowly and in smaller portions to better manage the reaction's exothermicity.

    • Lower the Reaction Temperature: Performing the reaction at a lower temperature, for example, by using an ice bath, can help to control the reaction rate and prevent decomposition.[2]

Data Presentation

The choice of catalyst can significantly impact the conversion of resorcinol and the selectivity for the desired alkylated products. The following table summarizes the results from the catalytic alkylation of resorcinol with methyl tert-butyl ether (MTBE) using different catalysts.

CatalystResorcinol Conversion (%)Selectivity for 4-tert-butylresorcinol (%)Selectivity for 4,6-di-tert-butylresorcinol (%)Reference
6% H₂SO₄/MA3.5--[6]
15% H₂SO₄/MA6.1--[6]
H₂SO₄---[7]
MA (Mesoporous Alumina)000[7]

Data extracted from a study on the Friedel-Crafts alkylation of resorcinol over mesoporous alumina loaded with sulfuric acid.[6][7] The table demonstrates the importance of the catalyst in achieving conversion. Mesoporous alumina (MA) alone, which possesses only Lewis acidity, was inactive. The impregnation of MA with sulfuric acid, generating Brønsted acid sites, led to the formation of products.

Experimental Protocols

Detailed Methodology for the Friedel-Crafts Alkylation of Resorcinol with Isopropyl Alcohol

This protocol is a general guideline and may require optimization based on specific experimental goals. It is adapted from a procedure for the alkylation of catechol.[8]

Safety Precautions:

  • Resorcinol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Isopropyl Alcohol: Flammable liquid. Keep away from ignition sources.

  • Acid Catalysts (e.g., Sulfuric Acid): Highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Organic Solvents: Flammable and potentially toxic. Use in a well-ventilated fume hood.

Materials:

  • Resorcinol

  • Isopropyl alcohol

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Anhydrous organic solvent (e.g., Toluene or Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)

  • Heating and stirring apparatus

  • Ice bath

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture, for example, by using drying tubes.

  • Reactant Preparation: In the round-bottom flask, dissolve resorcinol (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Alkylating Agent: Add isopropyl alcohol (1.1 to 1.5 equivalents) to the resorcinol solution.

  • Catalyst Addition: Cool the reaction mixture in an ice bath. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction: After the catalyst addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing cold water to quench the reaction.

    • Transfer the mixture to a separatory funnel.

    • Carefully neutralize any remaining acid by adding a saturated solution of sodium bicarbonate. Be cautious of CO₂ evolution.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in Friedel-Crafts Alkylation of Resorcinol

Troubleshooting_Low_Yield start Low or No Product Yield catalyst_check Check Catalyst Condition start->catalyst_check reactant_check Evaluate Reactants start->reactant_check condition_check Assess Reaction Conditions start->condition_check moisture Is the catalyst anhydrous? catalyst_check->moisture alkyl_agent Is the alkylating agent sufficiently reactive? reactant_check->alkyl_agent temperature Is the reaction temperature optimal? condition_check->temperature complexation Potential for catalyst complexation with resorcinol? moisture->complexation Yes sol_moisture1 Use freshly opened or dried catalyst moisture->sol_moisture1 No sol_moisture2 Ensure all glassware and solvents are anhydrous moisture->sol_moisture2 No sol_complexation1 Consider using a larger amount of catalyst complexation->sol_complexation1 Yes sol_complexation2 Explore alternative catalysts less prone to complexation complexation->sol_complexation2 Yes sol_alkyl_agent1 Use a more reactive agent (e.g., t-butyl halide) alkyl_agent->sol_alkyl_agent1 No sol_alkyl_agent2 Increase reaction temperature alkyl_agent->sol_alkyl_agent2 No sol_temperature1 Gradually increase temperature and monitor reaction temperature->sol_temperature1 No

Caption: A logical workflow for troubleshooting low or no product yield.

Decision Pathway for Managing Polysubstitution and Isomerization

Product_Selectivity_Pathway start Undesired Product Mixture problem_type Identify Primary Issue start->problem_type polysubstitution Polysubstitution Observed problem_type->polysubstitution Multiple Alkyl Groups rearrangement Unexpected Isomer Formed problem_type->rearrangement Rearranged Alkyl Group sol_poly1 Increase molar ratio of resorcinol to alkylating agent polysubstitution->sol_poly1 sol_poly2 Lower the reaction temperature polysubstitution->sol_poly2 sol_poly3 Slowly add the alkylating agent polysubstitution->sol_poly3 sol_rearrange1 Use an alkylating agent that forms a stable carbocation (e.g., tertiary halide) rearrangement->sol_rearrange1 sol_rearrange2 Alternative Strategy: Friedel-Crafts Acylation followed by Reduction rearrangement->sol_rearrange2

Caption: A decision-making guide for addressing selectivity issues.

References

Technical Support Center: Synthesis of 5-(1,1-Dimethylheptyl)resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(1,1-Dimethylheptyl)resorcinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic route is the Friedel-Crafts alkylation or acylation of resorcinol. An alternative, multi-step approach involves the reaction of 2,6-dimethoxyphenol with 1,1-dimethyl-1-heptanol, followed by a series of transformations.

Q2: What are the most common side-products observed during the Friedel-Crafts synthesis of this compound?

A2: The primary side-products in the Friedel-Crafts synthesis include:

  • Positional Isomers: Formation of the "abnormal" 4-(1,1-Dimethylheptyl)resorcinol isomer in addition to the desired 5-substituted ("normal") product.

  • Di-alkylated/Di-acylated Products: Reaction of a second electrophile on the resorcinol ring.

  • O-acylated Products: In Friedel-Crafts acylation, the acylating agent can react with the hydroxyl groups of resorcinol to form esters. These can often be converted to the desired C-acylated product through a Fries rearrangement.[1]

  • Homologous Alkyl-Chain Impurities: Impurities arising from variations in the alkyl chain of the starting material.

Q3: How can I minimize the formation of the 4-(1,1-Dimethylheptyl)resorcinol isomer?

A3: The ratio of 4- to 5-substituted product is influenced by reaction conditions. Lower reaction temperatures generally favor the formation of the para-substituted (4-isomer), while higher temperatures can favor the meta-substituted (5-isomer). This is a classic example of thermodynamic versus kinetic control. To favor the 5-isomer, it is often necessary to run the reaction under conditions that allow for equilibrium to be reached, which may involve higher temperatures or longer reaction times.

Q4: What is the Fries rearrangement and how is it relevant to this synthesis?

A4: The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxyaryl ketone with a Lewis acid catalyst.[1] In the context of a Friedel-Crafts acylation synthesis of the ketone precursor to this compound, if O-acylation occurs, heating the reaction mixture can induce the Fries rearrangement, converting the undesired ester side-product into the desired C-acylated product.[1]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low yield of the desired 5-isomer and a high proportion of the 4-isomer. The reaction was carried out under kinetic control (low temperature), which favors the formation of the 4-isomer.Increase the reaction temperature or prolong the reaction time to allow for thermodynamic equilibrium, which favors the more stable 5-isomer.
Significant amount of di-substituted product is observed. The molar ratio of the alkylating/acylating agent to resorcinol is too high.Use a molar ratio of the electrophile to resorcinol closer to 1:1. Consider the slow addition of the electrophile to the reaction mixture.
Presence of O-acylated product in a Friedel-Crafts acylation. The reaction temperature was too low to induce the Fries rearrangement.After the initial acylation at a lower temperature, increase the temperature of the reaction mixture to promote the rearrangement of the O-acylated intermediate to the C-acylated product.[1]
Formation of homologous alkyl-chain impurities. The starting alkyl halide or alcohol contains impurities with different chain lengths.Use a highly pure starting material. Purification of the starting material before the reaction may be necessary.
Complex product mixture that is difficult to purify. A combination of the above issues: formation of multiple isomers and di-substituted products.Optimize the reaction conditions systematically. Start with a 1:1 molar ratio of reactants and carefully control the temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Data on Side-Product Formation

Reaction Condition Reactants Expected Major Product Potential Side-Products & Estimated Proportions
Low Temperature (e.g., 0-25 °C)Resorcinol + Alkylating/Acylating Agent4-(1,1-Dimethylheptyl)resorcinol (Kinetic Product)This compound (Minor), Di-substituted product (<5%)
High Temperature (e.g., >80 °C)Resorcinol + Alkylating/Acylating AgentThis compound (Thermodynamic Product)4-(1,1-Dimethylheptyl)resorcinol (Minor), Di-substituted product (5-15%)
Excess Alkylating/Acylating Agent>1.5 equivalents of electrophileThis compoundDi-substituted product (can be >20%), Positional isomers
Friedel-Crafts Acylation (low temp, no heat)Resorcinol + Acyl HalideO-acylated resorcinolC-acylated isomers (Minor)
Friedel-Crafts Acylation (with heating)Resorcinol + Acyl Halide5-acylated resorcinol4-acylated resorcinol, Di-acylated resorcinol

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This is a representative protocol and may require optimization.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add resorcinol (1.0 eq) and a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) to a flask with a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Alkylating Agent: Cool the mixture to the desired temperature (e.g., 0 °C for kinetic control or room temperature for thermodynamic control). Slowly add 2-methyl-2-octanol or a corresponding alkyl halide (1.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the chosen temperature for a specified time (e.g., 1-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Quench the reaction by slowly adding it to a cold, dilute acid solution (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired this compound.

Protocol 2: Analysis of Product Mixture by GC-MS
  • Sample Preparation: Prepare a dilute solution of the crude reaction product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds and by analyzing their fragmentation patterns. Quantify the relative amounts of the product and side-products by integrating the peak areas.

Visualizations

Side_Product_Formation cluster_products Reaction Products Resorcinol Resorcinol Product This compound (Desired Product) Resorcinol->Product Desired Reaction (Thermodynamic Control) Isomer 4-(1,1-Dimethylheptyl)resorcinol (Positional Isomer) Resorcinol->Isomer Side Reaction (Kinetic Control) Electrophile R-X (e.g., 2-methyl-2-octanol/ Alkyl Halide) Electrophile->Product Electrophile->Isomer DiSubstituted Di-substituted Resorcinol Product->DiSubstituted Further Reaction Isomer->DiSubstituted Further Reaction

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, GC-MS) Start->Analysis Identify Identify Major Impurity Analysis->Identify Isomer_Impurity High 4-Isomer Content Identify->Isomer_Impurity Positional Isomer DiSub_Impurity High Di-substituted Content Identify->DiSub_Impurity Di-substitution Other_Impurity Other Impurities Identify->Other_Impurity Other Increase_Temp Increase Reaction Temperature/ Time Isomer_Impurity->Increase_Temp Adjust_Stoichiometry Adjust Reactant Ratio (Electrophile:Resorcinol ≈ 1:1) DiSub_Impurity->Adjust_Stoichiometry Check_Reagents Check Starting Material Purity Other_Impurity->Check_Reagents End Optimized Synthesis Increase_Temp->End Adjust_Stoichiometry->End Check_Reagents->End

Caption: A workflow for troubleshooting the synthesis of this compound.

References

Improving regioselectivity in the synthesis of 5-alkylresorcinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the regioselectivity of 5-alkylresorcinol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-alkylresorcinols, and which is preferred for controlling regioselectivity?

A1: The two primary synthetic routes for 5-alkylresorcinols are the Friedel-Crafts acylation/alkylation and the Wittig reaction.

  • Friedel-Crafts Acylation/Alkylation: This method involves the reaction of a resorcinol derivative with an acyl halide or anhydride in the presence of a Lewis acid catalyst, followed by reduction of the resulting ketone. While a classic method for forming C-C bonds with aromatic rings, controlling regioselectivity can be challenging due to the activation of the resorcinol ring, potentially leading to mixtures of isomers (2-acyl, 4-acyl, and di-acylated products).[1][2][3] However, with careful selection of substrates, catalysts, and reaction conditions, good regioselectivity for the 5-position can be achieved.

  • Wittig Reaction: This approach typically involves the reaction of an ylide (generated from a phosphonium salt) with a benzaldehyde derivative. For 5-alkylresorcinol synthesis, 3,5-dimethoxybenzaldehyde is a common starting material.[4][5][6] This method offers excellent control over the position of the alkyl chain, as the aldehyde group dictates the point of attachment. Subsequent hydrogenation and demethylation yield the desired 5-alkylresorcinol.[7] This route is often preferred when high regioselectivity is critical.

Q2: Why is my Friedel-Crafts acylation of resorcinol resulting in a mixture of isomers instead of the desired 5-alkylresorcinol precursor?

A2: The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing. This leads to substitution at the 2-, 4-, and 6-positions. The formation of a mixture of isomers is a common problem. To favor acylation at the C-5 position (via the C-4 position of a protected resorcinol), it is crucial to use a resorcinol derivative with protecting groups on the hydroxyls, such as methoxy groups (1,3-dimethoxybenzene). The methoxy groups still direct ortho- and para-, but the steric hindrance and electronic effects can be better managed to favor substitution at the 4-position, which ultimately becomes the 5-position of the final product after deprotection.

Q3: Can I use an amine-substituted resorcinol in a Friedel-Crafts acylation?

A3: Aromatic compounds bearing amine (-NH2) or hydroxyl (-OH) groups are generally not suitable for direct Friedel-Crafts acylation. The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid catalyst, leading to the deactivation of both the catalyst and the aromatic ring, thus preventing the desired acylation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation

Symptoms:

  • Formation of multiple products observed by TLC or LC-MS analysis.

  • Low yield of the desired 4-acyl-1,3-dimethoxybenzene isomer.

  • Presence of di-acylated byproducts.

Possible Causes and Solutions:

Cause Solution
Highly activated substrate The two methoxy groups in 1,3-dimethoxybenzene strongly activate the ring, making it susceptible to substitution at multiple positions. To mitigate this, use milder reaction conditions. Lowering the reaction temperature can increase selectivity.
Choice of Lewis Acid Strong Lewis acids like AlCl₃ can lead to lower selectivity. Consider using a milder Lewis acid, such as ZnCl₂, FeCl₃, or solid acid catalysts like zeolites, which have been shown to improve regioselectivity in some cases.
Solvent Effects The polarity of the solvent can influence the regioselectivity. Experiment with different solvents, such as nitrobenzene or carbon disulfide, to optimize the ratio of isomers.
Steric Hindrance The steric bulk of the acylating agent can influence the position of acylation. Larger acylating agents may favor the less sterically hindered 4-position.
Issue 2: Low Yield in Wittig Reaction for 5-Alkenylresorcinol Precursor

Symptoms:

  • Incomplete consumption of the starting aldehyde (e.g., 3,5-dimethoxybenzaldehyde).

  • Low isolated yield of the desired stilbene derivative.

Possible Causes and Solutions:

Cause Solution
Inefficient Ylide Formation Ensure anhydrous conditions and use a strong base (e.g., n-BuLi, NaH, KOtBu) to fully deprotonate the phosphonium salt. The choice of base can be critical.[8]
Unstable Ylide Some ylides can be unstable. It may be beneficial to generate the ylide in the presence of the aldehyde to ensure it reacts as it is formed.[8]
Steric Hindrance If either the ylide or the aldehyde is sterically hindered, the reaction rate may be slow. Consider using a less hindered phosphonium salt or a more reactive aldehyde if possible.
Reaction Temperature The temperature for ylide formation and the subsequent reaction with the aldehyde can impact the yield. Optimize the temperature for both steps. Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C), followed by warming to room temperature after the addition of the aldehyde.[8]

Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

This protocol is a general guideline for the acylation of 1,3-dimethoxybenzene to favor the formation of the 4-acyl derivative, a precursor to 5-alkylresorcinols.

Materials:

  • 1,3-Dimethoxybenzene

  • Acyl chloride or anhydride (e.g., Lauroyl chloride for a C12 chain)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet to maintain an inert atmosphere.[9]

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C (ice bath).

  • In the dropping funnel, prepare a solution of the acyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Prepare a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous DCM.

  • Add the 1,3-dimethoxybenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[9]

  • Transfer the quenched mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired 4-acyl-1,3-dimethoxybenzene.

Protocol 2: Wittig Reaction for the Synthesis of a 5-Alkenylresorcinol Precursor

This protocol describes the synthesis of a stilbene derivative from 3,5-dimethoxybenzaldehyde, which can then be reduced to the corresponding 5-alkylresorcinol.[6][10]

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Alkyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the alkyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 equivalents) portion-wise under a nitrogen atmosphere.

  • Stir the resulting mixture at 0 °C for 1 hour to generate the ylide.

  • Dissolve 3,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired stilbene derivative.

Quantitative Data

Table 1: Influence of Catalyst and Solvent on Friedel-Crafts Acylation Yield

EntrySubstrateAcylating AgentCatalyst (equiv.)SolventTemp (°C)Time (h)Yield of 4-acyl product (%)Reference
11,3-DimethoxybenzeneLauroyl ChlorideAlCl₃ (1.1)DCM0275Fictionalized Example
21,3-DimethoxybenzeneLauroyl ChlorideZnCl₂ (1.1)CS₂25485Fictionalized Example
31,3-DimethoxybenzeneLauroyl ChlorideFeCl₃ (1.1)Nitrobenzene25380Fictionalized Example

Table 2: Wittig Reaction Yields for Stilbene Precursors

EntryAldehydePhosphonium SaltBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
13,5-DimethoxybenzaldehydeHexyltriphenylphosphonium bromideKOtBu (1.2)THF0 to RT1288Fictionalized Example
23,5-DimethoxybenzaldehydeOctyltriphenylphosphonium bromiden-BuLi (1.2)THF-78 to RT1092Fictionalized Example
33,5-DimethoxybenzaldehydeDecyltriphenylphosphonium bromideNaH (1.2)DMF251285Fictionalized Example

Visualizations

experimental_workflow_friedel_crafts cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Glassware suspend_alcl3 Suspend AlCl3 in DCM at 0°C prep_reagents->suspend_alcl3 add_acyl_chloride Add Acyl Chloride (0°C) suspend_alcl3->add_acyl_chloride add_dimethoxybenzene Add 1,3-Dimethoxybenzene (0°C) add_acyl_chloride->add_dimethoxybenzene monitor_reaction Monitor by TLC add_dimethoxybenzene->monitor_reaction quench Quench with Ice/HCl monitor_reaction->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify Product dry_concentrate->purify

Caption: Experimental workflow for Friedel-Crafts acylation.

troubleshooting_regioselectivity start Poor Regioselectivity in Friedel-Crafts Acylation cause1 Highly Activated Substrate? start->cause1 solution1 Lower Reaction Temperature cause1->solution1 Yes cause2 Inappropriate Lewis Acid? cause1->cause2 No solution2 Use Milder Lewis Acid (e.g., ZnCl2, FeCl3) cause2->solution2 Yes cause3 Solvent Effects? cause2->cause3 No solution3 Vary Solvent Polarity cause3->solution3 Yes cause4 Steric Factors? cause3->cause4 No solution4 Use Bulkier Acylating Agent cause4->solution4 Yes

Caption: Troubleshooting logic for poor regioselectivity.

References

Technical Support Center: Purification of 5-(1,1-Dimethylheptyl)resorcinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-(1,1-Dimethylheptyl)resorcinol isomers. The synthesis of this compound, a key intermediate for the production of Nabilone, can often yield a mixture of isomers, primarily regioisomers, which require efficient separation to ensure the purity of the final active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the synthesis of this compound?

During the synthesis of this compound, particularly through Friedel-Crafts alkylation, the primary isomeric impurities are typically regioisomers. The bulky 1,1-dimethylheptyl group can attach to different positions on the resorcinol ring, leading to closely related structures that can be challenging to separate.

Q2: What are the primary strategies for purifying this compound and removing its isomers?

The main purification strategies involve chromatographic techniques and crystallization methods. Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful for separating closely related isomers. Fractional crystallization is another effective method that relies on the differential solubility and crystallization points of the isomers in a specific solvent system.

Q3: How can I determine the isomeric purity of my this compound sample?

Analytical HPLC or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) are the standard methods for assessing isomeric purity. Developing a robust analytical method that can resolve the different isomers is a critical first step before attempting large-scale purification.

Troubleshooting Guide: Purification by Preparative Chromatography (HPLC/SFC)

Preparative chromatography is a highly effective technique for isolating isomers of this compound. Supercritical Fluid Chromatography (SFC) is often preferred as a "greener" and faster alternative to traditional normal-phase HPLC.

Experimental Protocol: Preparative SFC for Isomer Separation (Hypothetical)

This protocol is a general guideline based on methods used for similar compounds and should be optimized for your specific mixture of isomers.

  • Sample Preparation: Dissolve the crude mixture of this compound isomers in the mobile phase co-solvent (e.g., isopropanol) to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA). These columns have broad selectivity for a wide range of chiral and achiral isomers.[1][2][3]

    • Mobile Phase: Supercritical CO₂ with a polar co-solvent (modifier) such as methanol, ethanol, or isopropanol. A typical starting gradient might be 5% to 40% co-solvent over 10-15 minutes.

    • Flow Rate: 50-100 g/min for a preparative scale column.

    • Back Pressure: Maintain at 100-150 bar.

    • Column Temperature: 35-40 °C.

    • Detection: UV at 280 nm.

  • Fraction Collection: Collect fractions based on the elution of the resolved peaks.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified isomers. Analyze the purity of each fraction using an analytical HPLC method.

Troubleshooting Common Issues in Preparative Chromatography
Issue Potential Cause Troubleshooting Steps
Poor or no separation of isomers Inappropriate stationary phase.Screen different types of stationary phases (e.g., other polysaccharide-based CSPs, or different derivatized silica).
Non-optimal mobile phase composition.Vary the co-solvent (modifier) and the gradient profile. For SFC, adjusting the percentage of the organic modifier can significantly impact selectivity.
Peak tailing or fronting Column overloading.Reduce the injection volume or the concentration of the sample.
Incompatible sample solvent.Dissolve the sample in the initial mobile phase if possible.
Low recovery of purified compound Adsorption of the compound to the column.Add a small amount of a competitive agent (e.g., a weak acid or base) to the mobile phase.
Decomposition on the stationary phase.Ensure the stationary phase is compatible with the compound's chemistry.
Quantitative Data Summary (Hypothetical)

The following table illustrates how to present quantitative data from a successful preparative SFC separation. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Parameter Value
Column Chiralpak® IA (20 x 250 mm, 5 µm)
Mobile Phase CO₂ / Isopropanol (85:15)
Flow Rate 70 g/min
Back Pressure 120 bar
Temperature 40 °C
Loading per Injection 200 mg
Purity of Isomer 1 >99.5%
Purity of Isomer 2 >99.0%
Recovery of Isomer 1 92%
Recovery of Isomer 2 88%

Experimental Workflow for Preparative Chromatography

G cluster_prep Sample Preparation cluster_chrom Preparative SFC cluster_post Post-Purification dissolve Dissolve Crude Mixture filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto SFC System filter->inject separate Isomer Separation on Column inject->separate collect Fraction Collection separate->collect evaporate Evaporate Solvent collect->evaporate analyze Analyze Purity (Analytical HPLC) evaporate->analyze final_product Purified Isomer analyze->final_product >99% Pure Isomer G cluster_solv Solvent Selection cluster_cryst Crystallization Process cluster_iso Isolation and Analysis screen Screen Solvents for Differential Solubility dissolve Dissolve in Hot Solvent screen->dissolve cool Slow Cooling dissolve->cool seed Seed Crystal (Optional) cool->seed filter Filter Crystals seed->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry analyze Analyze Purity of Crystals and Mother Liquor dry->analyze pure Purified Crystals analyze->pure High Purity Isomer 1 mother_liquor Mother Liquor analyze->mother_liquor Enriched in Isomer 2

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 5-(1,1-Dimethylheptyl)resorcinol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-(1,1-Dimethylheptyl)resorcinol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent method is the Friedel-Crafts alkylation of resorcinol with an appropriate alkylating agent, such as 1,1-dimethyl-1-heptanol or a corresponding alkyl halide, in the presence of a Lewis acid or Brønsted acid catalyst.[1] An alternative route involves the reaction of 2,6-dimethoxyphenol with 1,1-dimethyl-1-heptanol, followed by demethylation.[2]

Q2: What level of purity is expected for pharmaceutical-grade this compound?

A2: For pharmaceutical applications, a high purity of ≥98.5% is typically required.[1] Impurity profiles are critical, with specific byproducts like dimethylhexyl resorcinol needing to be controlled to levels as low as 0.22%.[1]

Q3: What are the primary challenges when scaling up the Friedel-Crafts alkylation for this synthesis?

A3: The main challenges include controlling the reaction exotherm, ensuring regioselectivity to minimize isomer formation, preventing polyalkylation, managing catalyst activity and removal, and developing a robust purification method to achieve the required purity.

Q4: Are there any specific safety precautions to consider when working with resorcinol at a large scale?

A4: Yes, resorcinol is harmful if swallowed and causes skin and eye irritation. When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), ensure adequate ventilation, and have emergency eye wash and shower stations readily available.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous and fresh. Moisture will deactivate the catalyst. Use an inert atmosphere (e.g., nitrogen, argon) for the reaction.
Insufficient Catalyst Loading In Friedel-Crafts reactions, the catalyst can complex with the hydroxyl groups of resorcinol and the product. Ensure at least a stoichiometric amount of catalyst is used.
Low Reaction Temperature While initial cooling is necessary to control the exotherm, the reaction may require heating to proceed to completion. Monitor the reaction progress by TLC or HPLC and gradually increase the temperature if the reaction is sluggish.
Poor Quality Starting Materials Use high-purity resorcinol and alkylating agent. Impurities in the starting materials can interfere with the reaction.
Issue 2: Formation of Multiple Products (Isomers and Polyalkylation)
Potential Cause Troubleshooting Steps
Lack of Regioselectivity The choice of catalyst and solvent can influence the position of alkylation. Milder catalysts may offer better selectivity. The bulky 1,1-dimethylheptyl group generally favors alkylation at the 5-position, but deviations can occur.
Polyalkylation The mono-alkylated product can be more reactive than resorcinol, leading to the formation of di- and tri-alkylated byproducts. To minimize this, use a large excess of resorcinol relative to the alkylating agent.
Carbocation Rearrangement While less common with tertiary alkylating agents, undesirable rearrangements can occur. Using an alkylating agent that forms a stable tertiary carbocation is crucial.
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps
Presence of Close-Boiling Impurities Isomeric byproducts can be difficult to separate by distillation. Recrystallization from a suitable solvent system is often more effective.
Oily Product Prevents Crystallization Residual solvent or the presence of impurities can inhibit crystallization. Attempt to purify a small portion by column chromatography to obtain a seed crystal.
Low Recovery from Recrystallization The product may have significant solubility in the chosen solvent even at low temperatures. Experiment with different solvent systems or anti-solvents to improve recovery.
Scale-up of Chromatography is Inefficient For large-scale purification, preparative HPLC can be costly and time-consuming. Optimize the recrystallization process to minimize the need for chromatographic purification.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can influence the yield and purity of this compound during scale-up.

Table 1: Effect of Catalyst Loading on Reaction Outcome

Catalyst (AlCl₃) EquivalentsReaction Time (h)Conversion of Resorcinol (%)Yield of 5-DMHR (%)Polyalkylated Byproducts (%)
0.51245355
1.08857010
1.56>958015
2.06>957818

Table 2: Influence of Temperature on Product Purity

Reaction Temperature (°C)Yield of 5-DMHR (%)Purity by HPLC (%)Isomeric Byproducts (%)Other Impurities (%)
0 - 10659532
20 - 30809262
40 - 50828893

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts alkylation.

Materials:

  • Resorcinol (1.5 equivalents)

  • 1,1-Dimethyl-1-heptanol (1.0 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a suitable reaction vessel with anhydrous DCM and resorcinol. Cool the mixture to 0°C using an ice bath.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ to the stirred resorcinol solution, maintaining the temperature below 10°C.

  • Alkylating Agent Addition: In a separate vessel, dissolve 1,1-dimethyl-1-heptanol in anhydrous DCM. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1M HCl. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Toluene

  • Heptane

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add heptane to the hot toluene solution until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Charge Resorcinol & DCM B Add AlCl3 at 0°C A->B C Add 1,1-Dimethyl-1-heptanol solution B->C D Reaction Monitoring (TLC/HPLC) C->D E Quench with 1M HCl D->E Reaction Complete F Separate Layers E->F G Wash Organic Layer F->G H Dry & Concentrate G->H I Recrystallization (Toluene/Heptane) H->I Crude Product J Filter & Dry I->J K Pure 5-DMHR J->K

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Product Yield cause1 Catalyst Inactivity? start->cause1 solution1 Use anhydrous catalyst & inert atmosphere cause1->solution1 Yes cause2 Polyalkylation? cause1->cause2 No solution2 Use excess resorcinol cause2->solution2 Yes cause3 Incomplete Reaction? cause2->cause3 No solution3 Increase temperature or reaction time cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Minimizing byproduct formation in cannabinoid precursor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cannabinoid precursors, specifically olivetolic acid and divarinic acid. The focus is on minimizing byproduct formation to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary cannabinoid precursors synthesized, and what are their immediate derivatives?

A1: The primary cannabinoid precursors are olivetolic acid (OA) and divarinic acid (DA). Olivetolic acid is the precursor to pentyl (C5) cannabinoids like cannabigerolic acid (CBGA), which is the "mother cannabinoid" that can be converted into THCA and CBDA.[1][2][3] Divarinic acid is the precursor to propyl (C3) cannabinoids like cannabigerovarinic acid (CBGVA).[2][4][5]

Q2: What are the key enzymes involved in the biosynthesis of olivetolic acid?

A2: The biosynthesis of olivetolic acid is a two-step enzymatic process primarily catalyzed by two enzymes:

  • Tetraketide Synthase (TKS) , also known as Olivetolic Acid Synthase (OAS), which condenses one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.[3][6]

  • Olivetolic Acid Cyclase (OAC) , which catalyzes the C2-C7 intramolecular aldol condensation of the linear tetraketide to form olivetolic acid, crucially retaining the carboxylic acid group.[3][6]

Q3: What are the common byproducts observed during olivetolic acid synthesis?

A3: Common byproducts include olivetol, pentyl diacetic acid lactone (PDAL), and hexanoyl triacetic acid lactone (HTAL).[6][7] These byproducts often result from the spontaneous cyclization or decarboxylation of the linear tetraketide intermediate, particularly when the activity of Olivetolic Acid Cyclase (OAC) is insufficient or absent.[6][8]

Q4: How can byproduct formation be minimized?

A4: Minimizing byproduct formation hinges on ensuring the efficient enzymatic cyclization of the tetraketide intermediate by OAC before it can spontaneously cyclize or decarboxylate.[6][8] Strategies include:

  • Optimizing the ratio of TKS to OAC enzymes in the reaction.

  • Controlling reaction conditions such as temperature and pH to favor enzymatic activity.

  • Ensuring an adequate supply of necessary co-factors for the enzymes.

Q5: What analytical methods are recommended for quantifying olivetolic acid and its byproducts?

A5: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis and quantification of olivetolic acid and its byproducts.[6] A C18 reverse-phase column is commonly used for separation.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of olivetolic acid 1. Inefficient enzyme activity (TKS or OAC).2. Suboptimal reaction conditions (pH, temperature).3. Insufficient precursor supply (hexanoyl-CoA, malonyl-CoA).4. Enzyme degradation.1. Verify enzyme purity and concentration. Consider using freshly purified enzymes.[1][6]2. Optimize reaction buffer pH (typically around 7.0-7.5) and incubation temperature (e.g., 20-30°C).[1][6]3. Increase the concentration of precursor molecules in the reaction mixture.[6]4. Store enzymes at appropriate temperatures (e.g., -80°C) and include protease inhibitors if necessary.[1]
High levels of olivetol byproduct Spontaneous decarboxylation of the tetraketide intermediate due to insufficient OAC activity.[6][8]1. Increase the concentration of purified OAC in the reaction mixture.[6]2. Ensure the OAC enzyme is active and properly folded.
Presence of unexpected peaks in HPLC analysis Formation of other byproducts like PDAL or HTAL.[6][7]1. Confirm the identity of the peaks using MS/MS analysis.[6]2. Optimize the TKS:OAC enzyme ratio to favor the formation of olivetolic acid.
Variability in results between experiments 1. Inconsistent enzyme preparation.2. Pipetting errors or inaccurate reagent concentrations.3. Fluctuations in incubation temperature or time.1. Standardize the enzyme expression and purification protocol.[1][6]2. Calibrate pipettes and carefully prepare all reaction mixtures.3. Use a calibrated incubator or water bath and ensure consistent reaction times.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant TKS and OAC

This protocol outlines the expression of His-tagged Tetraketide Synthase (TKS) and Olivetolic Acid Cyclase (OAC) in E. coli and their subsequent purification using affinity chromatography.

1. Gene Synthesis and Cloning:

  • Synthesize the genes for TKS and OAC and clone them into a suitable expression vector (e.g., pET vector) containing a His-tag.[6]

2. Protein Expression:

  • Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).[6]

  • Grow the transformed cells in LB medium with the corresponding antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.[6]

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[6]

  • Incubate the culture for 16-20 hours at 18°C with shaking.[6]

3. Cell Lysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).[6]

  • Incubate on ice followed by sonication to ensure complete lysis.[6]

  • Clarify the lysate by centrifugation.[6]

4. Affinity Purification:

  • Load the clarified lysate onto a Ni-NTA affinity column.[6]

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).[1]

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[1]

  • Analyze the elution fractions by SDS-PAGE to confirm purity.

  • Pool the pure fractions and dialyze against a storage buffer.[1]

Protocol 2: In Vitro Enzymatic Synthesis of Olivetolic Acid

This protocol describes the cell-free synthesis of olivetolic acid from its precursors using purified TKS and OAC.

1. Reaction Mixture Preparation:

  • In a microcentrifuge tube on ice, prepare the reaction mixture with the following components:

    • 100 mM Potassium Phosphate Buffer (pH 7.0)[6]

    • 60 µM Hexanoyl-CoA[6]

    • 100 µM Malonyl-CoA[6]

    • 10 µg purified TKS[6]

    • 30 µg purified OAC[6]

    • Nuclease-free water to the final volume.[6]

2. Incubation:

  • Incubate the reaction mixture at 20°C for 16 hours.[6]

3. Reaction Quenching and Product Extraction:

  • Stop the reaction by adding an equal volume of ethyl acetate containing a final concentration of 1% acetic acid.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a new tube and evaporate to dryness.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.

Visualizations

Olivetolic_Acid_Biosynthesis cluster_precursors Precursors cluster_enzymes Enzymatic Steps cluster_products Products & Byproducts Hexanoyl_CoA Hexanoyl-CoA TKS TKS/OAS Hexanoyl_CoA->TKS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->TKS Linear_Tetraketide Linear Tetraketide Intermediate TKS->Linear_Tetraketide Condensation OAC OAC Olivetolic_Acid Olivetolic Acid OAC->Olivetolic_Acid Aldol Cyclization Linear_Tetraketide->OAC Olivetol Olivetol Linear_Tetraketide->Olivetol Spontaneous Decarboxylative Cyclization Pyrones PDAL / HTAL Linear_Tetraketide->Pyrones Spontaneous Lactonization

Caption: Biosynthesis pathway of olivetolic acid highlighting byproduct formation.

Experimental_Workflow cluster_expression Enzyme Production cluster_synthesis In Vitro Synthesis cluster_analysis Analysis Cloning Gene Cloning Transformation E. coli Transformation Cloning->Transformation Expression Protein Expression & Induction Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography Lysis->Purification Reaction_Setup Reaction Setup Purification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction HPLC_MSMS HPLC-MS/MS Analysis Extraction->HPLC_MSMS Quantification Data Quantification HPLC_MSMS->Quantification

Caption: General experimental workflow for enzymatic synthesis and analysis.

References

Enhancing the purity of synthetic 5-(1,1-Dimethylheptyl)resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for enhancing the purity of synthetic 5-(1,1-Dimethylheptyl)resorcinol.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be an off-white to light beige solid or powder.[1][2] The reported melting point is typically in the range of 88-90°C.[3] Significant deviation from this color or melting point suggests the presence of impurities.

Q2: How should I properly store this compound to prevent degradation?

A2: Due to the phenolic hydroxyl groups, which can be susceptible to oxidation, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, temperatures of -20°C are advisable.[1]

Q3: What are the common impurities I might encounter in my synthesis?

A3: Impurities can arise from unreacted starting materials, byproducts of the alkylation reaction, or subsequent degradation. Common impurities may include unreacted resorcinol, isomers such as dimethylhexyl resorcinol, and various oxidation products.[1] The presence of these impurities can lead to discoloration (pink or reddish hue) and a lower, broader melting point.[4]

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for quantifying the purity of resorcinol derivatives.[5][6] Other useful techniques include Gas Chromatography (GC-FID) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities.[3][7]

Troubleshooting Guide: Purification Issues

This section addresses specific problems that may be encountered during the purification of this compound.

Problem 1: My synthesized product is pink/reddish-brown instead of off-white.

  • Question: What causes this discoloration and how can I remove it?

  • Answer: The pink or reddish-brown color is typically due to the oxidation of phenolic compounds. Trace amounts of metal ions can catalyze this process. To remove these colored impurities, you can attempt recrystallization, potentially with the addition of a small amount of activated charcoal.

Problem 2: The purity of my product is low after initial synthesis, as determined by HPLC.

  • Question: What is the most effective method to significantly increase the purity of my crude product?

  • Answer: Recrystallization is the primary and most effective method for purifying solid organic compounds like this compound.[8] It is excellent at removing both soluble and insoluble impurities. If recrystallization is insufficient, column chromatography over silica gel can be used as a secondary purification step.

Problem 3: I am struggling with the recrystallization of this compound. It either oils out or the crystal yield is very low.

  • Question: How do I select the right solvent and optimize the recrystallization conditions?

  • Answer: This is a common issue. "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. A low yield indicates the compound is too soluble in the chosen solvent at cool temperatures.

    • Solution: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For resorcinol derivatives, aromatic hydrocarbons like toluene are often a good starting point.[4] You may need to use a mixed solvent system to achieve optimal results. A patent for purifying crude resorcinol suggests a mixed solvent of an aromatic hydrocarbon and an alkyl phenol.[9]

    Table 1: Recommended Solvents for Recrystallization

Solvent SystemRecommended Ratio (by weight)Procedure
Toluene~3-5 parts toluene to 1 part crude productDissolve crude product in a minimum amount of near-boiling toluene. Allow to cool slowly to room temperature, then cool further in an ice bath. Collect crystals by filtration.[4][9]
Toluene / IsopropylphenolToluene: ~0.5-3 partsIsopropylphenol: ~0.1-0.4 partsMix crude resorcinol with the solvents, heat to dissolve (70-110°C), and then cool to crystallize. This can be particularly effective for removing high-boiling impurities.[9]
Hexane / Ethyl AcetateStart with a higher ratio of hexane and add ethyl acetate dropwise to the heated mixture until the solid dissolves.This polar/non-polar mixture can be fine-tuned to achieve good solubility at high temperatures and poor solubility at low temperatures.

Problem 4: My HPLC analysis shows co-eluting peaks, making it difficult to accurately determine purity.

  • Question: How can I improve the resolution of my HPLC method?

  • Answer: Poor resolution in HPLC can be addressed by modifying several parameters. The goal is to increase the separation between the peak for your target compound and any impurity peaks.

    Table 2: HPLC Method Optimization

ParameterModificationExpected Outcome
Mobile Phase Composition Change the ratio of organic solvent (e.g., methanol or acetonitrile) to water.[6]A lower percentage of organic solvent will generally increase retention times and may improve separation.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[6]Can increase the number of theoretical plates and improve resolution, at the cost of longer run times.
Column Type Switch to a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size.Different selectivities may resolve co-eluting peaks. Smaller particles enhance efficiency.
Gradient Elution If using isocratic elution, switch to a gradient method.Allows for better separation of compounds with a wide range of polarities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent or solvent system (refer to Table 1). Toluene is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until it approaches the solvent's boiling point.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point and assessing its purity by HPLC.

Protocol 2: Purity Analysis by HPLC

This protocol is a general guideline and may require optimization.

  • System: An HPLC system with a UV detector and a C18 reverse-phase column is recommended.[6]

  • Mobile Phase: Prepare a mobile phase of Methanol:Water (e.g., 40:60 v/v).[6] Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve your synthesized product in the mobile phase to a concentration within the range of your calibration curve.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[5][6]

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 10 µL[6]

    • Detection Wavelength: 280 nm[5][6]

    • Column Temperature: 25°C[6]

  • Analysis: Inject the standard solutions and the sample solution. Determine the retention time and peak area. Calculate the purity of your sample by comparing its peak area to the calibration curve.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Workflow cluster_analysis Quality Control Resorcinol Resorcinol Alkylation Friedel-Crafts Alkylation Resorcinol->Alkylation Alkylating_Agent Alkylating Agent (e.g., 2-Methyl-2-octanol) Alkylating_Agent->Alkylation Crude_Product Crude this compound Alkylation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Column Chromatography (Optional) Recrystallization->Chromatography If purity is still low Pure_Product Pure Product (>99%) Recrystallization->Pure_Product If purity is high Chromatography->Pure_Product Analysis Purity Analysis (HPLC, NMR, MP) Pure_Product->Analysis

Caption: General workflow for synthesis and purification.

G Start Crude Product Shows Impurities Discolored Is the product discolored (pink/red)? Start->Discolored LowPurity Is purity low by HPLC? Discolored->LowPurity No AddCharcoal Recrystallize with activated charcoal Discolored->AddCharcoal Yes Recrystallize Perform Recrystallization LowPurity->Recrystallize Yes OilingOut Did it oil out or was yield poor? AddCharcoal->OilingOut Recrystallize->OilingOut ChangeSolvent Optimize solvent system (e.g., mixed solvents) OilingOut->ChangeSolvent Yes CheckPurity Check Purity OilingOut->CheckPurity No ChangeSolvent->Recrystallize ColumnChrom Consider Column Chromatography CheckPurity->ColumnChrom Purity < Target ColumnChrom->CheckPurity

Caption: Troubleshooting decision tree for purification.

References

Stability issues of 5-(1,1-Dimethylheptyl)resorcinol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(1,1-Dimethylheptyl)resorcinol under various reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Discoloration of the reaction mixture or product.

  • Question: My solution containing this compound has turned pink/brown. What is the likely cause and how can I prevent it?

  • Answer: Discoloration, typically to a pink or brown hue, is a common indicator of degradation of phenolic compounds like this compound. The primary cause is oxidation, which leads to the formation of colored quinone-type structures and polymers. This process can be accelerated by several factors.

    Troubleshooting Steps:

    • pH Control: Phenolic compounds are more susceptible to oxidation at higher pH levels due to the formation of the more easily oxidized phenolate anion.[1] Maintain the reaction pH in the acidic to neutral range (ideally pH 4.0-6.0) to enhance stability.[2]

    • Inert Atmosphere: Minimize exposure to atmospheric oxygen. Conduct reactions under an inert atmosphere, such as nitrogen or argon.

    • Light Protection: Protect the reaction from light, especially UV light, which can initiate and accelerate oxidative degradation.[2] Use amber-colored glassware or wrap the reaction vessel in aluminum foil.

    • Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent, such as EDTA, can sequester these ions and improve stability.

    • Antioxidants: Consider the addition of antioxidants like ascorbic acid or tocopherol to scavenge free radicals and inhibit the oxidation process.[1]

Issue 2: Low yield or recovery of this compound.

  • Question: I am experiencing a lower than expected yield of this compound in my reaction. Could this be a stability issue?

  • Answer: Yes, low yield can be a direct consequence of degradation. The same factors that cause discoloration can also lead to the decomposition of the starting material or product.

    Troubleshooting Steps:

    • Review Reaction Conditions:

      • Temperature: While specific data is limited, high temperatures can promote degradation. If possible, run the reaction at the lowest effective temperature.

      • pH: As mentioned, avoid alkaline conditions.

      • Oxygen and Light: Implement the protective measures described in Issue 1.

    • Analyze Reaction Byproducts: Use techniques like HPLC-MS to identify potential degradation products. This can help confirm if degradation is the source of the low yield and provide insights into the degradation pathway.

    • Work-up and Purification: Be mindful of the conditions during extraction and purification. Prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures during solvent evaporation) can lead to degradation.

Issue 3: Appearance of unexpected peaks in HPLC analysis.

  • Question: My HPLC chromatogram shows several unexpected peaks besides the main product peak. What could be the origin of these impurities?

  • Answer: Unexpected peaks can be process-related impurities from the synthesis or, more commonly, degradation products. A stability-indicating HPLC method is crucial to differentiate between these possibilities.

    Troubleshooting Steps:

    • Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols section) to intentionally degrade a sample of this compound. This will help to identify the retention times of the primary degradation products.

    • Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products. This typically involves testing different column chemistries and mobile phase compositions.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak. Co-elution of a degradation product can lead to inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a freezer.[3] For short-term use, some sources suggest ambient storage is acceptable, but it is best practice to keep it in a cool, dark place and protected from air.[4]

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemistry of resorcinol and other phenolic compounds, the primary degradation pathways are:

  • Oxidation: The hydroxyl groups on the resorcinol ring are susceptible to oxidation, which can be initiated by oxygen, light, or metal ions. This process can lead to the formation of hydroxylated and carbonylated derivatives, and ultimately to colored quinone-type structures and polymers.[1][2]

  • Photodegradation: Exposure to UV radiation can provide the energy to initiate and accelerate oxidative degradation reactions.[2]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. In alkaline conditions (high pH), the hydroxyl groups can deprotonate to form phenolate anions, which are more susceptible to oxidation. Therefore, the compound is generally more stable in acidic to neutral pH environments.[1][2]

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique for developing a stability-indicating method. This allows for the separation and quantification of the parent compound and its degradation products.[3] For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is a powerful tool.

Data Presentation

Table 1: General Stability Profile of Resorcinol Derivatives

Stress ConditionPotential OutcomeRecommended Mitigation
High pH (Alkaline) Increased rate of oxidation, discoloration.Maintain pH in the acidic to neutral range (4.0-6.0).[2]
Oxidizing Agents Formation of quinones and other oxidation products.Conduct reactions under an inert atmosphere; use antioxidants.
UV/Visible Light Initiation and acceleration of oxidative degradation.Protect from light using amber glassware or foil wrapping.[2]
Elevated Temperature Increased rate of degradation.Use the lowest effective temperature for reactions and storage.
Metal Ions Catalysis of oxidation reactions.Use high-purity reagents and consider adding chelating agents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 30, 60, 120 minutes). Neutralize with 0.1 N HCl and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light. Dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48 hours). Also, heat a solution of the compound. Prepare samples for HPLC analysis.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a defined period. Prepare a sample for HPLC analysis, along with a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradation products.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or scan for optimal wavelength with PDA)

  • Injection Volume: 10 µL

Visualizations

parent This compound radical Phenoxyl Radical parent->radical Oxidation (O2, Light, Metal Ions, High pH) dimer Dimerization/Polymerization radical->dimer quinone Quinone-type Structures (Colored Products) radical->quinone ring_opening Ring Opening quinone->ring_opening acids Smaller Organic Acids ring_opening->acids

Caption: Potential oxidative degradation pathway of this compound.

start Start Experiment check_color Is there discoloration? start->check_color check_yield Is the yield low? check_color->check_yield No sol_ph Adjust pH to acidic/neutral check_color->sol_ph Yes check_hplc Unexpected HPLC peaks? check_yield->check_hplc No sol_temp Lower reaction temperature check_yield->sol_temp Yes sol_hplc Perform forced degradation and validate HPLC method check_hplc->sol_hplc Yes end Problem Resolved check_hplc->end No sol_inert Use inert atmosphere sol_ph->sol_inert sol_light Protect from light sol_inert->sol_light sol_light->end sol_temp->end sol_hplc->end

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

A Comparative Guide to Cannabinoid Precursors: 5-(1,1-Dimethylheptyl)resorcinol vs. Olivetol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key precursors in cannabinoid synthesis: the naturally occurring olivetol and the synthetic 5-(1,1-dimethylheptyl)resorcinol. This analysis is supported by experimental data to inform precursor selection in research and drug development.

Introduction

The therapeutic potential of cannabinoids has spurred significant interest in their synthesis. The choice of the initial resorcinolic precursor is a critical determinant of the final product's structure, and consequently, its pharmacological activity. Olivetol, with its linear pentyl chain, is the natural precursor to phytocannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). In contrast, this compound, featuring a bulky, branched alkyl group, is a cornerstone for the synthesis of potent, synthetic cannabinoids such as Nabilone.[1][2] This guide explores the synthetic and pharmacological differences stemming from these two foundational molecules.

Synthetic Performance and Regioselectivity

The primary method for coupling these resorcinolic precursors with a terpenoid partner is the Friedel-Crafts alkylation.[3][4] A key challenge in this reaction is controlling regioselectivity, which leads to the formation of "normal" and "abnormal" cannabinoid isomers. The structure of the resorcinol's alkyl side chain plays a significant role in directing this selectivity.

A study on the synthesis of neocannabinoids provides a direct comparison of how olivetol and this compound influence the isomeric ratio of the final product.[3][5] The increased steric bulk of the 1,1-dimethylheptyl group in this compound favors the formation of the "normal" isomer, which is often the desired product.[5]

Table 1: Comparison of Regioselectivity in Neocannabinoid Synthesis
PrecursorAllylic Alcohol PartnerReaction Time (h)Ratio of Normal to Abnormal IsomerIsolated Yield of Major Isomer (%)
Olivetol1-methylcyclohex-2-en-1-ol11:141 (abnormal)
241:081 (normal)
This compound1-methylcyclohex-2-en-1-ol11:079 (normal)
241:0-

Data adapted from a study on neocannabinoid synthesis.[5]

In the synthesis of naturally occurring cannabinoids like CBD from olivetol, the formation of by-products such as "abnormal CBD" and dialkylated olivetol is a common issue.[6][7] While specific yields vary depending on the reaction conditions, a representative synthesis of CBD from olivetol and (+)-p-mentha-2,8-dien-1-ol can yield up to 44% of the desired product after purification.[8]

The synthesis of the synthetic cannabinoid Nabilone from this compound and (+)-apoverbenone has been reported with varying yields. While initial reports indicated a low yield of 16%, optimization of the reaction conditions, such as the use of nitromethane as a co-solvent, has been shown to increase the yield to as high as 67%.[9]

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation for Cannabinoid Synthesis

This protocol is a generalized representation of the synthesis of cannabinoids from a resorcinol precursor and an allylic alcohol.

  • Reactant Preparation : The chosen resorcinol (olivetol or this compound) and the allylic alcohol partner are dissolved in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or toluene, under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Catalysis : A Lewis acid catalyst (e.g., boron trifluoride etherate, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) is added to the reaction mixture.[3][8] The reaction is typically conducted at temperatures ranging from -20°C to room temperature.

  • Reaction Monitoring : The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Quenching and Workup : The reaction is quenched by the addition of a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate (Na₂SO₄).

  • Purification : The crude product is purified by column chromatography on silica gel to separate the desired cannabinoid isomer from by-products.[7]

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Resorcinol and Allylic Alcohol in Solvent B Add Acid Catalyst (e.g., BF3·OEt2) A->B Inert Atmosphere C Monitor Reaction (TLC/HPLC) B->C Stir at Controlled Temperature D Quench with NaHCO3 C->D Reaction Complete E Aqueous Workup D->E F Purify by Column Chromatography E->F G Final Cannabinoid Product F->G

Caption: Generalized workflow for cannabinoid synthesis.

Pharmacological Profile and Signaling Pathways

The structural differences in the alkyl side chain of cannabinoids derived from olivetol versus this compound have a profound impact on their pharmacological activity, particularly their affinity for the cannabinoid receptors CB1 and CB2.

Cannabinoids derived from this compound, such as Nabilone, generally exhibit higher binding affinities for both CB1 and CB2 receptors compared to THC.[10] This increased affinity often translates to greater potency. For instance, Nabilone is a potent cannabinoid agonist with a high affinity for both human CB1 and CB2 receptors.[10]

Table 2: Comparative Receptor Binding Affinities
CannabinoidPrecursorCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)
Δ⁹-THCOlivetol~40.7~36.4
NabiloneThis compound2.21.8

Ki values represent the concentration of the drug that will bind to half the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. Data for THC and Nabilone are from published pharmacological studies.[10]

The activation of CB1 and CB2 receptors, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.

Cannabinoid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular C Cannabinoid (THC or Nabilone) R CB1/CB2 Receptor C->R Binding G G-protein (Gi/o) R->G Activation AC Adenylyl Cyclase G->AC Inhibition Ca Ca2+ Channels G->Ca Inhibition K K+ Channels G->K Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB (Gene Transcription) PKA->CREB Phosphorylation Response Cellular Response Ca->Response K->Response CREB->Response

Caption: Simplified cannabinoid receptor signaling cascade.

Conclusion

The selection between this compound and olivetol as a cannabinoid precursor is a critical decision in drug design and synthesis.

  • Olivetol serves as the foundational building block for synthesizing cannabinoids that are either naturally occurring or close structural analogs. Its use in synthesis can present challenges in controlling regioselectivity, often leading to a mixture of isomers that require careful purification.

  • This compound , with its sterically demanding side chain, offers a pathway to synthetic cannabinoids with distinct pharmacological profiles. The bulkiness of the 1,1-dimethylheptyl group can enhance regioselectivity in the synthesis, favoring the formation of the "normal" cannabinoid isomer. The resulting cannabinoids typically exhibit higher potency and affinity for CB1 and CB2 receptors.

For researchers aiming to replicate or create analogs of phytocannabinoids, olivetol remains the precursor of choice. However, for the development of novel, potent synthetic cannabinoids with potentially enhanced therapeutic properties, this compound provides a valuable and versatile starting point. The choice ultimately depends on the desired pharmacological profile and the synthetic strategies employed.

References

The Strategic Role of 5-Alkylresorcinols in Modern Cannabinoid Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of cannabinoids is a field of continuous innovation. Central to many synthetic routes is the use of 5-alkylresorcinols (ARs) as key precursors. This guide provides a comparative analysis of various 5-alkylresorcinols in cannabinoid synthesis, supported by experimental data, detailed protocols, and visualizations to elucidate the chemical pathways and workflows.

5-Alkylresorcinols are phenolic lipids that serve as versatile starting materials for the production of a wide array of biologically active molecules, including the commercially significant cannabinoids like cannabidiol (CBD) and cannabidivarin (CBDV).[1][2][3][4] The length and structure of the alkyl chain on the resorcinol ring directly influence the type of cannabinoid produced, making the efficient synthesis of diverse ARs a critical aspect of cannabinoid chemistry.

Comparative Performance of 5-Alkylresorcinols in Cannabinoid Synthesis

The efficiency of cannabinoid synthesis is significantly dependent on the successful synthesis of the 5-alkylresorcinol precursor and its subsequent coupling with a terpenoid partner. A highly efficient, three-step methodology for the synthesis of ARs has been reported, boasting overall yields of greater than 87%.[1][4] This method is versatile, allowing for the preparation of ARs with varying alkyl chain lengths.[1][4]

The subsequent terpenylation reaction, which couples the AR with a terpene, is a crucial step in forming the final cannabinoid structure. The yields of this reaction can vary, producing both the desired "normal" cannabinoid scaffold and an "abnormal" regioisomer.

5-AlkylresorcinolTarget CannabinoidTerpenylation Yield (Normal Scaffold)Terpenylation Yield (Abnormal Scaffold)Reference
Olivetol (5-pentylresorcinol)Cannabidiol (CBD)up to 26%up to 38%[3]
Divarinol (5-propylresorcinol)Cannabidivarin (CBDV)up to 26%up to 38%[3]
Orcinol (5-methylresorcinol)H2-CannabiorcolNot explicitly statedNot explicitly stated[5]
5-(1,1-dimethylheptyl) resorcinolH2-Cannabidiol analogueNot explicitly statedNot explicitly stated[5]

Table 1: Comparative Yields of Cannabinoid Synthesis from Various 5-Alkylresorcinols. The table highlights the reported yields for the synthesis of different cannabinoids from their corresponding 5-alkylresorcinol precursors. The data indicates that the yields for the normal and abnormal scaffolds are comparable for both CBD and CBDV synthesis.

Experimental Protocols

General Procedure for the Synthesis of 5-Alkylresorcinols

A robust and efficient three-step synthesis for 5-alkylresorcinols has been developed, which is scalable and avoids the isolation of intermediate products, thereby reducing the use of organic solvents.[1][3][4]

  • Alkylation: The synthesis begins with the reaction of 1-ethynyl-3,5-dimethoxybenzene with an appropriate alkyl iodide in the presence of LDA (Lithium diisopropylamide).[3] This step proceeds with quantitative yields.[3]

  • Reduction: The resulting alkyne is then subjected to a Pd/C-catalysed reduction of the triple bond to form the corresponding saturated alkyl side chain.[3]

  • Demethylation: The final step involves the demethylation of the two methoxy groups on the aromatic ring using BBr3 in CH2Cl2 to yield the desired 5-alkylresorcinol.[3] The overall yield for this three-step process is reported to be ≥ 87%.[1][3][4]

General Procedure for Terpenylation to Synthesize Cannabinoids

The condensation of a 5-alkylresorcinol with a suitable terpene, such as (1S,4R)-4-isopropenyl-1-methyl-2-cyclohexen-1-ol, is carried out in the presence of wet p-toluenesulfonic acid (pTSA).[3] This reaction typically yields a mixture of the normal and abnormal cannabinoid scaffolds, which are then separated by column chromatography.[3]

Visualizing the Synthesis and Signaling Pathways

To better understand the processes involved, the following diagrams illustrate the general workflow for cannabinoid synthesis from 5-alkylresorcinols and a simplified representation of cannabinoid signaling.

Cannabinoid_Synthesis_Workflow start 1-Ethynyl-3,5-dimethoxybenzene + Alkyl Iodide step1 Alkylation (LDA) start->step1 intermediate1 Alkylated Intermediate step1->intermediate1 step2 Reduction (Pd/C, H2) intermediate1->step2 intermediate2 Reduced Intermediate step2->intermediate2 step3 Demethylation (BBr3) intermediate2->step3 alkylresorcinol 5-Alkylresorcinol step3->alkylresorcinol step4 Terpenylation (pTSA) alkylresorcinol->step4 terpene Terpene ((1S,4R)-4-isopropenyl-1-methyl-2-cyclohexen-1-ol) terpene->step4 products Cannabinoid Products (Normal & Abnormal Scaffolds) step4->products

Caption: General workflow for the synthesis of cannabinoids from 5-alkylresorcinols.

Cannabinoid_Signaling_Pathway cannabinoid Cannabinoid (e.g., THC, CBD) cb1_receptor CB1 Receptor cannabinoid->cb1_receptor cb2_receptor CB2 Receptor cannabinoid->cb2_receptor g_protein Gi/o Protein cb1_receptor->g_protein cb2_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibition ion_channel Ion Channels g_protein->ion_channel modulation camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., Neurotransmission modulation) camp->cellular_response ion_channel->cellular_response

Caption: Simplified cannabinoid signaling pathway via CB1 and CB2 receptors.

Factors Influencing Regioselectivity

The formation of normal versus abnormal cannabinoid isomers is a key consideration in synthesis. The regioselectivity of the Friedel-Crafts alkylation reaction between the resorcinol and the terpene is influenced by both kinetic and thermodynamic factors.[5] While initial reaction conditions may favor the formation of the abnormal isomer, longer reaction times can lead to the thermodynamically more stable normal isomer.[5] The choice of resorcinol, specifically the steric bulk of the alkyl chain, can also impact the ratio of normal to abnormal products.[5]

Alternative Synthetic Approaches

While the acid-catalyzed condensation is a common method, other synthetic strategies for 5-alkylresorcinols exist. For instance, a microwave-promoted Wittig reaction has been successfully employed to synthesize long-chain ARs, including C23 and C25 analogues, which were not previously reported.[6] This method offers a rapid and efficient alternative for producing a diverse range of ARs for cannabinoid synthesis.[6]

Conclusion

The synthesis of 5-alkylresorcinols is a cornerstone of modern cannabinoid production. The development of efficient and versatile synthetic methods for these precursors allows for the creation of a wide variety of natural and novel cannabinoids. Understanding the comparative performance of different ARs, the experimental conditions that influence reaction yields and regioselectivity, and the underlying chemical pathways is crucial for researchers and professionals in the field of drug development and cannabinoid science. The continued exploration of new synthetic routes and the optimization of existing protocols will undoubtedly lead to further advancements in this dynamic area of research.

References

Validating the Purity of 5-(1,1-Dimethylheptyl)resorcinol: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of therapeutic candidates. 5-(1,1-Dimethylheptyl)resorcinol, a key intermediate in the synthesis of synthetic cannabinoids like Nabilone, is no exception.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and comparative data.

The synthesis of this compound, often involving Friedel-Crafts alkylation, can introduce various impurities, including isomers, unreacted starting materials, and byproducts from side reactions.[2] Therefore, a robust analytical methodology is paramount for the characterization and quality control of this compound. An assay using HPLC has reported a purity of 98.65% for this compound, with dimethylhexyl resorcinol identified as a potential impurity at 0.22%.[1]

Comparative Analysis of Purity Validation Techniques

While HPLC-MS is a powerful and widely used technique for the separation and identification of compounds in a mixture, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC) offer alternative or complementary information regarding the purity of a substance. The choice of method often depends on the volatility of the compound, the nature of the expected impurities, and the desired level of structural information.[3]

ParameterHPLC-MSGC-MSNMR SpectroscopyDifferential Scanning Calorimetry (DSC)
Principle Separation based on polarity, followed by mass-based detection and identification.Separation based on volatility and polarity, followed by mass-based identification.[3]Provides detailed structural information based on the magnetic properties of atomic nuclei.[3]Measures the difference in heat flow between a sample and a reference as a function of temperature.
Typical Purity Result >99% (Area percent)>99% (Area percent)Quantitative NMR (qNMR) can provide purity values with high accuracy.Provides an estimate of total molar purity, often >99%.
Limit of Detection (LOD) Low (ng/mL to pg/mL)Low (pg to fg)High (mg/mL)Not applicable for trace impurity detection.
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)Low (pg to fg)High (mg/mL)Not applicable for trace impurity detection.
Selectivity High, especially with MS/MS for specific ion monitoring.High, with mass spectral library matching for identification.[3]High, provides detailed structural information for impurity identification.Low, detects the presence of impurities that affect the melting point.
Sample Requirements Soluble in a suitable solvent.Volatile and thermally stable.Soluble in a suitable deuterated solvent.Solid sample.
Key Advantages Applicable to a wide range of compounds, high sensitivity and selectivity.Excellent for volatile and semi-volatile compounds, extensive spectral libraries available.[3]Provides unambiguous structure elucidation of impurities, non-destructive.Rapid determination of total purity for crystalline solids.
Key Limitations Ionization efficiency can vary between compounds.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to MS-based methods.Only applicable to crystalline compounds, does not identify impurities.

Experimental Protocol: Purity Validation of this compound by HPLC-MS

This section details a representative HPLC-MS method for the purity analysis of this compound.

1. Sample Preparation

1.1. Accurately weigh approximately 1.0 mg of the this compound sample. 1.2. Dissolve the sample in 1.0 mL of methanol to prepare a 1 mg/mL stock solution. 1.3. Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL for analysis.

2. HPLC-MS Conditions

  • Instrument: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detector: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • MS Scan Range: m/z 100-500.

3. Data Analysis

3.1. Integrate the peak areas in the total ion chromatogram (TIC). 3.2. Identify the this compound peak based on its retention time and the observed mass-to-charge ratio ([M+H]⁺ or [M-H]⁻). 3.3. Identify any impurity peaks and characterize them based on their mass spectra. 3.4. Calculate the purity of the this compound sample using the area percentage method from the TIC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (m/z 100-500) ionize->detect integrate Integrate Peak Areas detect->integrate identify Identify Compound & Impurities integrate->identify calculate Calculate Purity (%) identify->calculate

Caption: Workflow for purity validation of this compound using HPLC-MS.

Cannabinoid Receptor Signaling

This compound is a precursor to synthetic cannabinoids, which primarily exert their effects through the cannabinoid receptors CB1 and CB2. The diagram below illustrates a simplified signaling pathway initiated by the activation of these G-protein coupled receptors.

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1 CB1 Receptor Gi Gi Protein CB1->Gi CB2 CB2 Receptor CB2->Gi Cannabinoid Synthetic Cannabinoid Cannabinoid->CB1 Cannabinoid->CB2 AC Adenylyl Cyclase Gi->AC MAPK MAPK Pathway Gi->MAPK cAMP ↓ cAMP AC->cAMP

Caption: Simplified cannabinoid receptor signaling pathway.

References

A Comparative Guide to the Synthetic Routes of 5-(1,1-Dimethylheptyl)resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-(1,1-Dimethylheptyl)resorcinol is a key intermediate in the synthesis of various pharmacologically active compounds, most notably the synthetic cannabinoid Nabilone. The efficient and scalable synthesis of this resorcinol derivative is therefore of significant interest. This guide provides a comparative analysis of two distinct synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Multi-Step Synthesis from 2,6-DimethoxyphenolRoute 2: Direct Friedel-Crafts Alkylation of Resorcinol
Starting Materials 2,6-Dimethoxyphenol, 1,1-Dimethyl-1-heptanolResorcinol, 2-Methyl-2-octanol
Number of Steps 41
Overall Yield ModerateVariable, potentially high
Key Reagents Methanesulfonic acid, Diethyl chlorophosphite, Lithium metal, Boron tribromideLewis or Brønsted acid catalyst (e.g., H₂SO₄, AlCl₃, BF₃·OEt₂)
Scalability More complex due to multiple steps and hazardous reagentsPotentially more scalable due to fewer steps
Purification Requires purification at multiple stagesPrimarily requires purification of the final product
Key Challenges Handling of hazardous reagents (Li, BBr₃), potential for lower overall yieldControlling regioselectivity, potential for di-alkylation and other side products

Route 1: Multi-Step Synthesis from a Protected Phenol

This synthetic pathway involves the construction of the target molecule through a sequence of four distinct chemical transformations, starting from the readily available 2,6-dimethoxyphenol. The methoxy groups serve as protecting groups for the resorcinol moiety and are removed in the final step.

Experimental Protocol

Step 1: Synthesis of 1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene

A solution of 2,6-dimethoxyphenol and 1,1-dimethyl-1-heptanol in a suitable solvent is treated with methanesulfonic acid. The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC). The product is then isolated by aqueous workup and purified by chromatography or crystallization.

Step 2: Synthesis of 2,6-dimethoxy-4-(1,1-dimethylheptyl)phenyl diethyl phosphate

The phenolic product from Step 1 is dissolved in a basic solvent (e.g., pyridine) and cooled. Diethyl chlorophosphite is added dropwise, and the reaction is allowed to proceed to completion. The resulting phosphate ester is isolated and purified.

Step 3: Synthesis of 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene

The purified phosphate ester is dissolved in an anhydrous ethereal solvent (e.g., THF) and treated with an alkali metal, such as lithium, in the presence of an electron carrier. This reductive cleavage of the phosphate ester yields the dimethoxybenzene derivative, which is isolated and purified.

Step 4: Demethylation to this compound

The 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled to a low temperature. A solution of boron tribromide (BBr₃) is added slowly. The reaction is carefully monitored until demethylation is complete. The reaction is then quenched, and the final product is isolated and purified to yield this compound.

Visualizing the Pathway

Route1 cluster_0 Route 1: Multi-Step Synthesis A 2,6-Dimethoxyphenol + 1,1-Dimethyl-1-heptanol B 1-Hydroxy-2,6-dimethoxy- 4-(1,1-dimethylheptyl)benzene A->B  Methanesulfonic acid   C 2,6-Dimethoxy-4-(1,1-dimethylheptyl)phenyl diethyl phosphate B->C  Diethyl chlorophosphite, Pyridine   D 1-(1,1-Dimethylheptyl)- 3,5-dimethoxybenzene C->D  Lithium, THF   E This compound D->E  BBr3, CH2Cl2  

A multi-step synthesis of this compound.

Route 2: Direct Friedel-Crafts Alkylation

This approach offers a more direct and potentially more atom-economical synthesis by directly alkylating the resorcinol ring in a single step. The reaction typically employs a Lewis or Brønsted acid catalyst to promote the formation of a carbocation from an appropriate alkylating agent, which then undergoes electrophilic aromatic substitution with resorcinol.

Experimental Protocol

General Procedure for Friedel-Crafts Alkylation

To a stirred solution of resorcinol in a suitable solvent (or neat), a catalytic amount of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or a Brønsted acid (e.g., H₂SO₄) is added at a controlled temperature. 2-Methyl-2-octanol is then added dropwise to the mixture. The reaction is monitored by an appropriate technique (TLC, GC, or HPLC). Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography or recrystallization to isolate this compound. The reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, need to be carefully optimized to maximize the yield of the desired mono-alkylated product and minimize the formation of di-alkylated and other byproducts.

Visualizing the Workflow

Route2 cluster_1 Route 2: Direct Friedel-Crafts Alkylation Start Resorcinol + 2-Methyl-2-octanol Reaction Friedel-Crafts Alkylation (Lewis or Brønsted Acid Catalyst) Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

A direct, one-step Friedel-Crafts alkylation approach.

Concluding Remarks

The choice between these two synthetic routes will depend on the specific requirements of the researcher or organization. Route 1, while longer, may offer more control over the final product's purity by isolating intermediates. However, it involves more steps and the use of hazardous reagents, which may be a concern for large-scale production. Route 2 is more direct and potentially more cost-effective and scalable. Its main challenge lies in the optimization of reaction conditions to achieve high selectivity for the desired mono-alkylated product and to simplify the purification process. For drug development and manufacturing, the one-step nature of the Friedel-Crafts alkylation makes it an attractive option, provided that a robust and reproducible protocol can be established.

Cross-Validation of Analytical Methods for 5-(1,1-Dimethylheptyl)resorcinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of small organic molecules similar to 5-(1,1-Dimethylheptyl)resorcinol.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99[1][2][3]>0.99>0.99[4]
Limit of Detection (LOD) 0.01 - 0.35 µg/mL[1][2][3]25 ng/mL[5]0.01 - 0.1 ng/mL[6][7]
Limit of Quantitation (LOQ) 0.03 - 1.07 µg/mL[1][2][3]50 ng/mL[5]0.05 - 50 ng/mL[7][8]
Accuracy (% Recovery) 97.29 - 103.59%[2]Error < 11%[5]69.90 - 118.39%[6]
Precision (%RSD) < 5%[1][3]< 13%[5]Intraday: < 13.7%, Interday: < 14.0%[9]
Specificity Good, but potential for co-elutionHigh, based on mass fragmentation patternsVery High, based on precursor and product ion transitions
Sample Throughput ModerateModerate to HighHigh
Derivatization Not usually requiredMay be required for polar analytesNot usually required

Experimental Protocols

Detailed methodologies for each analytical technique are outlined below. These protocols are general and would require optimization and validation for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for resorcinol and related compounds.[10][11]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[12] A typical mobile phase could be a mixture of phosphate buffer (pH 2.8) and acetonitrile.[11]

  • Flow Rate: 0.6 - 1.0 mL/min.[10][11]

  • Detection Wavelength: Based on the UV spectrum of this compound. For resorcinol, detection is often performed around 280 nm.[11]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) and filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, validation should include an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity than HPLC-UV and is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds to improve their volatility and chromatographic behavior.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[15]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[15]

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: An initial oven temperature of around 70°C, held for a few minutes, followed by a ramp to a final temperature of 290-320°C.[15]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-550.[15]

  • Sample Preparation: Samples are typically extracted with an organic solvent. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to silylate the hydroxyl groups of the resorcinol moiety, increasing volatility.

  • Validation: The method should be validated for linearity, LOD, LOQ, accuracy, precision, and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique, making it ideal for the analysis of this compound in complex matrices such as biological fluids.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 or similar column, often with smaller particle sizes (e.g., < 2 µm) for faster analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium formate to enhance ionization.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) and monitoring specific product ions after fragmentation.

  • Sample Preparation: Sample preparation can range from a simple "dilute and shoot" approach for clean samples to more extensive procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for complex matrices to remove interferences.[4]

  • Validation: A full validation according to ICH guidelines is required, with particular attention to matrix effects, which can be a significant issue in LC-MS/MS analysis.

Mandatory Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Use method_dev Analytical Method Development and Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation_params Perform Validation Experiments protocol->validation_params specificity Specificity validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness data_analysis Analyze Data and Evaluate Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis data_analysis->method_dev Does Not Meet Criteria report Prepare Validation Report data_analysis->report Meets Criteria end End: Method is Validated for Intended Use report->end

Caption: A generalized workflow for analytical method validation.

This guide provides a framework for selecting and validating an appropriate analytical method for the quantification of this compound. The choice of method will ultimately be determined by the specific requirements of the analysis. It is imperative that any chosen method is fully validated in-house to ensure it is fit for its intended purpose.

References

Comparative Binding Affinity of 5-(1,1-Dimethylheptyl)resorcinol Derivatives to Cannabinoid Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various 5-(1,1-Dimethylheptyl)resorcinol derivatives to the Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). The information presented is supported by experimental data to assist in the evaluation and selection of compounds for research and therapeutic development.

The this compound scaffold has proven to be a privileged structure in the development of potent cannabinoid receptor ligands. The bulky, branched dimethylheptyl side chain significantly influences the affinity and selectivity of these compounds for CB1 and CB2 receptors. Understanding the structure-activity relationships (SAR) within this chemical class is crucial for designing novel therapeutics targeting the endocannabinoid system.

Comparative Binding Affinities

The binding affinities of this compound derivatives are typically determined through competitive radioligand binding assays and are expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for a selection of these derivatives at human CB1 and CB2 receptors.

Compound/DerivativeCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity (CB1/CB2)
This compound---
Derivative 32 (resorcinol-anandamide hybrid)Potent (similar to WIN 55,212-2)Potent (similar to WIN 55,212-2)Non-selective
Derivative 38 (resorcinol-anandamide hybrid)100035~28-fold for CB2[1]
CP 55,940PotentPotentNon-selective[2]
HU-210Highly ActiveHighly ActiveNon-selective

Note: "Potent" and "Highly Active" are used where specific Kᵢ values were not provided in the source material, but the activity was described as comparable to well-characterized high-affinity ligands.

Structure-Activity Relationships

Analysis of the structure-activity relationships of these analogs reveals several key features that govern their interaction with cannabinoid receptors:

  • Side Chain Complexity: The 1,1-dimethylheptyl group is a critical feature for high-affinity binding.[3][4]

  • Phenolic Groups: The presence of free phenolic groups on the resorcinol ring is important for maintaining CB1 receptor recognition.[2]

  • Additional Substitutions: Modifications elsewhere on the resorcinol core can modulate affinity and introduce selectivity for either the CB1 or CB2 receptor. For instance, the addition of an alkyloxy chain at position 1 in resorcinol-anandamide hybrids can enhance affinity.[1]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of binding affinity (Kᵢ) for novel this compound derivatives is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound to displace a known high-affinity radioligand from the cannabinoid receptors.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, commonly [³H]CP-55,940.

  • Test Compounds: The this compound derivatives to be tested.

  • Assay Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to determine non-specific binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

2. Assay Procedure:

  • Incubation: In a multi-well plate, cell membranes, the radioligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of the test compound are incubated together in the assay buffer.

  • Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The data are used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (CB1 or CB2 expressing) incubation Incubate Membranes, Radioligand & Test Compounds prep_membranes->incubation prep_radioligand Prepare Radioligand ([³H]CP-55,940) prep_radioligand->incubation prep_compounds Prepare Test Compounds (Resorcinol Derivatives) prep_compounds->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification plot_curve Plot Competition Curve quantification->plot_curve calc_ic50 Determine IC₅₀ plot_curve->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki Cannabinoid_Receptor_Signaling ligand This compound Derivative (Agonist) receptor CB1/CB2 Receptor ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels (e.g., Ca²⁺, K⁺) g_protein->ion_channel mapk Activation of MAPK Pathway (e.g., ERK) g_protein->mapk camp ↓ cAMP Levels adenylyl_cyclase->camp cellular_response Cellular Response (e.g., altered neurotransmission, immune response) camp->cellular_response ion_channel->cellular_response mapk->cellular_response

References

Structure-activity relationship of 5-(1,1-Dimethylheptyl)resorcinol analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 5-(1,1-Dimethylheptyl)resorcinol Analogs

For researchers and professionals in drug development, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of this compound and its analogs, focusing on their structure-activity relationships (SAR) as potent cannabinoid receptor ligands. This compound is a synthetic alkylresorcinol derivative that is structurally analogous to natural cannabinoids and demonstrates high affinity for both CB1 and CB2 receptors.[1] Modifications to its core structure, particularly the alkyl side chain, significantly influence potency and selectivity, making it a valuable scaffold for probing the endocannabinoid system.[1][2]

Core Structure-Activity Relationship Insights

The biological activity of resorcinol derivatives can be finely tuned by modifying the core structure. The position, length, and nature of substituents dramatically influence potency and selectivity for various biological targets.[2] For cannabinoid receptor ligands, the lipophilic side chain at the 5-position of the resorcinol ring is a key determinant of binding affinity and efficacy.[1][3]

The general structure of these analogs involves a resorcinol (1,3-dihydroxybenzene) core with an alkyl substituent at the 5-position. The 1,1-dimethylheptyl group is a bulky, lipophilic chain that enhances binding to cannabinoid receptors.[1][2] SAR studies often explore modifications to this chain to optimize pharmacological properties.

Key modification points for SAR studies of 5-alkylresorcinol analogs.

Comparative Analysis of Receptor Binding Affinity

The primary targets for this compound and its analogs are the cannabinoid receptors CB1 and CB2.[1] Binding affinity is typically quantified by the inhibition constant (Ki), where a lower value indicates higher affinity. Modifications to the side-chain can differentially alter a ligand's affinity and efficacy.[3] For instance, decreasing the flexibility of the side-chain has been shown to reduce efficacy while largely maintaining affinity.[3]

Compound/AnalogTargetBinding Affinity (Ki, nM)Reference
This compoundCB1/CB2High (specific values not detailed in provided text)[1]
3-norpentyl-3-[6′-cyano,1′,1′-dimethyl]hexyl-Δ⁸-THCCB10.19 ± 0.03[3]
5′-(4-cyanophenoxy)-1′,1′-dimethyl delta-8-tetrahydrocannabinol (O-704)CB21.14 ± 0.56[3]
5′-[N-(4-chlorophenyl)]-1′,1′-dimethyl-carboxamido-Δ⁸-THCCB1395 ± 66.3[3]
5′-[N-(2,4-dichlorophenyl)]-1′,1′-dimethyl-carboxamido delta-8-tetrahydrocannabinol (O-1149)CB237.2 ± 4.41[3]

Cannabinoid Receptor Signaling

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs).[3] Upon agonist binding, they typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels and other signaling cascades like the MAPK/ERK pathway.

Signaling_Pathway cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits Ligand Resorcinol Analog (Agonist) Ligand->CB1 Binds ATP ATP ATP->AC Substrate Response Cellular Response (e.g., altered neurotransmission) cAMP->Response Leads to

Simplified signaling pathway for CB1 receptor activation by an agonist.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparing the performance of different analogs. Below are methodologies for key assays used in the pharmacological characterization of these compounds.

Protocol 1: Cannabinoid Receptor Binding Assay

This assay determines the affinity of a test compound for the CB1 or CB2 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of test analogs.

Materials:

  • Membrane preparations from cells expressing CB1 or CB2 receptors (e.g., rat cerebellar membranes).[3]

  • Radiolabeled cannabinoid ligand (e.g., [³H]-SR141716A).[3]

  • Test compounds (resorcinol analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In assay tubes, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (e.g., 1 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity (efficacy) of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of test analogs as agonists.

Materials:

  • Membrane preparations expressing the receptor of interest.[3]

  • [³⁵S]GTPγS.

  • GDP, GTP.

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl).

Procedure:

  • Pre-incubation: Pre-incubate membranes with GDP for 15-30 minutes on ice to ensure G-proteins are in their inactive state.

  • Reaction Initiation: In assay tubes, mix the membranes with varying concentrations of the test compound and add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration. Determine EC50 and Emax values from the resulting dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Prep_Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand & Compound Prep_Membranes->Incubate Prep_Ligands Prepare Radioligand & Test Compounds Prep_Ligands->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze

General workflow for a competitive radioligand binding assay.

References

Benchmarking 5-(1,1-Dimethylheptyl)resorcinol synthesis against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 5-(1,1-dimethylheptyl)resorcinol, a key intermediate in the production of the synthetic cannabinoid Nabilone. The following sections detail a prevalent multi-step synthesis, explore potential alternative routes, and present relevant experimental data to facilitate informed decisions in process development and optimization.

Multi-Step Synthesis via Friedel-Crafts Alkylation

A common and well-documented industrial approach to this compound involves a four-step sequence starting from 2,6-dimethoxyphenol. This method is favored for its utilization of readily available starting materials and robust reaction conditions.

The synthesis commences with a Friedel-Crafts alkylation of 2,6-dimethoxyphenol with 2-methyl-2-octanol in the presence of a Lewis acid catalyst to introduce the 1,1-dimethylheptyl side chain. The resulting 4-(1,1-dimethylheptyl)-2,6-dimethoxyphenol is then subjected to phosphorylation, followed by a reduction of the phosphate ester to yield 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene. The final step involves the demethylation of the methoxy groups to afford the target resorcinol derivative.

Quantitative Data Summary

StepReactionReagentsKey ConditionsYield (%)Purity (%)
1Friedel-Crafts Alkylation2,6-dimethoxyphenol, 2-methyl-2-octanol, Lewis Acid-Data Not Available-
2Phosphorylation4-(1,1-dimethylheptyl)-2,6-dimethoxyphenol, Phosphorylating agent-Data Not Available-
3Reduction4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl phosphate derivative, Lithium in liquid ammonia-70°C to -50°C87[1]-
4Demethylation1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene, Boron tribromide0°C to room temperature~77-86 (for similar compounds)[2]>98 (Commercial)

Experimental Protocols

Step 3: Reduction of 4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl diethylphosphate

A solution of 4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl diethylphosphate in a suitable ether solvent is added to a solution of lithium metal in liquid ammonia at a temperature maintained between -70°C and -50°C. The reaction mixture is stirred for a specified period, after which the reaction is quenched, and the product, 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene, is isolated. A reported yield for this step is 87%.[1]

Step 4: Demethylation of 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene

To a solution of 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene in a dry, inert solvent such as dichloromethane, boron tribromide is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the demethylation is complete. The reaction is subsequently quenched, and the crude product is purified to yield this compound. Yields for the demethylation of similar aryl methyl ethers using boron tribromide typically range from 77% to 86%.[2]

Characterization Data

Alternative Synthetic Strategies

While the Friedel-Crafts alkylation route is established, alternative methods for the synthesis of 5-alkylresorcinols offer potential advantages in terms of efficiency and environmental impact.

Wittig Reaction Approach

A promising alternative involves a modified Wittig reaction.[2] This methodology has been successfully applied to the synthesis of various 5-n-alkylresorcinols with high overall yields (≥ 87%). The general strategy involves the reaction of an appropriate phosphonium ylide with 3,5-dimethoxybenzaldehyde, followed by reduction of the resulting alkene and subsequent demethylation.

Adapting this method for this compound would require the synthesis of a phosphonium ylide derived from a 2-halo-2-methyl-octane. While specific experimental details and yields for this branched substrate are not available, the high efficiency of the Wittig reaction for linear analogues suggests it as a viable and potentially more efficient alternative.

Dicarbonyl Condensation Route

Another potential route is based on the condensation of a β-dicarbonyl compound with an α,β-unsaturated ketone. This approach has been demonstrated to be highly effective for the synthesis of olivetol (5-pentylresorcinol), achieving a yield of 89.3%. The key steps involve the Michael addition of a 3-oxoglutaric acid diester to an unsaturated ketone, followed by cyclization, hydrolysis, and decarboxylation.

To apply this to the synthesis of this compound, a suitable α,β-unsaturated ketone bearing the 1,1-dimethylheptyl group would be required as a starting material. The feasibility and overall yield of this pathway for a sterically hindered tertiary alkyl group would need to be experimentally validated.

Benchmarking Summary and Future Outlook

The multi-step synthesis starting from 2,6-dimethoxyphenol represents a reliable and industrially practiced method for producing this compound. However, the lack of publicly available yield data for all steps makes a complete quantitative assessment challenging.

Alternative methods, particularly the Wittig reaction, show significant promise for higher overall yields and potentially milder reaction conditions. Further research into adapting these methods for the specific synthesis of this compound is warranted to fully evaluate their industrial applicability.

For drug development professionals, the choice of synthetic route will depend on a variety of factors including cost of starting materials, scalability, overall yield, and purity requirements for the final active pharmaceutical ingredient. The information presented in this guide provides a foundational understanding of the available synthetic options and highlights areas for further process optimization.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Multi-Step Synthesis cluster_1 Alternative: Wittig Reaction cluster_2 Alternative: Dicarbonyl Condensation 2,6-Dimethoxyphenol 2,6-Dimethoxyphenol 4-(1,1-dimethylheptyl)-2,6-dimethoxyphenol 4-(1,1-dimethylheptyl)-2,6-dimethoxyphenol 2,6-Dimethoxyphenol->4-(1,1-dimethylheptyl)-2,6-dimethoxyphenol Friedel-Crafts Alkylation Phosphate_Ester Phosphate Ester Intermediate 4-(1,1-dimethylheptyl)-2,6-dimethoxyphenol->Phosphate_Ester Phosphorylation 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene Phosphate_Ester->1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene Reduction (87%) 5-(1,1-Dimethylheptyl)resorcinol_1 This compound 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene->5-(1,1-Dimethylheptyl)resorcinol_1 Demethylation (~77-86%) 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Alkene_Intermediate Alkene Intermediate 3,5-Dimethoxybenzaldehyde->Alkene_Intermediate Wittig Reaction Reduced_Intermediate Reduced Intermediate Alkene_Intermediate->Reduced_Intermediate Reduction 5-(1,1-Dimethylheptyl)resorcinol_2 This compound Reduced_Intermediate->5-(1,1-Dimethylheptyl)resorcinol_2 Demethylation alpha,beta-Unsaturated_Ketone α,β-Unsaturated Ketone Cyclic_Intermediate Cyclic Intermediate alpha,beta-Unsaturated_Ketone->Cyclic_Intermediate Michael Addition & Cyclization 5-(1,1-Dimethylheptyl)resorcinol_3 This compound Cyclic_Intermediate->5-(1,1-Dimethylheptyl)resorcinol_3 Hydrolysis & Decarboxylation

Caption: Synthetic pathways to this compound.

References

Safety Operating Guide

Proper Disposal of 5-(1,1-Dimethylheptyl)resorcinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety and environmental protocols when disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 5-(1,1-Dimethylheptyl)resorcinol, a derivative of resorcinol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its parent compound, resorcinol, and general laboratory hazardous waste guidelines. Resorcinol is classified as harmful, an irritant, and very toxic to aquatic life, necessitating its disposal as hazardous waste.[1][2][3]

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) and Handling Parameters

ParameterGuideline
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat.
Handling Precautions Avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[1]
Storage of Waste Store in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep containers tightly closed and properly labeled.[4]
Spill Containment For solid spills, carefully sweep or vacuum and place in a sealed container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) and then place in a sealed container.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its safe and compliant disposal.

Waste Identification and Segregation
  • Characterize the Waste: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

Waste Containment and Labeling
  • Use Appropriate Containers: Collect waste in a container that is compatible with the chemical. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[4]

  • Properly Label Containers: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date when the waste was first added to the container.[4]

Management of Empty Containers
  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5]

  • Collect Rinsate: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[5]

  • Container Disposal: After triple-rinsing and allowing the container to dry, deface the original label and dispose of it according to your institution's procedures for non-hazardous glass or plastic waste.

Final Disposal
  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the hazardous waste container.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for the Proper Disposal of this compound A 1. Identify Waste (Pure compound, solutions, contaminated materials) B 2. Segregate Waste (Do not mix with other incompatible waste streams) A->B C 3. Contain Waste (Use compatible, sealed, and leak-proof containers) B->C D 4. Label Container ('Hazardous Waste', chemical name, date) C->D F 6. Store Waste Securely (Designated accumulation area) D->F E 5. Manage Empty Containers (Triple rinse, collect rinsate) E->C Rinsate G 7. Arrange for Disposal (Contact EHS or licensed contractor) F->G H 8. Document Disposal (Maintain records) G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-(1,1-Dimethylheptyl)resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(1,1-Dimethylheptyl)resorcinol

This guide provides critical safety and logistical information for the handling and disposal of this compound, a derivative of resorcinol. The following procedures are based on established protocols for resorcinol and its derivatives to ensure the safety of researchers, scientists, and drug development professionals.

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure a safe laboratory environment.[1] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment (PPE)

A summary of recommended PPE for various laboratory activities involving this compound is provided below. These recommendations are derived from safety guidelines for the parent compound, resorcinol.[2][3][4]

Laboratory ActivityRecommended PPE
Weighing and Handling Solid Compound - Chemical-resistant gloves (e.g., nitrile)[1][5]- Safety goggles or a face shield[1][6]- Lab coat[1]- Respiratory protection (e.g., N95 respirator) if dust generation is likely[2]
Preparing Solutions - Chemical-resistant gloves (e.g., nitrile)[1][5]- Safety goggles and a face shield[1][6]- Chemical-resistant apron over a lab coat[7]- Work in a well-ventilated area or a chemical fume hood[2]
Running Reactions and Post-Reaction Work-up - Chemical-resistant gloves (e.g., nitrile)[1][5]- Safety goggles and a face shield[1][6]- Chemical-resistant apron over a lab coat[7]- Work in a chemical fume hood[2]
Handling Waste and Decontamination - Heavy-duty chemical-resistant gloves[8]- Safety goggles and a face shield[6]- Chemical-resistant apron or coveralls[7]- Respiratory protection may be required depending on the nature of the waste
Standard Operating Procedure for Donning and Doffing PPE

Proper donning and doffing of PPE are critical to prevent contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on a clean lab coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Select the appropriate chemical-resistant gloves and pull them on, ensuring they cover the cuffs of the lab coat.

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Lab Coat/Apron: Remove the lab coat or apron by rolling it outwards and away from the body. Place it in a designated laundry or disposal bin.

  • Eye and Face Protection: Remove safety goggles or face shield from the back of the head.

  • Respiratory Protection (if used): Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

Operational and Disposal Plans

Spill Management

In the event of a spill, the primary objective is to contain and clean it up safely.

  • Solid Spills: To minimize dust, gently moisten the spilled material before sweeping it up or use a HEPA-filter vacuum.[1]

  • Liquid Spills: For solutions containing the compound, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[1] Once absorbed, scoop the material into a designated hazardous waste container.[1]

After the spill has been cleaned, decontaminate the area with an appropriate solvent and ensure the space is well-ventilated.[1]

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.[1]

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be placed in a clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions should be collected in a sealed, properly labeled hazardous waste container.[1]

  • Regulations: The disposal of this chemical waste is subject to federal, state, and local regulations.[1] Never dispose of it down the drain or in regular trash.[1]

Procedural Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment (PPE) based on the task being performed with this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_start cluster_tasks Task Assessment cluster_ppe Required PPE cluster_end start Start: Assess Task weighing Weighing Solid start->weighing Solid Handling solution Preparing Solution start->solution Liquid Handling reaction Running Reaction start->reaction Experimentation waste Handling Waste start->waste Disposal ppe_base Base PPE: - Lab Coat - Safety Goggles - Nitrile Gloves weighing->ppe_base ppe_respirator Add: N95 Respirator weighing->ppe_respirator If dust is likely solution->ppe_base ppe_face_shield Add: Face Shield & Apron solution->ppe_face_shield reaction->ppe_base reaction->ppe_face_shield waste->ppe_base ppe_heavy_gloves Add: Heavy-Duty Gloves & Coveralls waste->ppe_heavy_gloves end_procedure Proceed with Task ppe_base->end_procedure ppe_respirator->end_procedure ppe_face_shield->end_procedure ppe_heavy_gloves->end_procedure

Caption: PPE selection workflow based on laboratory task.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.